(4-Chloro-2,6-dimethylphenyl)boronic acid
Description
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Properties
IUPAC Name |
(4-chloro-2,6-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVASMUNXBUYNIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681868 | |
| Record name | (4-Chloro-2,6-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027045-31-3 | |
| Record name | (4-Chloro-2,6-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-Chloro-2,6-dimethylphenyl)boronic acid CAS number
An In-Depth Technical Guide to (4-Chloro-2,6-dimethylphenyl)boronic acid
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the synthesis, properties, and applications of this compound. With full editorial control, this document is structured to provide not just procedural steps but also the underlying scientific principles and practical insights gained from field experience.
Introduction: The Strategic Importance of a Sterically Hindered Building Block
This compound is a specialized organoboron compound that has garnered significant interest in modern organic synthesis. Its utility is most pronounced in the realm of palladium-catalyzed cross-coupling reactions, where it serves as a versatile building block for constructing complex molecular architectures. The strategic placement of two methyl groups ortho to the boronic acid moiety introduces steric hindrance, which can be exploited to control reactivity and selectivity in synthetic transformations. This, combined with the chloro-substituent at the para position, provides a valuable tool for the synthesis of novel pharmaceutical intermediates and advanced materials. Boronic acids, in general, are prized for their stability, low toxicity, and versatile reactivity, making them indispensable in the drug discovery process.[1][2]
Compound Profile and Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. The data for this compound is summarized below.
| Property | Value | Source(s) |
| CAS Number | 1027045-31-3 | [3][4] |
| Molecular Formula | C₈H₁₀BClO₂ | [3][4] |
| Molecular Weight | 184.43 g/mol | [4] |
| Appearance | White to off-white solid/powder | |
| Storage Conditions | Sealed in a dry environment, Room Temperature or 2-8°C | [4][5] |
Note: Boronic acids are known to be sensitive to moisture and can undergo dehydration to form cyclic anhydrides (boroxines). Proper storage in a desiccator or under an inert atmosphere is crucial to maintain their integrity.[6][7]
Synthesis of this compound
The synthesis of arylboronic acids can be achieved through several established methods. For a sterically hindered and functionalized compound like this compound, the most common approaches involve the reaction of an organometallic intermediate with a trialkyl borate, followed by acidic hydrolysis.
A general and highly effective method is the Miyaura borylation, which involves a palladium-catalyzed coupling of an aryl halide with a diboron reagent.[8] This method offers excellent functional group tolerance.
Conceptual Synthesis Workflow
The diagram below illustrates the logical flow for a common synthesis route, starting from the corresponding aryl halide.
Caption: General synthesis pathway for arylboronic acids.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate.[9][10] It is one of the most reliable methods for constructing biaryl linkages, which are common motifs in pharmaceuticals.[11]
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: A base activates the boronic acid to form a boronate species, which then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a generalized, yet detailed, procedure for the coupling of this compound with an aryl bromide.
Objective: To synthesize a substituted biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
Triphenylphosphine (PPh₃) (0.04 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 equivalents)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: The Schlenk flask is flame-dried under vacuum and backfilled with an inert gas. This is a critical step to exclude oxygen, which can deactivate the palladium catalyst.
-
Reagent Addition: To the flask, add the aryl bromide, this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The mixture is degassed by bubbling the inert gas through the solution for 15-20 minutes. This further ensures the removal of dissolved oxygen.
-
Reaction: The reaction mixture is heated to 80-100 °C with vigorous stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure biaryl product.
-
Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Research and Drug Discovery
The unique substitution pattern of this compound makes it a valuable reagent in several areas:
-
Medicinal Chemistry: The boronic acid functional group is a key component in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib.[2][12] This building block allows for the introduction of a sterically encumbered phenyl ring, which can be used to probe binding pockets of enzymes and receptors, potentially improving selectivity and pharmacokinetic properties.[13] The chloro group also serves as a handle for further synthetic modifications.
-
Materials Science: Biaryl structures are fundamental to the development of organic light-emitting diodes (OLEDs), conducting polymers, and liquid crystals. The specific stereoelectronic properties imparted by this reagent can be used to fine-tune the optical and electronic properties of these materials.
Handling, Storage, and Safety
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[14]
-
Storage: Store in a tightly sealed container in a cool, dry place. As boronic acids are susceptible to decomposition via protodeboronation, particularly under harsh pH conditions, neutral storage conditions are preferred.[6][15]
-
Potential Genotoxicity: It is worth noting that some arylboronic acids have been found to be weakly mutagenic in microbial assays and may be considered potentially genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[15] Therefore, controlling residual levels in final products is a critical consideration in process development.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the modern synthetic chemist. Its well-defined structure and predictable reactivity in Suzuki-Miyaura cross-coupling reactions provide a reliable pathway for the synthesis of complex biaryl compounds. A thorough understanding of its properties, handling requirements, and the mechanistic nuances of its application will empower researchers to leverage its full potential in the pursuit of novel therapeutics and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, CasNo.1027045-31-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 4. Boronic acid, B-(4-chloro-2,6-dimethylphenyl)- - CAS:1027045-31-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | 944129-07-1 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Boronic acid - Wikipedia [en.wikipedia.org]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. tcichemicals.com [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]
- 13. Buy (4-Chloro-2,5-dimethylphenyl)boronic acid | 1350512-30-9 [smolecule.com]
- 14. file.bldpharm.com [file.bldpharm.com]
- 15. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
(4-Chloro-2,6-dimethylphenyl)boronic Acid: A Technical Guide for Advanced Synthesis
This guide provides an in-depth technical overview of (4-Chloro-2,6-dimethylphenyl)boronic acid, a sterically hindered organoboron compound with significant applications in modern organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's core chemical properties, synthesis, and reactivity, with a focus on its role as a key building block in the construction of complex molecular architectures.
Introduction: The Strategic Value of Steric Hindrance
This compound belongs to a class of arylboronic acids that are instrumental in carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] Its structure is distinguished by the presence of two methyl groups ortho to the boronic acid moiety. This steric hindrance is not a limitation but a strategic feature, influencing reactivity and selectivity in cross-coupling reactions. The chloro-substituent in the para position provides an additional functional handle for sequential or orthogonal synthetic transformations.[3][4] These attributes make it a valuable reagent in the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[5][6]
Physicochemical & Structural Properties
This compound is a white crystalline solid that, like many boronic acids, is sensitive to moisture and should be stored under dry conditions.[5] The accurate characterization of its physical properties is essential for its effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 1027045-31-3 | [7][8] |
| Molecular Formula | C₈H₁₀BClO₂ | [7] |
| Molecular Weight | 184.43 g/mol | [7] |
| Appearance | White to off-white solid | [5] |
| Melting Point | Data for the specific isomer is not widely published. However, related isomers such as 2,6-Dimethylphenylboronic acid and 2,4,6-Trimethylphenylboronic acid have melting points of 105 °C and 115-122 °C, respectively, suggesting a similar range.[9][10][11] | N/A |
| Solubility | Generally soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol.[12][13] | N/A |
| Storage | Store in a cool, dry place, sealed from moisture. Recommended storage at 2-8°C.[5] | N/A |
Structural Diagram:
Caption: Structure of this compound.
Synthesis and Purification
The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis.[14] For this compound, a plausible and efficient route starts from 5-chloro-2-iodo-1,3-dimethylbenzene.
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis
Disclaimer: This is a representative protocol based on established methods for analogous compounds.[13] Researchers should perform their own risk assessment and optimization.
-
Grignard Reagent Formation: To a solution of 5-chloro-2-iodo-1,3-dimethylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF), add isopropylmagnesium chloride (i-PrMgCl, 1.1 eq) dropwise at -20 °C under an inert atmosphere (e.g., Argon).
-
Borylation: After stirring for 1-2 hours, cool the reaction mixture to -78 °C. Add triisopropyl borate (B(OiPr)₃, 1.5 eq) dropwise, maintaining the temperature below -70 °C.
-
Hydrolysis: Allow the mixture to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by slowly adding aqueous hydrochloric acid (e.g., 2M HCl) until the pH is acidic (pH ~1-2).
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a heptane/toluene mixture, to yield the pure this compound.
Spectroscopic Characterization (Predicted)
No experimentally verified spectra for this compound are readily available in public databases. The following are predictions based on the analysis of its structure and data from analogous compounds.[15][16][17][18][19]
-
¹H NMR (in DMSO-d₆):
-
Aromatic Protons: Two singlets are expected for the two aromatic protons, likely in the range of δ 7.0-7.5 ppm. The exact chemical shift will be influenced by the chloro and boronic acid groups.
-
Methyl Protons: A single sharp singlet integrating to 6 protons is expected for the two equivalent methyl groups, likely around δ 2.2-2.5 ppm.
-
Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, typically around δ 8.0 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR (in DMSO-d₆):
-
Signals for six distinct aromatic carbons are expected. The carbon attached to the boron atom (ipso-carbon) may be broad or not observed due to quadrupolar relaxation.[17] The chemical shifts would be approximately: C-B (~130-135 ppm, broad), C-CH₃ (~140 ppm), C-H (~128-130 ppm), and C-Cl (~135 ppm).
-
A signal for the methyl carbons is expected around δ 20-22 ppm.
-
-
Mass Spectrometry (EI):
-
The molecular ion peak (M⁺) would be observed at m/z 184. A characteristic isotopic pattern for one chlorine atom ([M]⁺:[M+2]⁺ ratio of approximately 3:1) would be expected.
-
Common fragmentation patterns for boronic acids include the loss of water (H₂O) and the boronic acid group.
-
-
Infrared (IR) Spectroscopy:
-
A broad O-H stretching band from the B(OH)₂ group is expected in the region of 3200-3400 cm⁻¹.
-
A strong B-O stretching vibration is typically observed around 1350 cm⁻¹.
-
C-H stretching vibrations from the aromatic ring and methyl groups will appear around 2900-3100 cm⁻¹.
-
C=C stretching vibrations from the aromatic ring will be in the 1400-1600 cm⁻¹ region.
-
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction. The steric hindrance from the ortho-methyl groups necessitates carefully chosen reaction conditions to achieve high yields. Typically, bulky and electron-rich phosphine ligands are required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[20]
General Catalytic Cycle for Suzuki-Miyaura Coupling:
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
Field-Proven Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from procedures known to be effective for sterically demanding boronic acids.[21]
Objective: To couple this compound with a generic aryl bromide (Ar-Br).
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 eq), this compound (1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Catalyst and Ligand Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). For sterically hindered substrates, a more active catalyst system like Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos, XPhos) may be necessary.
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane or toluene and water is common.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired biaryl product.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for CAS 1027045-31-3 is not widely available, data from the closely related isomer (4-Chloro-3,5-dimethylphenyl)boronic acid provides guidance on potential hazards.[3]
-
GHS Hazard Statements (Predicted):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handle in a well-ventilated fume hood.
-
Avoid formation of dust.
-
Keep away from moisture and oxidizing agents.[22][23][24][25]
-
Conclusion
This compound is a specialized reagent whose utility lies in its unique substitution pattern. The steric hindrance provided by the ortho-methyl groups can be leveraged to control selectivity in complex syntheses, while the para-chloro group offers a site for further functionalization. A thorough understanding of its properties and reactivity, particularly the optimized conditions required for Suzuki-Miyaura coupling, is essential for its successful application in the development of novel pharmaceuticals and materials.
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. (4-Chloro-3,5-dimethylphenyl)boronic acid | C8H10BClO2 | CID 21352340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro phenyl boronic acid | CAS 1679-18-1 | Kairav Chemofarbe Industries Ltd. [kcilglobal.com]
- 5. Buy (4-Chloro-2,5-dimethylphenyl)boronic acid | 1350512-30-9 [smolecule.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound, CasNo.1027045-31-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 8. Boronic acid, B-(4-chloro-2,6-dimethylphenyl)- - CAS:1027045-31-3 - Sunway Pharm Ltd [3wpharm.com]
- 9. jk-sci.com [jk-sci.com]
- 10. 2,6-ジメチルフェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 2,4,6-三甲基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 13. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Chloro-2-fluorophenylboronic acid(160591-91-3) 1H NMR spectrum [chemicalbook.com]
- 16. 2,6-Dimethylphenylboronic acid | C8H11BO2 | CID 583322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. chegg.com [chegg.com]
- 18. researchgate.net [researchgate.net]
- 19. spectrabase.com [spectrabase.com]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. rsc.org [rsc.org]
- 22. sds.chemtel.net [sds.chemtel.net]
- 23. assets.thermofisher.com [assets.thermofisher.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. fishersci.com [fishersci.com]
An In-depth Technical Guide on the Molecular Structure and Application of (4-Chloro-2,6-dimethylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Chloro-2,6-dimethylphenyl)boronic acid is a specialized organoboron compound that has garnered significant attention in organic synthesis, particularly as a sterically hindered coupling partner in palladium-catalyzed reactions. Its unique structural features—a chlorine atom at the para-position and two methyl groups ortho to the boronic acid moiety—impart distinct reactivity, stability, and selectivity. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, and synthesis. Furthermore, it delves into its primary application in the Suzuki-Miyaura cross-coupling reaction, offering mechanistic insights and a detailed experimental protocol. Safety considerations and handling procedures are also outlined to ensure its effective and safe utilization in a laboratory setting.
Introduction
Organoboron compounds, particularly boronic acids, are foundational reagents in modern organic chemistry.[1] Their stability, low toxicity, and versatile reactivity make them indispensable building blocks for the construction of complex molecular architectures.[2] Among these, this compound (Figure 1) stands out due to the steric hindrance imposed by the two ortho-methyl groups. This structural feature significantly influences its reactivity, often leading to higher yields and selectivities in cross-coupling reactions by minimizing undesired side reactions such as protodeboronation.[3] The para-chloro substituent provides an additional site for further functionalization, making it a valuable intermediate in multi-step syntheses.
This document serves as a technical resource for researchers, providing in-depth information on the structural characteristics and practical applications of this important synthetic building block.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound dictates its chemical behavior. The boronic acid group, -B(OH)₂, is an sp²-hybridized trigonal planar moiety.[4] The presence of a vacant p-orbital on the boron atom confers its Lewis acidic character. The key structural features and properties are summarized in Table 1.
Figure 1: Chemical Structure of this compound
A 2D representation of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [5] |
| CAS Number | 1027045-31-3 | [5] |
| Molecular Formula | C₈H₁₀BClO₂ | [5] |
| Molecular Weight | 184.43 g/mol | [5] |
| Appearance | White to off-white solid/powder | N/A |
| Melting Point | Not precisely defined, may exist as anhydride | [6] |
| Solubility | Soluble in organic solvents like THF, Dioxane, DMF | N/A |
| Moisture Sensitivity | Sensitive to moisture |
Note: Boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), which can affect physical properties like melting point.
Synthesis
A common and effective method for synthesizing arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic workup.[1]
Workflow for the Synthesis of this compound:
General synthetic workflow for preparing the target boronic acid.
This pathway involves the initial formation of the Grignard reagent from the corresponding aryl halide, which is then trapped with a borate ester at low temperature. Subsequent hydrolysis releases the free boronic acid.
Application in Suzuki-Miyaura Cross-Coupling
The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate.[3][8][9] It is one of the most powerful and widely used transformations in modern organic synthesis.[10]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[11] The presence of a base is crucial for activating the boronic acid to facilitate the transmetalation step.[12]
Diagram of the Suzuki-Miyaura Catalytic Cycle:
The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The steric hindrance from the ortho-methyl groups on this compound can accelerate the reductive elimination step, which is often rate-limiting, thereby improving overall reaction efficiency.
Experimental Protocol: Synthesis of a Biaryl Compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials and Reagents:
| Reagent | CAS No. | Amount | Molar Equiv. |
| This compound | 1027045-31-3 | 221 mg | 1.2 |
| Aryl Bromide (e.g., 4-Bromoanisole) | 104-92-7 | 187 mg | 1.0 |
| Pd(PPh₃)₄ | 14221-01-3 | 35 mg | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 414 mg | 3.0 |
| 1,4-Dioxane | 123-91-1 | 8 mL | - |
| Water | 7732-18-5 | 2 mL | - |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (221 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Safety and Handling
This compound requires careful handling due to its potential hazards.
-
Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[13] Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] The compound is moisture-sensitive and should be stored under an inert atmosphere if possible. Recommended storage temperature is 2-8 °C.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its unique sterically hindered structure provides distinct advantages in Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of complex biaryl compounds that are often precursors in drug discovery and materials science. A thorough understanding of its molecular structure, properties, and reactivity, combined with adherence to safe handling protocols, is essential for its successful application in research and development.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Boronic acid, B-(4-chloro-2,6-dimethylphenyl)- - CAS:1027045-31-3 - Sunway Pharm Ltd [3wpharm.com]
- 6. 2,6-二甲基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 7. d-nb.info [d-nb.info]
- 8. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide on the Stability and Storage of (4-Chloro-2,6-dimethylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Role and Nuances of a Sterically Hindered Arylboronic Acid
(4-Chloro-2,6-dimethylphenyl)boronic acid is a vital building block in modern synthetic chemistry, particularly valued in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its utility lies in the ability to form carbon-carbon bonds with high efficiency and selectivity, enabling the construction of complex molecular architectures found in pharmaceuticals and advanced materials. The substituents on the aromatic ring—a chloro group and two methyl groups ortho to the boronic acid moiety—impart unique electronic and steric properties. These features, while beneficial for reactivity and selectivity in synthesis, also profoundly influence the compound's stability and dictate the necessary conditions for its storage and handling.
This guide provides a comprehensive overview of the factors governing the stability of this compound, details its primary degradation pathways, and offers field-proven protocols for its optimal storage and handling to ensure its integrity and performance in critical applications.
Chemical Properties and Intrinsic Stability Factors
Structurally, this compound is a trivalent boron compound with an sp²-hybridized boron atom, resulting in a vacant p-orbital.[2] This electron deficiency makes it a Lewis acid and susceptible to nucleophilic attack, a key factor in its degradation.[3] However, the stability of this particular boronic acid is significantly enhanced by the two ortho-methyl groups, which provide substantial steric hindrance around the boron center. This steric shield can impede the approach of other molecules, including water and oxygen, thereby slowing down certain degradation processes.
Most arylboronic acids are crystalline white solids and are generally more stable to air and moisture than their aliphatic counterparts.[1][3] Nevertheless, they are not indefinitely stable and are susceptible to degradation over time, accelerated by improper storage and handling.
Primary Degradation Pathways
Understanding the potential degradation pathways is critical for maintaining the quality of this compound. The two principal mechanisms of decomposition are protodeboronation and oxidation. A third common process, boroxine formation, is a reversible dehydration reaction.
Protodeboronation: The Cleavage of the Carbon-Boron Bond
Protodeboronation is the hydrolytic cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by acids, bases, or metal catalysts and is influenced by temperature.[4][5] For this compound, this would result in the formation of 1-chloro-3,5-dimethylbenzene. The rate of protodeboronation is highly dependent on the pH of the environment.[5]
Caption: Protodeboronation of this compound.
Oxidation: Conversion to Phenolic Impurities
Oxidation is a common degradation pathway for boronic acids, particularly in the presence of air or other oxidizing agents.[4] The C-B bond is oxidatively cleaved to form the corresponding phenol, in this case, 4-chloro-2,6-dimethylphenol, and boric acid.[6][7] This process can be accelerated by exposure to light and elevated temperatures. The oxidative stability of boronic acids can be a significant concern, especially in biological applications where reactive oxygen species may be present.[6][8]
Caption: Oxidative degradation of this compound.
Boroxine Formation: Reversible Dehydration
In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable six-membered ring called a boroxine (a cyclic trimer anhydride).[4] While this is often a reversible process upon exposure to water, the formation of boroxines can complicate stoichiometry in reactions if not accounted for. Many commercially available boronic acids exist as a mixture of the free acid and its boroxine.
Caption: Reversible formation of a boroxine from the boronic acid.
Recommended Storage and Handling Protocols
To mitigate degradation and ensure the long-term stability and reactivity of this compound, the following storage and handling procedures are strongly recommended.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C is recommended for short to medium-term storage.[1] For long-term storage, -20°C is advisable.[9] | Reduces the rate of chemical degradation and minimizes the potential for thermal decomposition. |
| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[10] | Minimizes exposure to atmospheric moisture and oxygen, thereby inhibiting hydrolysis (protodeboronation) and oxidation. |
| Light | Store in a dark place or in an amber vial.[11] | Protects the compound from light-induced degradation. |
| Moisture | Store in a dry environment, such as in a desiccator.[12] | The compound is sensitive to moisture, which can lead to protodeboronation and affect its physical state.[1] |
Handling Procedures
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably a fume hood.[13][14] Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15]
-
Dispensing: When weighing and dispensing the solid, avoid creating dust.[10][13] Use appropriate tools and handle the material gently.
-
Inert Atmosphere Handling: For reactions requiring high purity and anhydrous conditions, it is best to handle the solid in a glovebox. If a glovebox is not available, work quickly and efficiently to minimize exposure to the atmosphere.
-
Compatibility: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can accelerate decomposition.[10]
Experimental Workflow for Stability Assessment
To empirically assess the stability of a batch of this compound, a straightforward experimental workflow can be implemented.
Caption: Workflow for assessing the stability of this compound.
Step-by-Step Protocol:
-
Baseline Analysis (Time 0):
-
Take an initial sample of the boronic acid.
-
Dissolve a known quantity in a suitable solvent (e.g., acetonitrile/water or methanol).
-
Analyze the sample by High-Performance Liquid Chromatography (HPLC) with a UV detector to determine its initial purity and identify any existing impurities.
-
Alternatively, or in addition, acquire a proton (¹H) and/or carbon (¹³C) Nuclear Magnetic Resonance (NMR) spectrum to establish a baseline.
-
-
Sample Exposure:
-
Divide the remaining boronic acid into several vials.
-
Expose these samples to different conditions (e.g., room temperature on the benchtop, 40°C oven, desiccator, open to humid air).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), take a sample from each condition.
-
Prepare and analyze these samples using the same HPLC and/or NMR methods as the baseline.
-
-
Data Comparison:
-
Compare the purity profiles from the stressed samples to the baseline data.
-
Quantify the decrease in the main peak area and the increase in impurity peaks to determine the rate of degradation under each condition. The appearance of a peak corresponding to 4-chloro-2,6-dimethylphenol would indicate oxidative degradation.
-
Conclusion
This compound is a robust and highly useful reagent when its inherent chemical liabilities are respected. Its stability is primarily challenged by protodeboronation and oxidation, processes that are significantly mitigated by the steric hindrance of the ortho-methyl groups but are accelerated by moisture, oxygen, light, and non-neutral pH conditions. By adhering to the stringent storage and handling protocols outlined in this guide—namely, storage at refrigerated temperatures in a dry, dark, and inert environment—researchers and drug development professionals can ensure the long-term integrity and reactivity of this valuable synthetic building block, thereby safeguarding the reliability and success of their scientific endeavors.
References
- 1. Buy (4-Chloro-2,5-dimethylphenyl)boronic acid | 1350512-30-9 [smolecule.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. pnas.org [pnas.org]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 15. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS) lookchem [lookchem.com]
In-Depth Technical Guide on the Reactivity of Ortho-Substituted Phenylboronic Acids
<
Abstract
Ortho-substituted phenylboronic acids represent a class of reagents that are fundamental to modern synthetic chemistry, yet their reactivity is profoundly influenced by the nature and size of the substituent proximal to the boronic acid moiety. This guide provides an in-depth analysis of the steric and electronic effects conferred by ortho-substituents, with a primary focus on their impact on the Suzuki-Miyaura cross-coupling reaction. We will explore the mechanistic challenges posed by steric hindrance, such as the retardation of transmetalation and reductive elimination, and present field-proven strategies to overcome these obstacles, including the rational selection of advanced ligands and tailored reaction conditions. Furthermore, this guide will furnish detailed experimental protocols and troubleshooting advice to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this challenging yet valuable class of compounds.
Chapter 1: The Intrinsic Nature of Ortho-Substituted Phenylboronic Acids
Phenylboronic acids are indispensable tools in organic synthesis, serving as versatile building blocks for the construction of complex molecular architectures.[1] Their reactivity is dictated by the electronic and steric environment surrounding the C–B bond. When a substituent is placed at the ortho position, it imposes significant and often counterintuitive effects on the molecule's behavior.
1.1 Steric Effects: The Dominant Challenge
The primary challenge in reactions involving ortho-substituted phenylboronic acids is steric hindrance.[2] The substituent's bulk can physically obstruct the approach of the palladium catalyst to the boron center, which is a critical step for transmetalation in the Suzuki-Miyaura catalytic cycle.[2] This steric impediment can dramatically slow down reaction rates, leading to low yields or complete failure of the coupling.[2][3] In cases of di-ortho-substitution, this effect is magnified, presenting a formidable synthetic challenge.
The steric clash can also force the boronic acid group, -B(OH)₂, out of the plane of the aromatic ring. This disruption of coplanarity can affect resonance and alter the electronic properties at the boron center, further influencing reactivity.[4]
1.2 Electronic Effects: A Complex Interplay
The electronic nature of the ortho-substituent also plays a crucial, albeit more complex, role. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modulate the acidity of the boronic acid and the nucleophilicity of the aryl group.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or fluoro (-F) groups are strongly electron-withdrawing.[3][4] This property increases the Lewis acidity of the boron atom, which can, in some cases, facilitate the formation of the boronate anion required for transmetalation.[4][5] However, the potent inductive (-I) and mesomeric (-M) effects of EWGs also decrease the nucleophilicity of the aryl group attached to boron, which can slow the transmetalation step.[3] For instance, the general reactivity trend for nitrophenylboronic acid isomers in Suzuki-Miyaura coupling is para > meta >> ortho, highlighting the profound negative impact of steric hindrance in the ortho-isomer, which overrides purely electronic considerations.[3]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the aryl ring, enhancing its nucleophilicity. While this would be expected to accelerate transmetalation, the steric bulk of these groups often counteracts this electronic benefit. Some ortho-substituents with lone pairs, such as -OCH₃, can exhibit a chelation effect with the metal center in the transition state, influencing the reaction's selectivity and rate.[6][7]
-
The "Ortho Effect": This term describes the combined, and sometimes anomalous, influence of steric and electronic factors from an ortho-substituent. For example, ortho-fluorophenylboronic acid exhibits enhanced acidity due to the potential for an intramolecular hydrogen bond between the boronic acid's hydroxyl group and the fluorine atom (B–O–H···F), a phenomenon not possible for the meta or para isomers.[5]
Chapter 2: Navigating the Suzuki-Miyaura Coupling with Sterically Hindered Substrates
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but its success with ortho-substituted phenylboronic acids is not guaranteed. Overcoming the inherent steric barriers requires a carefully optimized catalytic system.
2.1 Mechanistic Hurdles
The presence of an ortho-substituent primarily impacts two key steps in the catalytic cycle:
-
Transmetalation: The transfer of the aryl group from boron to the palladium center is often the rate-limiting step. Steric bulk around the C-B bond hinders the formation of the necessary transition state between the boronate and the palladium complex.
-
Reductive Elimination: The final step, where the new C-C bond is formed and the Pd(0) catalyst is regenerated, can also be slowed by steric congestion on the newly formed biaryl ligand on the palladium center.[2]
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of (4-Chloro-2,6-dimethylphenyl)boronic acid in Common Laboratory Solvents
Introduction
(4-Chloro-2,6-dimethylphenyl)boronic acid is a vital building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of complex molecules, including pharmaceuticals and advanced materials, is well-established. However, a fundamental understanding of its solubility in common laboratory solvents is crucial for efficient reaction setup, purification, and overall process optimization. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, empowering researchers to make informed decisions in their experimental design.
The Chemical Nature of this compound and its Impact on Solubility
This compound is an organoboron compound with the molecular formula C₈H₁₀BClO₂[1]. Its solubility is governed by a combination of factors inherent to its structure: the polar boronic acid group, the nonpolar aromatic ring, and the substituents on that ring.
-
The Boronic Acid Moiety : The B(OH)₂ group is capable of hydrogen bonding, which generally imparts some degree of solubility in polar protic solvents. However, boronic acids are also Lewis acids, and their acidity can influence their solubility in aqueous solutions of varying pH[2]. At physiological pH, they tend to exist in their uncharged trigonal form, but in more basic solutions, they can convert to the anionic tetrahedral form, which can alter solubility[2].
-
The Aryl Ring and Substituents : The 4-chloro-2,6-dimethylphenyl group is largely nonpolar, which contributes to solubility in organic solvents. The type and position of substituents on the phenyl ring have a significant effect on the compound's properties and, consequently, its solubility[3]. The chloro and dimethyl groups on the phenyl ring of the target molecule will influence its crystal packing and intermolecular interactions, thereby affecting its solubility profile compared to unsubstituted phenylboronic acid.
A critical consideration for boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines[3][4]. This equilibrium between the boronic acid and its boroxine form is influenced by the solvent and can lead to inconsistencies in solubility data, as the two forms exhibit different solubilities[4].
Predicting Solubility: A Qualitative Overview
Based on the general principles of "like dissolves like" and available data for similar arylboronic acids, we can make some qualitative predictions about the solubility of this compound in common laboratory solvents. Phenylboronic acid itself shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons[4][5][6].
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Ethers | Tetrahydrofuran (THF), Diethyl ether, Dioxane | High | The ether oxygen can act as a hydrogen bond acceptor for the boronic acid hydroxyl groups. |
| Ketones | Acetone, 2-Butanone (MEK) | High | The carbonyl oxygen is a good hydrogen bond acceptor. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | These protic solvents can engage in hydrogen bonding with the boronic acid. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | The polarity is sufficient to dissolve the compound, but hydrogen bonding is less pronounced. |
| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | The nonpolar nature of the solvent will interact favorably with the aryl ring. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low | The significant difference in polarity makes dissolution unfavorable. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These are strong hydrogen bond acceptors and are generally good solvents for a wide range of organic compounds. |
| Water | Low | The nonpolar aryl ring and substituents will likely limit aqueous solubility. However, solubility may be pH-dependent. |
Experimental Determination of Solubility
Given the lack of specific literature data for this compound, experimental determination is necessary. A common and reliable method is the dynamic method, where a suspension of the compound in the solvent is heated until complete dissolution is observed.
Materials and Equipment
-
This compound (ensure purity and note any water content, as this can affect results)
-
Selected solvents (reagent grade or higher)
-
Sealed glass vials or test tubes
-
Magnetic stirrer and stir bars
-
Controlled temperature bath or heating block with a thermometer
-
Analytical balance
Step-by-Step Experimental Protocol
-
Preparation of Samples :
-
Accurately weigh a known mass of this compound into a series of vials.
-
To each vial, add a precise volume or mass of the chosen solvent to create a suspension of known concentration. It is advisable to prepare samples with a range of concentrations.
-
-
Equilibration and Dissolution :
-
Place the sealed vials in the controlled temperature bath or heating block.
-
Begin stirring the samples at a constant rate.
-
Slowly increase the temperature of the bath (e.g., in increments of 1-2 °C).
-
Carefully observe the vials for the disappearance of the solid phase. The temperature at which the last solid particles dissolve is the saturation temperature for that specific concentration.
-
-
Data Recording and Analysis :
-
Record the saturation temperature for each sample concentration.
-
Repeat the measurement for each solvent of interest.
-
The data can be presented as solubility in g/100 mL or mol/L at different temperatures.
-
Self-Validating System and Trustworthiness
To ensure the reliability of the results, the following should be considered:
-
Purity of the Boronic Acid : Impurities can significantly affect solubility. It is recommended to use a compound of known purity and to note the source and batch number.
-
Anhydrous Conditions : For non-aqueous solvents, ensure they are dry, as water can interact with the boronic acid and influence its solubility and the acid-boroxine equilibrium.
-
Equilibrium Time : Ensure that the system has reached equilibrium at each temperature step. This can be checked by holding the temperature constant and observing if any further dissolution occurs over time.
-
Reproducibility : Conduct experiments in triplicate to ensure the results are reproducible.
Visualizing the Process
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Key factors determining the solubility of this compound.
Caption: The equilibrium between boronic acid and its corresponding boroxine.
Caption: Experimental workflow for determining solubility via the dynamic method.
Conclusion
References
- 1. Boronic acid, B-(4-chloro-2,6-dimethylphenyl)- - CAS:1027045-31-3 - Sunway Pharm Ltd [3wpharm.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents [ouci.dntb.gov.ua]
Introduction: Contextualizing (4-Chloro-2,5-dimethylphenyl)boronic acid in Modern Research
An In-Depth Technical Guide to the Safe Handling of (4-Chloro-2,5-dimethylphenyl)boronic acid
(4-Chloro-2,5-dimethylphenyl)boronic acid is an organoboron compound that serves as a vital building block in synthetic and medicinal chemistry.[1] Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone methodology for the formation of carbon-carbon bonds.[1] The specific substitution pattern on the phenyl ring—a chloro group and two methyl groups—allows researchers to introduce unique structural motifs into target molecules, influencing their steric and electronic properties. This capability is crucial in drug discovery for modulating pharmacokinetic profiles and in materials science for developing polymers with tailored characteristics.[1]
While boronic acids are celebrated for their stability, low toxicity, and versatile reactivity compared to other organometallic reagents, this perception must not lead to complacency.[2][3] The inherent Lewis acidity of the boron atom, fundamental to its reactivity, is also the root of its primary physiological hazards. This guide provides a comprehensive framework for the safe handling, storage, and disposal of (4-Chloro-2,5-dimethylphenyl)boronic acid, grounded in an understanding of its chemical nature. The protocols outlined herein are designed to empower researchers to mitigate risks effectively, ensuring both personal safety and experimental integrity.
Note on Nomenclature: This guide pertains to (4-Chloro-2,5-dimethylphenyl)boronic acid, CAS Number 1350512-30-9. While structurally similar to other isomers, it is critical to always consult the specific Safety Data Sheet (SDS) for the exact compound in use.
Section 1: Comprehensive Hazard Assessment
A thorough understanding of a chemical's potential hazards is the foundation of safe laboratory practice.[4] (4-Chloro-2,5-dimethylphenyl)boronic acid is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are associated with its irritant properties and acute oral toxicity.[5]
The causality behind its irritancy stems from the electrophilic nature of the boron atom. It can interact with biological nucleophiles, such as amino and hydroxyl groups found in proteins and cellular membranes, leading to disruption and an inflammatory response. This is why contact with skin, eyes, and the respiratory tract must be strictly avoided.
GHS Classification
The following table summarizes the GHS classification for (4-Chloro-2,5-dimethylphenyl)boronic acid.[5]
| Hazard Class | Category | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation |
Signal Word: Warning [5]
Hazard Pictograms:
Precautionary Statements (P-Statements)
These statements provide mandatory preventative, response, storage, and disposal measures.
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P264: Wash skin thoroughly after handling.[6]
-
P270: Do not eat, drink or smoke when using this product.[7]
-
P271: Use only outdoors or in a well-ventilated area.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]
-
-
Response:
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
-
P312: Call a POISON CENTER/doctor if you feel unwell.[8]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[6]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[6]
-
Section 2: Risk Mitigation and Safe Handling Protocols
Effective risk management relies on a hierarchy of controls. The primary goal is to use engineering controls to minimize exposure, supplemented by rigorous safe work practices and appropriate Personal Protective Equipment (PPE).[9]
Engineering Controls
The principal risk associated with this solid compound is the inhalation of airborne dust particles.[5] Therefore, all manipulations that could generate dust must be performed within a certified and properly functioning chemical fume hood or a ventilated enclosure.[9][10]
-
Ventilation: Ensure adequate general laboratory ventilation. Operations involving weighing or transferring the solid should be conducted in a chemical fume hood to capture any dust at the source.[10]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and located close to the workstation.[11][12]
Personal Protective Equipment (PPE) Selection Protocol
PPE is the last line of defense and must be selected based on the specific task.[4] Never wear compromised or contaminated PPE outside of the laboratory area.[4]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[12] When there is a significant risk of splashing or dust generation (e.g., during bulk transfers or spill cleanup), a face shield should be worn in addition to goggles.[5]
-
Skin Protection:
-
Gloves: Handle with compatible gloves (e.g., nitrile rubber) that are inspected for integrity before each use.[5][13] Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves as chemical waste.[5] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
-
Lab Coat: A clean, buttoned lab coat must be worn to protect skin and clothing.[14]
-
-
Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not required. If engineering controls are not sufficient and dust is generated, a NIOSH-approved particulate respirator (e.g., N95) may be necessary.[5]
Caption: Diagram 1: PPE Selection Workflow.
Step-by-Step Safe Handling Protocol
-
Preparation: Before handling, read the Safety Data Sheet (SDS) thoroughly.[4] Ensure the work area is clean and uncluttered.[9] Confirm the fume hood is operational and the safety shower/eyewash station is unobstructed.
-
Don PPE: Put on all required PPE as determined by the workflow above.
-
Transfer: Conduct all transfers of the solid compound inside a fume hood to minimize dust generation and inhalation risk.[10] Use a spatula for transfers. Avoid scooping directly from the bottle with weighing paper to prevent spills.
-
Dissolution: When preparing solutions, add the solid slowly to the solvent. If adding acid to water, always add the acid to the water, never the reverse, to control any exothermic reaction.[4]
-
Post-Handling: Tightly close the container immediately after use.[11] Clean any contaminated surfaces and equipment.
-
Doff PPE: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly.[4]
Section 3: Storage, Stability, and Incompatibilities
Proper storage is essential for maintaining the chemical's integrity and preventing hazardous reactions.
Storage Conditions
-
Temperature: Store in a cool, refrigerated environment (2-8°C is often recommended).[1][15]
-
Atmosphere: Keep the container tightly closed in a dry and well-ventilated place.[11][16] The compound is sensitive to moisture.[1] Prolonged exposure to atmospheric moisture can lead to the formation of boroxines (anhydrides), which may affect reactivity in sensitive applications.
-
General: Store locked up and away from incompatible materials.[11]
Chemical Stability & Incompatibilities
-
Stability: The compound is stable under recommended storage conditions.[12]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[11][12][17] These materials can cause vigorous, potentially hazardous reactions.
Section 4: Emergency Procedures
Rapid and correct response during an emergency is critical to minimizing harm. Always alert colleagues and the laboratory supervisor in any emergency situation.[4]
First-Aid Measures
The following procedures should be administered while seeking immediate medical attention. Always provide the attending physician with the Safety Data Sheet.[5]
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5][12]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[5][18]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[5][18]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][8]
Accidental Release / Spill Response Protocol
For any spill, the first priority is personal safety. Do not attempt to clean a large or unmanageable spill without proper training and equipment.
Caption: Diagram 2: Spill Response Protocol.
Detailed Steps:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear appropriate personal protective equipment, including respiratory protection if dust is present.[5]
-
Containment & Cleanup: Do not let the product enter drains.[5] Carefully sweep or scoop up the spilled solid material, avoiding the generation of dust.[5][12] Place the material into a suitable, closed, and labeled container for disposal.[5][15]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the waste material and any contaminated cleaning supplies as hazardous waste in accordance with institutional and local regulations.[5]
Section 5: Waste Disposal
Chemical waste must be managed responsibly to protect the environment.[14]
-
Procedure: Dispose of unused material and its container at an approved waste disposal plant.[7][11] Do not dispose of it in the regular trash or pour it down the sink.[9][14]
-
Classification: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[11][12] All waste containers must be clearly labeled with the full chemical name and associated hazards.
References
- 1. Buy (4-Chloro-2,5-dimethylphenyl)boronic acid | 1350512-30-9 [smolecule.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 4. gz-supplies.com [gz-supplies.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. aksci.com [aksci.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. Page loading... [wap.guidechem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. tcichemicals.com [tcichemicals.com]
Navigating the Crowded Space: A Technical Guide to Sterically Hindered Boronic Acids in Cross-Coupling Reactions
Abstract
The construction of complex molecular architectures, a cornerstone of modern drug discovery and materials science, frequently necessitates the formation of carbon-carbon bonds between sterically congested fragments. The Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool for this purpose, often falters when confronted with significant steric hindrance around the coupling partners. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the challenges and solutions associated with the use of sterically hindered boronic acids in cross-coupling reactions. We will delve into the synthesis of these challenging reagents, explore the nuances of their reactivity, and present field-proven strategies and detailed protocols to overcome the hurdles they present, ultimately enabling the synthesis of previously inaccessible molecules.
The Challenge of Steric Hindrance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate. While highly efficient for a wide range of substrates, its success can be significantly hampered by steric bulk on either coupling partner, particularly ortho-substituents on arylboronic acids. This steric congestion can impede several key steps in the catalytic cycle:
-
Transmetalation: The transfer of the organic group from the boron atom to the palladium center is often the rate-limiting step. Bulky substituents can hinder the approach of the boronic acid to the palladium complex, slowing down or even preventing this crucial step.
-
Reductive Elimination: The final step, where the two organic fragments are coupled and the active Pd(0) catalyst is regenerated, can also be disfavored when the palladium intermediate is sterically crowded. This can lead to side reactions like β-hydride elimination.[1]
-
Protodeboronation: Sterically hindered boronic acids can be more susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to loss of the desired starting material.[2]
The synthesis of molecules with multiple ortho-substituents, such as tetra-ortho-substituted biaryls, represents a particularly formidable challenge in organic synthesis.[3][4] These motifs are, however, of significant interest in medicinal chemistry and materials science due to their unique conformational properties and potential for inducing axial chirality.
Synthesis of Sterically Hindered Boronic Acids: Taming the Bulk
The preparation of sterically hindered boronic acids itself can be a significant hurdle. Traditional methods often provide low yields due to the very steric hindrance that makes these compounds valuable.
Overcoming Challenges in Borylation Reactions
The Miyaura borylation, a palladium-catalyzed reaction of an aryl halide or triflate with a diboron reagent, is a common method for synthesizing arylboronic esters. However, the widely used bis(pinacolato)diboron (B₂pin₂) can be inefficient for the synthesis of ortho-substituted arylboronic acids due to steric clashes.
A significant advancement in this area is the use of less sterically demanding borylating agents. Bis(neopentyl glycolato)diboron (B₂nep₂) has proven to be a much more effective reagent for the borylation of sterically hindered ortho-substituted aryl bromides, leading to significantly higher yields.
Caption: Choice of borylating agent in Miyaura borylation.
Alternative Synthetic Routes
Other methods for synthesizing sterically hindered boronic acids include:
-
Transmetalation from Organometallic Reagents: Reaction of an organolithium or Grignard reagent with a trialkyl borate is a classic approach. However, the functional group tolerance of these methods can be limited.
-
Nickel-Catalyzed Borylation: Nickel catalysis has emerged as a powerful alternative to palladium, sometimes offering complementary reactivity and enabling the borylation of challenging substrates.[5]
Strategies for Successful Cross-Coupling with Hindered Boronic Acids
Overcoming the challenges posed by steric hindrance in the cross-coupling step requires a carefully orchestrated interplay of catalyst, ligand, base, and reaction conditions.
The Critical Role of Ligand Design
The choice of ligand is arguably the most crucial factor in enabling cross-coupling with sterically hindered substrates.[6] The ideal ligand should:
-
Be bulky and electron-rich: Bulky ligands promote the formation of monoligated, highly reactive Pd(0) species, which are more likely to undergo oxidative addition with hindered aryl halides.[7] Electron-rich ligands increase the electron density on the palladium center, facilitating this key step.
-
Promote reductive elimination: The ligand's steric and electronic properties also influence the rate of reductive elimination, the product-forming step.
Table 1: Commonly Employed Ligands for Coupling with Sterically Hindered Boronic Acids
| Ligand Class | Examples | Key Features |
| Bulky Biarylphosphines | SPhos, XPhos, RuPhos | Highly electron-rich and sterically demanding.[6][8] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, form stable palladium complexes.[6] |
| Specialized Ligands | BI-DIME, AntPhos | Designed specifically for extremely hindered couplings.[1][9] |
Caption: Role of bulky ligands in the catalytic cycle.
Optimizing Reaction Parameters
Beyond ligand selection, other reaction parameters must be carefully optimized:
-
Catalyst Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, pre-formed palladium-ligand complexes (precatalysts) can offer improved reactivity and reproducibility.
-
Base: The choice of base is critical and can significantly impact the reaction outcome. For hindered couplings, weaker bases such as K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH or NaOEt to minimize protodeboronation.[8]
-
Solvent: Aprotic polar solvents like toluene, dioxane, or THF are commonly used. The addition of water can sometimes be beneficial, but in other cases, anhydrous conditions are required.
-
Temperature: While many Suzuki-Miyaura couplings proceed at room temperature, hindered systems often require elevated temperatures to overcome the activation barriers of the catalytic cycle.
Experimental Protocols: A Practical Guide
The following protocols are illustrative examples for the synthesis and use of sterically hindered boronic acids. Researchers should always perform their own optimization for specific substrates.
Protocol for the Synthesis of a Sterically Hindered Arylboronic Ester using Bis(neopentyl glycolato)diboron
This protocol is adapted from the work of Thompson et al.
Materials:
-
Sterically hindered aryl bromide (1.0 mmol)
-
Bis(neopentyl glycolato)diboron (1.1 mmol)
-
PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol)
-
Potassium acetate (KOAc) (1.5 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide, bis(neopentyl glycolato)diboron, PdCl₂(dppf)·CH₂Cl₂, and potassium acetate.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired arylboronic ester.
Protocol for the Cross-Coupling of a Sterically Hindered Arylboronic Acid with an Aryl Halide
This protocol is a general procedure based on established methods for challenging couplings.
Materials:
-
Sterically hindered arylboronic acid (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
Palladium precatalyst (e.g., SPhos-Pd-G3, 0.02 mmol)
-
SPhos (0.02 mmol, if not using a precatalyst)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene/water (10:1 v/v, 5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the arylboronic acid, aryl halide, palladium precatalyst (or palladium source and ligand), and potassium phosphate.
-
Degas the solvent mixture by bubbling with N₂ or Ar for 15-20 minutes.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 16-48 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the biaryl product.
Applications in Drug Discovery and Materials Science
The ability to synthesize sterically hindered molecules has profound implications for various fields:
-
Drug Discovery: The introduction of sterically demanding groups can modulate the pharmacological properties of a molecule, including its potency, selectivity, and metabolic stability.[10] Sterically hindered biaryls can also serve as scaffolds for creating molecules with restricted conformations, which can be crucial for binding to specific biological targets.
-
Materials Science: The synthesis of sterically crowded aromatic compounds is essential for the development of new materials with unique photophysical and electronic properties, such as organic light-emitting diodes (OLEDs) and molecular sensors.[11]
Conclusion and Future Outlook
The cross-coupling of sterically hindered boronic acids has evolved from a significant challenge to a more manageable, albeit still complex, synthetic operation. The development of sophisticated ligands and a deeper understanding of the reaction mechanism have been instrumental in this progress. As the demand for increasingly complex molecular architectures continues to grow, further innovations in catalyst design and reaction methodology will be essential. The continued exploration of base-metal catalysis, particularly with nickel, and the development of even more robust and versatile ligand systems will undoubtedly push the boundaries of what is synthetically achievable, opening doors to new discoveries in medicine and materials science.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Room-temperature synthesis of tetra-ortho-substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Potential Uses of Chlorinated Boronic Acids in Medicinal Chemistry: An In-depth Technical Guide
Introduction
In the dynamic landscape of modern drug discovery, the quest for novel molecular entities with enhanced therapeutic profiles is perpetual. Among the vast arsenal of synthetic tools available to medicinal chemists, organoboron compounds, particularly boronic acids and their derivatives, have emerged as transformative players.[1][2] Their versatility, stability, and unique reactivity have revolutionized the construction of complex molecular architectures.[2] This guide focuses specifically on a subset of this remarkable class of molecules: chlorinated boronic acids . The introduction of a chlorine atom onto the boronic acid scaffold imparts distinct physicochemical properties that can be strategically exploited in drug design and development.
Historically, boron-containing compounds were often viewed with caution in medicinal chemistry due to perceived toxicity.[2] However, this apprehension has been largely dispelled, thanks in part to the clinical success of drugs like bortezomib (Velcade®), a boronic acid-containing proteasome inhibitor for treating multiple myeloma.[2][3] This paradigm shift has spurred a surge of interest in exploring the therapeutic potential of boronic acids, including their chlorinated analogs.[2][4]
This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of chlorinated boronic acids in medicinal chemistry. We will delve into their synthesis, unique reactivity, and diverse roles as versatile building blocks, covalent inhibitors, and innovative tools in chemical biology.
The Unique Chemical Profile of Chlorinated Boronic Acids
The defining feature of a boronic acid is the R-B(OH)₂ functional group, where 'R' represents an alkyl or aryl substituent.[5] These compounds act as mild Lewis acids, a property that underpins their diverse reactivity.[5][6] The incorporation of a chlorine atom onto the organic scaffold of a boronic acid introduces several key modifications to its electronic and steric properties:
-
Modulation of Lewis Acidity: The electron-withdrawing nature of the chlorine atom can influence the Lewis acidity of the boron center, thereby affecting its reactivity and binding interactions with biological targets.
-
Enhanced Lipophilicity: The presence of a chlorine atom generally increases the lipophilicity of the molecule, which can have significant implications for its pharmacokinetic profile, including cell permeability and metabolic stability.
-
Directed Reactivity in Cross-Coupling Reactions: The position of the chlorine atom on an aromatic ring can direct the regioselectivity of cross-coupling reactions, providing a powerful tool for the precise construction of complex molecules.[7]
-
Specific Interactions with Biological Targets: The chlorine atom can participate in specific halogen bonding interactions with protein residues, potentially enhancing binding affinity and selectivity.
Synthesis of Chlorinated Boronic Acids
Several synthetic routes are available for the preparation of chlorinated boronic acids. A common and well-established method involves the reaction of a Grignard reagent, formed from a chlorinated aromatic halide, with a trialkyl borate ester at low temperatures, followed by acidic workup.[2][8]
Another widely used approach is the palladium-catalyzed Miyaura borylation, where a chlorinated aryl halide or triflate is coupled with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[6] This method offers excellent functional group tolerance and is amenable to a wide range of substrates.
Experimental Protocol: Synthesis of 4-Chlorophenylboronic Acid via Grignard Reaction
Objective: To synthesize 4-chlorophenylboronic acid from 1-bromo-4-chlorobenzene.
Materials:
-
1-bromo-4-chlorobenzene
-
Magnesium turnings
-
Iodine (as initiator)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 2M
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings to a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to initiate the reaction.
-
Dissolve 1-bromo-4-chlorobenzene in anhydrous THF and add it dropwise to the magnesium turnings.
-
The reaction mixture should be gently heated to initiate the Grignard formation, which is indicated by the disappearance of the iodine color and gentle refluxing. Maintain the reaction until most of the magnesium is consumed.
-
-
Borylation:
-
Cool the Grignard reagent to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of triisopropyl borate in anhydrous THF to the cooled Grignard reagent, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Hydrolysis and Extraction:
-
Cool the reaction mixture in an ice bath and slowly quench it with 2M HCl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to yield pure 4-chlorophenylboronic acid.
-
Applications in Medicinal Chemistry
The unique properties of chlorinated boronic acids have led to their application in several key areas of medicinal chemistry.
Versatile Building Blocks in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[9] Chlorinated boronic acids serve as invaluable building blocks in these reactions, allowing for the introduction of chloro-substituted aryl or heteroaryl moieties into a target molecule.[1][10] This is particularly significant in drug discovery, where the systematic modification of a lead compound's structure is crucial for optimizing its pharmacological properties.[1]
The presence of a chlorine atom on the boronic acid can influence the reaction's outcome. For instance, in polychlorinated aromatic systems, the differential reactivity of the chlorine atoms can be exploited for selective and sequential cross-coupling reactions, enabling the synthesis of complex, differentially substituted aromatic compounds.[7]
Covalent Inhibitors of Serine Proteases
Serine proteases are a large family of enzymes that play critical roles in numerous physiological and pathological processes, making them attractive targets for therapeutic intervention.[11][12] Boronic acids are well-known reversible covalent inhibitors of serine proteases.[6][13] The boron atom of the boronic acid forms a covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.[13]
The incorporation of a chlorine atom into the structure of a boronic acid inhibitor can enhance its potency and selectivity. This can be attributed to several factors, including increased lipophilicity, which can improve binding to hydrophobic pockets in the active site, and the potential for specific halogen bonding interactions.
For example, peptidyl boronic acids have been developed as potent inhibitors of prostate-specific antigen (PSA), a serine protease implicated in prostate cancer.[13] The design of such inhibitors often involves optimizing the peptide sequence for recognition by the enzyme's active site, while the boronic acid moiety provides the covalent "warhead". The addition of chlorine to the non-peptidic portion of the molecule could further refine its binding affinity and pharmacokinetic properties.
Development of Chemical Probes and Diagnostic Tools
The ability of boronic acids to form reversible covalent bonds with diols has been widely exploited in the development of chemical sensors and probes for the detection of saccharides and other biologically important molecules.[14][15] The incorporation of a chlorine atom can modulate the electronic properties of the boronic acid, which in turn can influence the spectroscopic properties of a fluorescent probe upon binding to its target.[16]
For instance, a chlorinated phenylboronic acid appended to a fluorophore could exhibit changes in its fluorescence emission upon binding to a diol-containing analyte. This change can be harnessed for the development of sensitive and selective diagnostic tools. The chlorine atom can also influence the pKa of the boronic acid, which is a critical parameter in the design of sensors that operate at physiological pH.[16]
Targeting Other Enzyme Classes
While serine proteases are a primary target for boronic acid inhibitors, their utility extends to other enzyme classes as well. For example, boronic acid derivatives have been investigated as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[17] The development of broad-spectrum β-lactamase inhibitors is a critical area of research in the fight against antibiotic resistance. The structural diversity offered by chlorinated boronic acids could be leveraged to design novel inhibitors with improved activity against both serine- and metallo-β-lactamases.[17]
Furthermore, boronic acids have shown promise as inhibitors of other enzymes, including threonine proteases and acyl-protein thioesterases.[6][11] The inclusion of chlorine in these inhibitor scaffolds could provide a means to enhance their potency and selectivity.
Data Presentation: Physicochemical Properties of Selected Chlorinated Boronic Acids
The following table summarizes key physicochemical properties of some commercially available chlorinated boronic acids, highlighting the impact of chlorine substitution.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Chlorophenylboronic acid | C₆H₆BClO₂ | 156.38 | 145-150 |
| 3-Chlorophenylboronic acid | C₆H₆BClO₂ | 156.38 | 175-180 |
| 4-Chlorophenylboronic acid | C₆H₆BClO₂ | 156.38 | 285-290 |
| 3,5-Dichlorophenylboronic acid | C₆H₅BCl₂O₂ | 190.82 | 265-270 |
Data is representative and may vary between suppliers.
Handling and Stability Considerations
While boronic acids are generally considered stable to air and moisture, certain precautions should be taken during their storage and handling.[1] Chlorinated boronic acids, like their non-chlorinated counterparts, can be susceptible to protodeboronation, a process where the carbon-boron bond is cleaved.[18] This is particularly relevant in aqueous or protic media and can be influenced by pH.[18]
It is also important to note that some chlorinated solvents can slowly hydrolyze in the presence of water to form hydrochloric acid, which can lead to corrosion.[19] Therefore, when using chlorinated solvents in reactions involving chlorinated boronic acids, it is crucial to use anhydrous conditions.
For long-term storage, it is recommended to keep chlorinated boronic acids in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.
Future Outlook
The field of medicinal chemistry is continuously evolving, with an increasing emphasis on precision medicine and the development of highly targeted therapies. Chlorinated boronic acids are well-positioned to play a significant role in this evolution. Their tunable reactivity, ability to form covalent bonds with specific biological targets, and utility as versatile synthetic building blocks make them attractive scaffolds for the design of next-generation therapeutics.
Future research in this area will likely focus on:
-
Exploring Novel Covalent Targets: Expanding the scope of boronic acid inhibitors beyond serine proteases to other enzyme classes and protein-protein interactions.
-
Developing "Smart" Probes: Designing sophisticated chemical probes that can be used to visualize and quantify biological processes in living systems.
-
Leveraging Computational Chemistry: Employing computational modeling and simulation to predict the binding modes and reactivity of chlorinated boronic acids, thereby accelerating the drug discovery process.[20]
-
Investigating Synergistic Effects: Exploring the combination of chlorinated boronic acids with other therapeutic agents to achieve synergistic effects and overcome drug resistance.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. boronmolecular.com [boronmolecular.com]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 13. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 20. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Substituted Phenylboronic Acids: A Technical Guide for Researchers
Substituted phenylboronic acids have emerged as a cornerstone in modern chemistry, offering a versatile platform for a myriad of applications ranging from the synthesis of complex organic molecules to the development of sophisticated biomedical technologies. Their unique chemical properties, particularly the ability of the boronic acid moiety to form reversible covalent bonds with diols, have positioned them as indispensable tools for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the core applications of substituted phenylboronic acids, focusing on the causality behind experimental choices and providing field-proven insights to empower your research.
The Power of Carbon-Carbon Bond Formation: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a paramount achievement in organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] Substituted phenylboronic acids are central to this transformation, serving as a readily accessible and highly versatile source of aryl groups.
Mechanistic Insights: The Palladium Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar-X).
-
Transmetalation: The organic group from the phenylboronic acid (Ar') is transferred to the palladium center. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups (Ar and Ar') are coupled, forming the desired product (Ar-Ar') and regenerating the Pd(0) catalyst.
The Critical Role of Substituents
The electronic nature of the substituents on the phenylboronic acid significantly influences the reaction outcome. Electron-donating groups (EDGs) on the boronic acid generally accelerate the transmetalation step, leading to higher yields and faster reaction times.[1] Conversely, electron-withdrawing groups (EWGs) can slow down this step.[1] However, the choice of catalyst, ligand, and base can be tailored to achieve successful coupling even with electronically challenging substrates.[3]
| Aryl Boronic Acid Substituent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-OCH₃ (electron-donating) | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield |
| 4-CH₃ (electron-donating) | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| Unsubstituted | 4-Chlorotoluene | Pd(allyl)Cl]₂/XPhos | K₃PO₄ | MeOH/THF | >95[4] |
| 2-NO₂ (electron-withdrawing) | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85[3] |
| 4-CF₃ (electron-withdrawing) | 4-Iodoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 88 |
Table 1: Comparative yields of Suzuki-Miyaura reactions with various substituted phenylboronic acids.
Experimental Protocol: Synthesis of 4-methoxy-2',5'-dimethoxybiphenyl
This protocol details the Suzuki-Miyaura coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid with 4-bromoanisole, demonstrating a practical application.[5]
Materials:
-
(4-Bromo-2,5-dimethoxyphenyl)boronic acid (1.2 mmol)
-
4-bromoanisole (1.0 mmol)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
Procedure:
-
To a round-bottom flask, add (4-Bromo-2,5-dimethoxyphenyl)boronic acid, 4-bromoanisole, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and deionized water to the flask via syringe.
-
The reaction mixture is stirred and heated to 90 °C under an inert atmosphere for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Sensing and Diagnostics: The Art of Molecular Recognition
The ability of the boronic acid group to reversibly bind with 1,2- and 1,3-diols forms the basis of their application as sensors for saccharides and other biologically important molecules.[6] This interaction is pH-dependent, with the tetrahedral boronate anion forming a more stable complex with diols.
The Diol-Binding Equilibrium
The equilibrium between the trigonal boronic acid and the tetrahedral boronate anion is crucial for diol binding. The pKa of the boronic acid, which is influenced by the substituents on the phenyl ring, determines the pH range for optimal binding.[7] Electron-withdrawing groups lower the pKa, enabling stronger binding at physiological pH.[7]
Caption: The equilibrium of phenylboronic acid with hydroxide and subsequent binding to a cis-diol.
Applications in Glucose Sensing
Phenylboronic acid-based sensors are of great interest for continuous glucose monitoring in diabetes management.[6] These sensors can be integrated into various platforms, including hydrogels and optical diffusers, to provide a measurable response to changes in glucose concentration.[6]
| Phenylboronic Acid Derivative | Binding Constant (K) with D-Glucose (M⁻¹) | Detection Limit | Reference |
| Phenylboronic acid | 4.6 | High (mM range) | [8] |
| 3-Acrylamidophenylboronic acid (in hydrogel) | Varies with hydrogel composition | µM to mM range | [9] |
| Bis-boronic acids | Significantly higher than mono-boronic acids | Lower (µM range) | [8] |
| Azobenzene-substituted boronic acid polymer | 54 | Colorimetric detection | [8] |
Table 2: Performance comparison of different phenylboronic acid-based glucose sensors.
Experimental Protocol: Fabrication of a Hydrogel-Based Optical Glucose Sensor
This protocol outlines the fabrication of a glucose-responsive hydrogel film for optical sensing applications.
Materials:
-
Acrylamide (AA)
-
N,N'-methylenebis(acrylamide) (BIS)
-
3-(acrylamido) phenylboronic acid (3-APBA)
-
Dimethyl sulfoxide (DMSO)
-
2,2-diethoxyacetophenone (DEAP) (photoinitiator)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a monomer solution by dissolving AA (78.5 mol %), BIS (1.5 mol %), and 3-APBA (20 mol %) in DMSO.
-
Add the photoinitiator DEAP to the monomer solution.
-
Stir the solution for 10 minutes at room temperature.
-
Cast the monomer solution into a mold to form a thin film.
-
Expose the film to UV light to initiate free-radical polymerization.
-
After polymerization, wash the hydrogel film extensively with PBS to remove unreacted monomers and other impurities.
-
The resulting hydrogel film will swell or shrink in response to changes in glucose concentration, which can be measured optically.
Advancing Medicine: Drug Delivery and Therapeutic Applications
The unique properties of substituted phenylboronic acids are being harnessed to develop innovative drug delivery systems and therapeutic agents. Their ability to respond to specific biological cues, such as pH and reactive oxygen species (ROS), allows for targeted and controlled drug release.[10][11]
Stimuli-Responsive Drug Delivery
pH-Responsive Delivery: The acidic tumor microenvironment can trigger the release of drugs from phenylboronic acid-containing nanoparticles, as the boronate ester linkage is labile at lower pH.[10]
ROS-Responsive Delivery: The high levels of ROS in inflamed or cancerous tissues can cleave phenylboronic acid pinacol esters, leading to the release of conjugated drugs.[11][12]
Caption: Workflow for stimuli-responsive drug delivery using phenylboronic acid-functionalized nanoparticles.
Targeted Cancer Therapy
Phenylboronic acids can selectively bind to sialic acid residues that are overexpressed on the surface of many cancer cells.[13] This interaction can be exploited for targeted drug delivery, enhancing the therapeutic efficacy while minimizing side effects.
Experimental Protocol: Synthesis of Phenylboronic Acid-Functionalized Nanoparticles
This protocol describes the synthesis of phenylboronic acid-functionalized nanoparticles for drug delivery applications.[5]
Materials:
-
3-((acrylamido)methyl)phenylboronic acid homopolymer (PBAH)
-
Methanol
-
Deionized water
-
Drug to be encapsulated (e.g., emodin)
Procedure:
-
Dissolve the PBAH in methanol to a concentration of 2.0 mg/mL.
-
Add the PBAH solution dropwise to deionized water while stirring.
-
Continue stirring for 30 minutes at room temperature to allow for the self-assembly of the nanoparticles.
-
For drug loading, the drug can be co-dissolved with the PBAH in methanol before addition to water.
-
The resulting nanoparticle suspension can be purified by dialysis to remove unloaded drug and residual solvent.
Bioconjugation and Biomaterials: Building Functional Systems
The reactivity of substituted phenylboronic acids extends to the modification of biomolecules and the creation of advanced biomaterials.
Protein Labeling and Immobilization
Phenylboronic acids can be used to label and immobilize proteins through various conjugation strategies. For instance, N-hydroxysuccinimide (NHS) esters of phenylboronic acids can react with primary amines on proteins to form stable amide bonds.
Caption: General scheme for protein conjugation using a phenylboronic acid-NHS ester.
Cell Surface Labeling
Fluorescently tagged phenylboronic acids can be used to label sialic acids on the surface of living cells, enabling the visualization and study of cellular glycosylation patterns.[13]
Experimental Protocol: Fluorescent Labeling of Sialic Acids on Live Cells
This protocol provides a general procedure for labeling cell surface sialic acids using a fluorescent phenylboronic acid probe.[13]
Materials:
-
Live cells cultured in an appropriate medium
-
Fluorescently labeled phenylboronic acid probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Wash the cultured cells with PBS to remove any interfering components from the culture medium.
-
Incubate the cells with a solution of the fluorescently labeled phenylboronic acid probe in a suitable buffer (e.g., PBS) at 37°C for a specified time (e.g., 30-60 minutes).
-
Wash the cells again with PBS to remove any unbound probe.
-
The cells can then be visualized using a fluorescence microscope to observe the localization of the fluorescent signal on the cell surface.
Conclusion
Substituted phenylboronic acids are remarkably versatile molecules with a broad and expanding range of applications. Their unique chemical reactivity, particularly in Suzuki-Miyaura cross-coupling and diol binding, has made them indispensable tools in organic synthesis, sensor development, drug delivery, and bioconjugation. A thorough understanding of the underlying chemical principles and the influence of substituents is paramount for the rational design and successful implementation of these powerful reagents in your research endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A multi-stimuli responive, self-assembling, boronic acid dipeptide (Journal Article) | OSTI.GOV [osti.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - Phenylboronic Acid-Modified and ROS-Responsive Polymeric Nanoparticles for Targeted Anticancer Drug Delivery - American Chemical Society - Figshare [acs.figshare.com]
- 11. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polydiacetylene liposomes with phenylboronic acid tags: a fluorescence turn-on sensor for sialic acid detection and cell-surface glycan imaging - Nanoscale (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling with (4-Chloro-2,6-dimethylphenyl)boronic acid
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Introduction: Navigating Steric Hindrance in C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide has broad applications, from the synthesis of complex pharmaceuticals to advanced materials.[3][4] However, the efficiency of this powerful transformation can be significantly hampered by steric hindrance, particularly when employing ortho-disubstituted coupling partners like (4-Chloro-2,6-dimethylphenyl)boronic acid.
The two methyl groups flanking the boronic acid moiety in this compound present a significant steric challenge. This bulkiness can impede key steps in the catalytic cycle, namely transmetalation and reductive elimination, leading to sluggish reactions and diminished yields.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement the Suzuki-Miyaura coupling with this challenging substrate. We will delve into the mechanistic considerations, provide a detailed and optimized protocol, and discuss troubleshooting strategies to overcome the inherent difficulties posed by steric congestion.
Mechanistic Insights: Overcoming the Steric Barrier
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] Understanding how steric hindrance impacts this cycle is crucial for designing a successful reaction protocol.
-
Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) species.[1][7] While the aryl halide's structure is a factor, this step is often less affected by the steric bulk of the boronic acid. However, the choice of ligand on the palladium catalyst is critical to facilitate this step, especially with less reactive aryl chlorides.[7][8]
-
Transmetalation: This is often the rate-limiting step when using sterically hindered boronic acids. The base plays a crucial role here, activating the boronic acid to form a more nucleophilic boronate "ate" complex.[9][10][11] This activated species then transfers its organic group to the palladium center. The bulky methyl groups on this compound can sterically clash with the ligands on the palladium complex, slowing down this transfer.[5] The choice of a sterically accommodating and electron-rich ligand is paramount to facilitate this step.
-
Reductive Elimination: In the final step, the two organic partners on the Pd(II) complex couple and are eliminated, regenerating the active Pd(0) catalyst and forming the desired C-C bond.[1][7] Steric repulsion between the ortho-substituents of the coupling partners can also inhibit this step.[6] Bulky, electron-rich phosphine ligands are known to accelerate reductive elimination.[5]
To address these challenges, the protocol outlined below utilizes a combination of a specialized palladium precatalyst, a bulky phosphine ligand, and a strong base to drive the reaction to completion.
Visualizing the Catalytic Cycle
Caption: Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol is designed for the coupling of this compound with a generic aryl bromide. Optimization may be required for different coupling partners, especially less reactive aryl chlorides.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., Aryl bromide, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄, 3.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 equiv), XPhos (0.04 equiv), and potassium phosphate (3.0 equiv).
-
Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.
-
-
Addition of Reactants:
-
Under a positive flow of inert gas, add the aryl halide (1.0 equiv) and this compound (1.2 equiv) to the reaction vessel.
-
-
Solvent Addition:
-
Add anhydrous toluene and degassed water to the reaction mixture via syringe. A common solvent ratio is 10:1 toluene:water (v/v). The reaction should be set up to a concentration of approximately 0.1 M with respect to the aryl halide.
-
-
Reaction Execution:
-
Seal the reaction vessel and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting materials.[5]
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.
-
Key Reaction Parameters and Rationale
The success of this sterically challenging coupling hinges on the careful selection of each reaction component.
| Parameter | Recommended Condition | Rationale |
| Catalyst Precursor | Pd(OAc)₂ | A common and effective palladium(II) source that is reduced in situ to the active Pd(0) catalyst. |
| Ligand | XPhos | A bulky, electron-rich biarylphosphine ligand (Buchwald-type) that is highly effective for coupling sterically hindered substrates. It accelerates both oxidative addition and reductive elimination.[5] |
| Base | K₃PO₄ | A strong, non-nucleophilic base that effectively promotes the formation of the boronate "ate" complex, which is crucial for the transmetalation step.[11] |
| Solvent | Toluene/Water (10:1) | Toluene is a common non-polar solvent for Suzuki couplings. The addition of a small amount of water can aid in dissolving the inorganic base and facilitate the reaction.[12] The choice of solvent can significantly impact reactivity and selectivity.[13][14][15][16] |
| Temperature | 100-110 °C | Elevated temperatures are often necessary to overcome the activation energy barrier for sterically demanding couplings.[2] |
| Equivalents of Boronic Acid | 1.2 equiv | A slight excess of the boronic acid is used to drive the reaction to completion and to compensate for any potential protodeboronation side reactions. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Low reaction temperature | - Use a fresh palladium source and ligand.- Ensure all solvents are properly dried and degassed, and the reaction is run under a strict inert atmosphere.- Increase the reaction temperature in increments of 10 °C. |
| Protodeboronation | - Presence of excess water or protic impurities- Prolonged reaction time at high temperature | - Use rigorously dried solvents.- Consider using a boronic ester (e.g., pinacol ester) derivative of the boronic acid, which can be more stable.[1] |
| Formation of Homocoupled Byproducts | - Oxidative homocoupling of the boronic acid | - Ensure the reaction is thoroughly deoxygenated before heating. |
| Incomplete Reaction with Aryl Chlorides | - Aryl chlorides are less reactive than aryl bromides or iodides.[4][7] | - Switch to a more active catalyst system, such as a palladium precatalyst with an N-heterocyclic carbene (NHC) ligand.[10][17]- Consider using a stronger base, such as cesium carbonate (Cs₂CO₃).[2] |
Conclusion
The Suzuki-Miyaura coupling of sterically hindered substrates like this compound requires a departure from standard protocols. By understanding the mechanistic hurdles and employing a carefully selected set of reagents and conditions—most notably a bulky, electron-rich phosphine ligand and a strong base—researchers can successfully synthesize challenging biaryl structures. The protocol and insights provided in this application note serve as a robust starting point for scientists engaged in synthetic and medicinal chemistry, facilitating the construction of complex molecules with valuable applications.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (4-Chloro-2,6-dimethylphenyl)boronic acid with Aryl Chlorides
Introduction: Navigating the Challenges of Sterically Hindered Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction has become indispensable in the synthesis of biaryl and substituted biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3]
While the coupling of aryl bromides and iodides is often straightforward, the use of more abundant and cost-effective aryl chlorides presents a greater challenge due to the strength of the C-Cl bond. This challenge is further amplified when one or both coupling partners are sterically hindered, such as in the case of (4-Chloro-2,6-dimethylphenyl)boronic acid. The two ortho-methyl groups on the boronic acid create significant steric bulk around the reactive center, impeding the key steps of the catalytic cycle.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura couplings with various aryl chlorides. We will delve into the mechanistic considerations, provide a detailed experimental protocol, offer strategies for optimizing reaction conditions, and present a troubleshooting guide for common issues encountered in these sterically demanding transformations.
The Critical Role of Catalyst and Ligand Selection
The success of a Suzuki-Miyaura coupling involving sterically hindered substrates hinges on the selection of a highly active and robust catalytic system. Traditional palladium catalysts often fail to provide satisfactory yields with di-ortho-substituted boronic acids and unactivated aryl chlorides. The key to overcoming this hurdle lies in the use of specialized palladium precatalysts and bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.
One particularly effective catalyst for such challenging couplings is the --INVALID-LINK--palladium(II) dichloride , commonly known as Pd-PEPPSI-IPr .[4][5][6] The bulky IPr ligand facilitates the crucial oxidative addition and reductive elimination steps of the catalytic cycle, even with sterically encumbered substrates.[1]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative aryl chloride.
Figure 1: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.2 equivalents)
-
Aryl chloride (1.0 equivalent)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equivalents)
-
Pd-PEPPSI-IPr catalyst (1-3 mol%)
-
Degassed 1,4-dioxane
-
Degassed deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl chloride, and finely powdered potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio) via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl chloride.
-
Catalyst Addition: Add the Pd-PEPPSI-IPr catalyst to the reaction mixture under a positive flow of inert gas.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl chloride is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Optimization of Reaction Conditions
For challenging couplings, optimization of the reaction parameters is crucial. The following table summarizes key variables and their impact on the reaction outcome.
| Parameter | Recommended Conditions | Rationale and Causality |
| Palladium Catalyst | Pd-PEPPSI-IPr (1-3 mol%) | The bulky NHC ligand is highly effective for coupling sterically hindered substrates.[4][5][6] |
| Ligand | (Included in precatalyst) | The IPr ligand provides the necessary steric bulk and electron-donating properties to facilitate oxidative addition and reductive elimination.[1] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A strong, non-nucleophilic base is required to activate the boronic acid for transmetalation. Finely grinding the base increases its surface area and reactivity.[7] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O | A polar aprotic solvent, often with a small amount of water, is generally effective. The water helps to dissolve the inorganic base and facilitates the catalytic cycle.[7] |
| Temperature | 80-110 °C | Higher temperatures are often necessary to overcome the activation barrier for the coupling of unactivated aryl chlorides. |
| Concentration | 0.1 - 0.5 M | A moderate concentration is typically optimal. Very dilute conditions can slow down the reaction, while highly concentrated conditions may lead to solubility issues and side reactions. |
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction.
Figure 2: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the aryl chloride to form a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides.
-
Transmetalation: The aryl group from the boronic acid (activated by the base to form a boronate species) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[1]
For sterically hindered substrates, both the oxidative addition and reductive elimination steps can be particularly challenging. The use of bulky ligands like IPr helps to promote these steps by creating a more coordinatively unsaturated and reactive palladium center.
Troubleshooting Guide for Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvent. 3. Poor quality of base or boronic acid. 4. Reaction temperature too low. | 1. Use a fresh batch of catalyst and ensure it is stored under an inert atmosphere. 2. Thoroughly degas the solvent by sparging with an inert gas or by freeze-pump-thaw cycles.[7] 3. Use a high-purity, finely ground base. Ensure the boronic acid has not degraded. 4. Increase the reaction temperature in increments of 10 °C. |
| Protodeboronation | 1. Presence of excess water. 2. Base is too strong or reaction time is too long. | 1. Use anhydrous solvents and a carefully controlled amount of water if necessary.[7] 2. Consider using a milder base such as K₂CO₃ or KF. Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to basic conditions.[7][8] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. | 1. Ensure the reaction is set up and maintained under a strictly inert atmosphere.[7] |
| Formation of Byproducts | 1. Side reactions due to high temperatures. 2. Impurities in starting materials. | 1. Optimize the reaction temperature; sometimes a lower temperature for a longer duration is more effective. 2. Purify the starting materials before use. |
Applications of the Resulting Biaryl Scaffolds
The biaryl compounds synthesized from this compound are valuable building blocks in several areas of research and development:
-
Medicinal Chemistry: The resulting tetra-ortho-substituted biaryls can exhibit axial chirality (atropisomerism) due to restricted rotation around the C-C single bond.[9] This feature is of significant interest in drug design, as different atropisomers can have distinct pharmacological activities. These scaffolds are being explored for the development of novel therapeutics.
-
Materials Science: The rigid and well-defined three-dimensional structures of these biaryl compounds make them attractive for the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials.[2]
-
Ligand Synthesis: The biaryl core can be further functionalized to create novel chiral ligands for asymmetric catalysis.
Conclusion
The Suzuki-Miyaura coupling of this compound with aryl chlorides, while challenging, is a feasible and valuable transformation for the synthesis of sterically hindered biaryl compounds. Success in these reactions is highly dependent on the use of a robust catalytic system, such as Pd-PEPPSI-IPr, and careful optimization of the reaction conditions. The protocols and troubleshooting guide provided in this application note offer a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors, paving the way for the discovery of new molecules with unique properties and applications.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Navigating Catalyst and Ligand Selection for Sterically Hindered Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] However, when faced with sterically demanding substrates, such as di-, tri-, or even tetra-ortho-substituted biaryls, the reaction's efficacy can be severely hampered.[2][4] This guide provides an in-depth exploration of the strategies and experimental considerations necessary to overcome these steric challenges, focusing on the critical interplay between the palladium catalyst and its ancillary ligands.
The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5] Steric hindrance around the coupling partners can negatively impact each of these stages. Bulky substituents on the aryl halide can impede the initial oxidative addition of the palladium(0) catalyst. Similarly, sterically encumbered boronic acids can slow down the transmetalation step. Perhaps most critically, the formation of the new C-C bond in the reductive elimination step can be significantly inhibited by the steric clash of ortho-substituents on the two aryl rings.[6]
Overcoming these steric barriers requires a catalyst system that is not only highly reactive but also sterically tailored to accommodate bulky substrates. The development of specialized phosphine ligands has been instrumental in achieving this, leading to significant breakthroughs in the synthesis of previously inaccessible molecules.[7][8]
The Crucial Role of Ligands: A Deep Dive into Buchwald-Type Phosphines
The Buchwald group has pioneered the development of a class of bulky, electron-rich dialkylbiaryl phosphine ligands that have revolutionized the field of cross-coupling reactions.[7][8] These ligands are designed to promote the formation of highly active, monoligated palladium(0) species, which are key to facilitating the challenging steps of the catalytic cycle.[5][7]
The general structure of these ligands, featuring a biaryl backbone, allows for fine-tuning of both steric and electronic properties. The bulky substituents on the phosphine and the biaryl scaffold create a sterically demanding environment around the palladium center. This not only facilitates the crucial reductive elimination step but also prevents catalyst deactivation pathways.[7]
Key Buchwald Ligands for Hindered Suzuki Coupling:
| Ligand | Structure | Key Features & Applications |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly effective for coupling unactivated and hindered aryl chlorides. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Exhibits exceptional activity for preparing extremely hindered biaryls and often allows for room temperature reactions of aryl chlorides.[9] |
| AntPhos | (9,10-bis(diphenylphosphino)anthracene) | Demonstrates high reactivity for sterically demanding aryl-alkyl couplings, effectively overcoming β-hydride elimination.[10][11] |
| tBuXPhos | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | A more sterically hindered analogue of XPhos, often showing improved performance for particularly challenging couplings. |
The selection of the optimal ligand is highly substrate-dependent. A logical approach to ligand screening is often necessary to identify the most effective catalyst system for a specific transformation.
Visualizing the Catalytic Cycle and Ligand Influence
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction and highlights the stages where sterically demanding ligands exert their influence.
Figure 1. The Suzuki-Miyaura catalytic cycle, emphasizing the key steps influenced by bulky phosphine ligands.
A General Protocol for Hindered Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of a sterically hindered aryl halide with a bulky boronic acid. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
Selected Buchwald phosphine ligand (e.g., XPhos, SPhos)
-
Sterically hindered aryl halide
-
Sterically hindered boronic acid or boronate ester
-
Anhydrous base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (nitrogen or argon)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (typically 1-2 mol%) and the phosphine ligand (typically 1.1-1.5 equivalents relative to palladium).
-
Reagent Addition: Add the aryl halide (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (often in the range of 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting and Considerations:
-
Low Yield: Consider screening different ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial.
-
Protodeboronation: The premature cleavage of the C-B bond of the boronic acid can be a significant side reaction. Using a less nucleophilic base or a boronate ester can sometimes mitigate this issue.
-
Homocoupling: The formation of biaryl products from the coupling of two molecules of the boronic acid or aryl halide can occur. Optimizing the reaction stoichiometry and catalyst loading can help to minimize this.
Decision-Making Workflow for Catalyst and Ligand Selection
The following workflow provides a structured approach to selecting a suitable catalyst system for a hindered Suzuki-Miyaura coupling.
Figure 2. A decision workflow for the selection of an appropriate phosphine ligand for hindered Suzuki-Miyaura coupling.
Conclusion
The successful execution of sterically hindered Suzuki-Miyaura coupling reactions is a testament to the power of rational catalyst design. By understanding the mechanistic hurdles imposed by steric hindrance and leveraging the unique properties of bulky, electron-rich phosphine ligands, chemists can now routinely construct complex biaryl structures that were once considered synthetically prohibitive. The continued development of novel catalyst systems promises to further expand the scope and utility of this indispensable transformation in both academic research and industrial applications, particularly in the synthesis of pharmaceuticals and advanced materials.
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for C-C Bond Formation Using Boronic Acids: A Senior Application Scientist's Guide to the Suzuki-Miyaura Cross-Coupling Reaction
Introduction: The Enduring Power of the Suzuki-Miyaura Reaction
The formation of a carbon-carbon (C-C) bond is the foundational process in the synthesis of organic molecules that shape our world, from life-saving pharmaceuticals to advanced functional materials. Among the myriad of tools available to the modern chemist, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of synthetic utility.[1][2] Developed in the 1970s and recognized with the 2010 Nobel Prize in Chemistry, this reaction offers a powerful and versatile method for coupling organoboron compounds with organic halides or pseudohalides.[1]
The enduring appeal of the Suzuki-Miyaura reaction lies in its mild reaction conditions, exceptional functional group tolerance, and the use of boronic acids, which are generally stable, commercially available, and possess low toxicity compared to other organometallic reagents.[3] This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of steps. It delves into the mechanistic underpinnings of the reaction, provides a rationale for critical experimental choices, and offers robust protocols and troubleshooting advice gleaned from years of field experience.
The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is paramount to mastering the reaction. The process is a beautifully orchestrated catalytic cycle centered on a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states to forge the new C-C bond.[1][4] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Ignition: Generation of the Active Pd(0) Catalyst
While the catalytically active species is Pd(0), for practical reasons of air stability, Pd(II) complexes like Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are often used as "precatalysts".[1] The reaction begins with the in situ reduction of the Pd(II) precatalyst to the active Pd(0) species. This reduction can be facilitated by various components in the reaction mixture, including phosphine ligands, solvents like alcohols, or even the organoboron reagent itself through a process called homocoupling.[1][5]
The Catalytic Cycle Deconstructed
Once the active Pd(0) catalyst is formed, the main cycle begins:
-
Oxidative Addition: This is often the rate-determining step of the cycle.[2][4] The Pd(0) complex, typically coordinated to phosphine ligands, inserts itself into the carbon-halogen bond (C-X) of the organic halide (R¹-X). This oxidizes the palladium from Pd(0) to Pd(II), forming a square-planar organopalladium(II) complex. The reactivity of the halide is crucial, with the general trend being I > Br > OTf (triflate) >> Cl.[4][6]
-
Transmetalation: This is the key step where the organic group from the boron reagent (R²) is transferred to the palladium center. This step is critically dependent on the presence of a base. The base activates the boronic acid, making it more nucleophilic and facilitating the transfer of the R² group to the palladium, displacing the halide or other leaving group. The precise mechanism of this base-mediated step has been a subject of extensive study, with two primary pathways proposed.[7][8][9]
-
The Boronate Pathway: The base (e.g., OH⁻) attacks the Lewis acidic boron atom of the boronic acid (R²B(OH)₂) to form a more nucleophilic tetracoordinate "ate" complex, or boronate, [R²B(OH)₃]⁻. This activated species then reacts with the Pd(II) complex.[8][9]
-
The Oxo-Palladium Pathway: The base (e.g., OH⁻) first displaces the halide on the Pd(II) complex to form a palladium-hydroxo species (LₙPd(R¹)OH). This complex then reacts with the neutral boronic acid.[7][8][10] Kinetic studies suggest this latter pathway is often faster and more kinetically relevant under many common reaction conditions.[7][10][11]
-
-
Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond in the desired product (R¹-R²).[4][12] This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. Bulky, electron-donating ligands on the palladium are known to facilitate this step.[13]
Below is a visualization of this intricate catalytic process.
A Strategic Approach to Component Selection
The success of a Suzuki-Miyaura coupling is not accidental; it is the result of a rational selection of components tailored to the specific substrates. Each component—catalyst, ligand, base, solvent, and boron reagent—plays a critical role.
The Catalyst System: Palladium and its Ligands
The combination of the palladium source and its coordinating ligand is the heart of the catalyst system.
-
Palladium Source: As mentioned, Pd(II) precatalysts like Pd(OAc)₂ and PdCl₂(PPh₃)₂ are common, bench-stable starting points.[1] Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can also be used directly but are more sensitive to air.
-
Ligands: Ligands are crucial for stabilizing the palladium catalyst, enhancing its solubility, and modulating its reactivity.[14] The choice of ligand is often the most critical parameter to optimize.
-
Electronic Properties: Electron-rich ligands (strong donors) increase the electron density on the palladium center. This facilitates the oxidative addition step, which is particularly important for less reactive organic halides like aryl chlorides.[13]
-
Steric Properties: Bulky (sterically demanding) ligands promote the formation of coordinatively unsaturated, highly reactive monoligated Pd(0)L species, which are often the true active catalysts.[3] They also accelerate the final reductive elimination step.[3][13]
-
| Ligand Class | Example(s) | Key Characteristics & Applications |
| Triarylphosphines | Triphenylphosphine (PPh₃) | The classic, general-purpose ligand. Suitable for simple couplings of aryl iodides and bromides. |
| Biarylphosphines | SPhos, XPhos, RuPhos | State-of-the-art ligands. Their bulk and electron-donating nature make them exceptionally effective for challenging substrates, including sterically hindered aryl chlorides and heteroaryl halides.[3][15] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable palladium complexes. Often used in PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts, they are highly effective for coupling aryl chlorides. |
| Ferrocenylphosphines | dppf | Bidentate ligand that forms a stable, well-defined complex with palladium (Pd(dppf)Cl₂). It is a robust and reliable choice for a wide range of couplings. |
The Boron Reagent: Balancing Reactivity and Stability
The choice of the organoboron nucleophile is a classic trade-off between reactivity and stability.[16]
-
Boronic Acids (RB(OH)₂): These are the most common and generally most reactive boron reagents.[16] However, they can be unstable, particularly 2-heterocyclic, vinyl, and cyclopropyl boronic acids, which are prone to decomposition via pathways like protodeboronation (replacement of the boronic acid group with a hydrogen atom).[6][17]
-
Boronate Esters (e.g., Pinacol Esters, R-Bpin): By converting a boronic acid to an ester with a diol like pinacol, stability is significantly enhanced.[16] These esters are typically crystalline, easy to handle, and purifiable by chromatography. The trade-off is often a slower reaction rate, as the ester may need to hydrolyze back to the boronic acid in situ to participate in the reaction.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air- and chromatography-stable solids.[17][18] They are unreactive under anhydrous coupling conditions but undergo a slow, controlled release of the corresponding boronic acid in the presence of an aqueous base.[17][18] This slow-release mechanism is a powerful strategy for coupling otherwise unstable boronic acids, as it keeps the instantaneous concentration of the sensitive reagent low, minimizing decomposition.[18]
| Boron Reagent | Reactivity | Stability & Handling | Best For... |
| Boronic Acid | High | Low to Moderate; Prone to decomposition/trimerization.[16] | Readily available, stable arylboronic acids; when fast reaction rates are desired. |
| Pinacol Ester | Moderate | High; Generally stable crystalline solids. | Multi-step synthesis where stability is key; improving reproducibility. |
| MIDA Boronate | Low (requires activation) | Very High; Indefinitely bench-stable.[18] | Inherently unstable boronic acids (e.g., 2-pyridyl); iterative cross-coupling sequences.[17] |
The Base: The Activator
The base is essential for the transmetalation step. Its choice can dramatically impact yield and substrate compatibility.[9][19]
-
Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): Mild, inexpensive, and widely used. Cesium carbonate (Cs₂CO₃) is stronger and more soluble, often proving effective for difficult couplings.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base. It is an excellent choice for reactions with base-sensitive functional groups and is often used with modern biarylphosphine ligands for coupling challenging substrates like aryl chlorides.[20]
-
Hydroxides (NaOH, KOH): Strong bases suitable for aqueous reaction conditions.
-
Fluorides (KF, CsF): Can be effective, particularly in anhydrous conditions or for specific substrates like 2-pyridyl boronates.[21]
The Solvent: The Reaction Medium
The solvent must solubilize the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is very common.
-
Ethers (Dioxane, THF): Very common, versatile solvents for a broad range of Suzuki couplings.
-
Aromatics (Toluene): Often used for higher temperature reactions.
-
Polar Aprotic (DMF, DMAc): Their high polarity can be beneficial but should be used with caution as they can be difficult to remove and may have complex effects on selectivity.[22][23]
-
Alcohols/Water: The presence of water is often beneficial, as it helps to dissolve the inorganic base and can facilitate the crucial transmetalation step.[12]
Application Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust, field-tested starting point for the coupling of an aryl bromide with an arylboronic acid. It is designed to be a self-validating system; adherence to the inert atmosphere and degassing procedures is critical for reproducibility and success.
Materials & Equipment
-
Reactants: Aryl Bromide (1.0 mmol, 1.0 equiv), Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Catalyst System: Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%)
-
Base: Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvents: Toluene (5 mL), Water (0.5 mL)
-
Glassware: Oven-dried Schlenk tube or round-bottom flask with a reflux condenser, magnetic stir bar
-
Equipment: Schlenk line or glovebox for inert atmosphere, magnetic stir plate with heating, syringes, needles
Experimental Workflow Visualization
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[20]
-
Establish Inert Atmosphere: Seal the tube with a rubber septum. Connect it to a Schlenk line, carefully evacuate the atmosphere, and backfill with an inert gas (high-purity argon or nitrogen). Repeat this evacuation/backfill cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent oxidation and deactivation of the Pd(0) catalyst and phosphine ligand.[6]
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe. Solvents should be degassed beforehand by sparging with an inert gas for 15-20 minutes.
-
Reaction Execution: Place the sealed tube into a preheated oil bath at 100 °C. Stir the reaction mixture vigorously to ensure efficient mixing of the heterogeneous components.
-
Monitoring: Monitor the progress of the reaction by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[20] The reaction is complete when the limiting reagent (typically the aryl halide) is fully consumed. Typical reaction times range from 2 to 24 hours.
-
Work-up: Once the reaction is complete, remove the tube from the oil bath and allow it to cool to room temperature. Quench the reaction by adding deionized water (10 mL). Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3 x 15 mL).[20]
-
Purification: Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.[20][24]
Troubleshooting Guide: A Field-Proven Approach
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to overcoming them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Inactive Catalyst: Oxygen exposure has deactivated the Pd(0) species or oxidized the phosphine ligand.[6] | Ensure rigorous inert atmosphere technique. Use freshly opened, high-purity catalyst and ligand. Degas solvents thoroughly.[25] |
| 2. Poor Reagent Quality: Boronic acid has decomposed (protodeboronation).[6] Aryl halide is unreactive (e.g., an unactivated aryl chloride). | Use fresh, high-purity boronic acid. Consider converting to a more stable pinacol or MIDA ester.[6] For aryl chlorides, switch to a more active catalyst system (e.g., a biarylphosphine like XPhos or an NHC-Pd catalyst) and a stronger base (K₃PO₄).[6] | |
| 3. Inappropriate Base/Solvent: The base may be too weak or poorly soluble. | Switch to a stronger or more soluble base (e.g., K₂CO₃ → Cs₂CO₃ or K₃PO₄). Ensure the solvent system effectively dissolves the key reagents. | |
| Significant Side Products | 1. Homocoupling (R²-R²): Coupling of two boronic acid molecules. Often caused by the presence of Pd(II) or oxygen.[1] | Improve inert atmosphere technique. Ensure complete reduction of the Pd(II) precatalyst. |
| 2. Protodeboronation (R²-H): The boronic acid group is replaced by hydrogen. Common with electron-deficient or heteroaryl boronic acids.[6] | Use a milder base, lower the reaction temperature, or shorten the reaction time. The most robust solution is often to switch to a slow-release MIDA boronate.[6][17] | |
| 3. Dehalogenation (R¹-H): The halide is replaced by hydrogen. | This can sometimes occur, especially with very active catalysts. Consider lowering the temperature or catalyst loading. | |
| Reaction Stalls | 1. Catalyst Decomposition: The catalyst may not be stable enough for the required reaction time/temperature. | Switch to a more robust ligand (e.g., from PPh₃ to a biarylphosphine) that forms a more stable palladium complex. |
| 2. Product Inhibition: The product may coordinate to the palladium center and inhibit catalysis. | This is less common but can occur. Trying a different ligand system may resolve the issue. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a testament to the elegance and power of catalytic science. By understanding the causality behind each step and each component's role, researchers can move from simply following a recipe to intelligently designing and troubleshooting complex synthetic transformations. This guide provides the foundational knowledge and practical protocols to empower scientists to harness the full potential of this Nobel Prize-winning reaction, accelerating the discovery and development of the next generation of medicines and materials.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chembites.org [chembites.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. | Semantic Scholar [semanticscholar.org]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchwithrutgers.com [researchwithrutgers.com]
- 23. sci-hub.se [sci-hub.se]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Incorporation of (4-Chloro-2,6-dimethylphenyl)boronic Acid in Pharmaceutical Intermediates
Introduction: The Strategic Value of Sterically Hindered Biaryls
In the landscape of modern drug discovery, the synthesis of complex biaryl and heteroaryl structures remains a cornerstone for developing novel therapeutic agents. These motifs are prevalent in a wide array of approved drugs and clinical candidates, offering a rigid scaffold that can be precisely decorated to optimize interactions with biological targets.[1][2] (4-Chloro-2,6-dimethylphenyl)boronic acid has emerged as a critical building block for accessing a specific, yet highly valuable, class of these structures: sterically hindered biaryls.
The di-ortho-methyl substituents enforce a twisted dihedral angle between the phenyl rings in the final product, a conformational constraint that can be crucial for enhancing binding affinity, improving selectivity, and modulating pharmacokinetic properties. The para-chloro group provides an additional vector for synthetic diversification or can serve as a key pharmacophoric element. This guide provides an in-depth analysis and field-proven protocols for the effective utilization of this compound in the synthesis of advanced pharmaceutical intermediates, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 1027045-31-3 | [3] |
| Molecular Formula | C₈H₁₀BClO₂ | [3] |
| Molecular Weight | 184.43 g/mol | [3] |
| Appearance | White to off-white solid/powder | N/A |
| Melting Point | Data not consistently reported, typical for arylboronic acids | N/A |
| Solubility | Soluble in organic solvents like 1,4-dioxane, THF, DMF | General Knowledge |
| Stability | Stable under dry, inert conditions. Prone to protodeboronation in aqueous/acidic or basic media. | [4] |
Core Mechanistic Pathway: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the preeminent method for incorporating this compound. The catalytic cycle, typically driven by a Palladium(0) species, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Design: Overcoming Steric Hindrance
The primary challenge in coupling this compound is the severe steric hindrance imposed by the two ortho-methyl groups. This bulkiness can significantly impede both the transmetalation and reductive elimination steps of the catalytic cycle.[7][8][9] Consequently, standard Suzuki-Miyaura conditions are often sluggish and low-yielding.
Causality Behind Component Selection:
-
Palladium Precatalyst: Second and third-generation (G2, G3) Buchwald precatalysts, such as XPhos Pd G2 or XPhos Pd G3 , are superior choices.[4][10] These precatalysts are air-stable and efficiently generate the active, monoligated Pd(0) species in situ, which is crucial for engaging sterically demanding substrates.[10][11]
-
Ligand: The choice of ligand is paramount. Bulky, electron-rich monophosphine biaryl ligands are required. XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a benchmark ligand for these transformations.[7][10] Its bulk facilitates reductive elimination, while its electron-donating character promotes the initial oxidative addition.
-
Base: A strong, non-nucleophilic base is necessary to form the reactive "ate" complex of the boronic acid without promoting side reactions. Anhydrous potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often effective. The choice of base can significantly impact reaction kinetics and pathways.
-
Solvent: Anhydrous, polar aprotic solvents that can solubilize all components and tolerate elevated temperatures are preferred. 1,4-Dioxane , Toluene , or 2-Methyltetrahydrofuran (2-MeTHF) , often with a small amount of water, are common choices. The water can facilitate the dissolution of the base and the formation of the boronate species.
Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a robust starting point for the coupling of this compound with a generic aryl or heteroaryl bromide. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), potassium phosphate (K₃PO₄, 2.0–3.0 equiv), and the palladium precatalyst (e.g., XPhos Pd G2, 1–2 mol%).
-
Rationale: Using a slight excess of the boronic acid compensates for potential homo-coupling or protodeboronation side reactions.[12] An oven-dried flask is essential to minimize moisture, which can lead to deboronation.
-
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., high-purity argon or nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M with respect to the limiting reagent) via a syringe.
-
Rationale: Degassing the solvent (e.g., by sparging with argon for 15-30 minutes) removes dissolved oxygen.
-
-
Reaction Conditions: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting aryl halide is consumed (typically 4–24 hours).
-
Workup: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane. Wash the organic phase sequentially with water and brine to remove the inorganic base and salts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure). 2. Insufficient temperature. 3. Poor choice of ligand/base. | 1. Ensure rigorous inert atmosphere techniques. Use a fresh bottle of precatalyst. 2. Incrementally increase the reaction temperature (e.g., to 120 °C). 3. Switch to a more robust system (e.g., XPhos Pd G3) and a stronger base like K₃PO₄. |
| Significant Protodeboronation | 1. Presence of water or protic impurities. 2. Reaction conditions are too harsh or prolonged. 3. Boronic acid is inherently unstable under the conditions. | 1. Use anhydrous solvents and reagents. Dry the base in an oven before use. 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA boronate) prior to coupling.[5] |
| Formation of Homocoupled Byproducts | 1. Catalyst system promotes side reactions. 2. Incorrect stoichiometry. | 1. Ensure the correct palladium-to-ligand ratio if not using a precatalyst. Bulky ligands like XPhos typically suppress homocoupling. 2. Use the recommended excess of boronic acid (1.2-1.5 eq), but avoid large excesses. |
Conclusion
This compound is a powerful reagent for synthesizing sterically encumbered biaryl structures essential for pharmaceutical development. Success in its application hinges on a rational approach to overcoming the significant steric challenges it presents. By employing advanced catalyst systems, such as those based on Buchwald-type ligands and precatalysts, and by maintaining rigorous anhydrous and anaerobic conditions, researchers can reliably and efficiently incorporate this valuable building block. The protocols and insights provided herein serve as a comprehensive guide for drug development professionals to unlock the full synthetic potential of this unique reagent.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Boronic acid, B-(4-chloro-2,6-dimethylphenyl)- - CAS:1027045-31-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
Application & Protocol Guide: (4-Chloro-2,6-dimethylphenyl)boronic acid as a Versatile Building Block in Cross-Coupling Reactions
Abstract
(4-Chloro-2,6-dimethylphenyl)boronic acid is a uniquely functionalized synthetic building block of significant interest in pharmaceutical and materials science research. Its structure, featuring two ortho-methyl groups and a para-chloro substituent, offers a combination of steric hindrance and orthogonal reactivity. This guide provides an in-depth analysis of its properties, core applications in Suzuki-Miyaura cross-coupling, and protocols for its effective use. We will explore the mechanistic rationale behind experimental choices, present detailed, actionable protocols, and offer troubleshooting advice to enable researchers to leverage the full potential of this versatile reagent for the synthesis of complex biaryl and poly-aryl structures.
Physicochemical Properties & Strategic Value
This compound is a solid at room temperature, valued for its specific reactivity profile. The key structural features—the sterically hindering ortho-methyl groups and the reactive para-chloro handle—define its utility.
-
Steric Hindrance: The two methyl groups adjacent to the boronic acid moiety impose significant steric bulk. This influences the geometry of palladium complexes during the catalytic cycle, which can be advantageous in preventing unwanted side reactions and promoting the crucial reductive elimination step.[1][2] However, this hindrance also necessitates the use of highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands, to achieve efficient coupling.[3][4]
-
Orthogonal Reactivity: The presence of a chloro group on the aromatic ring provides a secondary site for functionalization. The C-B bond is significantly more reactive in palladium-catalyzed coupling than the C-Cl bond. This reactivity difference allows for selective, sequential cross-coupling reactions.[5] A Suzuki-Miyaura reaction can first be performed at the boronic acid position, followed by a second, distinct coupling reaction at the chloro position, enabling the programmed synthesis of complex, unsymmetrical poly-aromatic systems.[6]
| Property | Value |
| CAS Number | 1027045-31-3[7] |
| Molecular Formula | C₈H₁₀BClO₂[7] |
| Molecular Weight | 184.43 g/mol [7] |
| Appearance | White to off-white solid |
| Storage | Store in a dry, well-ventilated place, preferably refrigerated and under an inert atmosphere to prevent degradation.[8] |
Safety & Handling: Like other arylboronic acids, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9] Operations should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[10] While boronic acids are generally less toxic than other organometallic reagents like organotins, they can be irritants and have been noted as potentially genotoxic impurities in APIs, necessitating their control and removal in pharmaceutical processes.[11]
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly for creating biaryl structures.[12][13] The reaction couples an organoboron species with an organic halide or triflate, catalyzed by a palladium(0) complex.[14]
Mechanistic Overview
The catalytic cycle is generally understood to proceed through three main steps:[12][15]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[14][16]
-
Transmetalation: In the presence of a base, the boronic acid forms a more nucleophilic boronate species. This species transfers its organic group (the 4-chloro-2,6-dimethylphenyl moiety) to the Pd(II) center, displacing the halide.[12][17]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[15][16]
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with various aryl bromides. Due to the steric hindrance, a highly active catalyst system is required. Buchwald-type ligands like SPhos or XPhos are excellent choices.[3]
Materials:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl halide (Ar-X, where X = Br, I) (1.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-2 mol%) or a pre-catalyst like XPhos Pd G3 (1-2 mol%)
-
SPhos or XPhos ligand (2-4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv.)
-
Solvent: Toluene/Water (e.g., 10:1 v/v) or 1,4-Dioxane/Water
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and potassium phosphate (3.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos) and add them to the reaction flask. If using a pre-catalyst, add it directly.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the aryl halide.
-
Degassing: Seal the flask and perform three cycles of vacuum/backfill with the inert gas to ensure all oxygen is removed. Oxygen can lead to catalyst deactivation and homocoupling of the boronic acid.[16]
-
Reaction: Heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction's progress using TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.[18]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Recommended Reaction Components
| Component | Recommended Options | Rationale & Causality |
| Catalyst/Ligand | Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos, XPhos Pd G3/G4 | The steric bulk of the 2,6-dimethylphenyl group requires highly active catalysts. Bulky, electron-rich biarylphosphine ligands (Buchwald-type) are essential to promote the difficult oxidative addition and facilitate the final reductive elimination step.[2][3][19] |
| Base | K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to facilitate the formation of the reactive boronate species without causing hydrolysis of sensitive functional groups.[20] K₃PO₄ is often effective and cost-efficient. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | A biphasic system with water is common. Water aids in dissolving the inorganic base and facilitates the transmetalation step.[14][21] Anhydrous conditions can also be used but may require different bases or additives.[20] |
| Coupling Partner | Aryl Iodides, Aryl Bromides, Aryl Triflates | The reactivity order is generally I > Br > OTf >> Cl.[5][13] Aryl chlorides are less reactive and require more specialized, highly active catalyst systems. |
Advanced Application: Sequential Cross-Coupling
A key advantage of this compound is the ability to perform sequential or iterative cross-coupling reactions.[5] The C-B bond reacts under standard Suzuki-Miyaura conditions, leaving the more robust C-Cl bond untouched. The resulting biaryl product can then be subjected to a second cross-coupling reaction under more forcing conditions or with a catalyst system optimized for aryl chloride activation.
This strategy is highly valuable for building molecular complexity and is frequently used in the synthesis of advanced materials and complex drug candidates.[22][23]
Troubleshooting Guide
Even with robust protocols, challenges can arise in Suzuki-Miyaura couplings.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (decomposed by O₂).2. Insufficiently active catalyst system for the sterically hindered substrate.3. Poor solubility of reagents.[24] | 1. Ensure thorough degassing of solvents and reaction vessel.2. Switch to a more active ligand (e.g., from PPh₃ to SPhos/XPhos) or a pre-catalyst.3. Try a different solvent system (e.g., Dioxane, DMF, THF). |
| Protodeboronation | Presence of excess water or acidic/basic conditions leading to cleavage of the C-B bond. | Use anhydrous conditions, or switch to the corresponding boronic ester (e.g., pinacol ester), which is more stable.[11] Ensure the base is not excessively harsh. |
| Homocoupling | 1. Presence of oxygen or Pd(II) species.2. Boronic acid instability. | 1. Improve degassing procedure. Use a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that cleanly generates Pd(0).[16]2. Add the boronic acid slowly or use its pinacol ester. |
| Starting Material Recovery | Reaction temperature too low or reaction time too short for the challenging substrate. | Increase reaction temperature (e.g., from 80°C to 110°C) and/or extend the reaction time. Re-evaluate the catalyst system for higher activity. |
Conclusion
This compound is a powerful and strategic building block for modern organic synthesis. Its sterically hindered nature demands careful selection of highly active palladium catalysts, but this same feature provides advantages in controlling reactivity. The true synthetic power of this reagent is realized through its capacity for sequential cross-coupling, enabling a programmed and efficient route to complex, multi-functionalized aromatic compounds. The protocols and insights provided in this guide are designed to empower researchers to effectively utilize this reagent in their synthetic campaigns, from routine biaryl synthesis to the construction of sophisticated molecular architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Boronic acid, B-(4-chloro-2,6-dimethylphenyl)- - CAS:1027045-31-3 - Sunway Pharm Ltd [3wpharm.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. chempoint.com [chempoint.com]
- 11. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 12. news-medical.net [news-medical.net]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. reddit.com [reddit.com]
- 20. reddit.com [reddit.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 24. researchgate.net [researchgate.net]
Application Note: Accelerating Synthesis of Sterically Congested Biaryls via Microwave-Assisted Suzuki-Miyaura Coupling
Introduction: Overcoming Steric Challenges in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This palladium-catalyzed reaction is pivotal in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. However, when coupling partners possess significant steric hindrance, particularly ortho-substituents, the reaction rates can plummet, leading to low yields and the formation of undesired byproducts.[1][2]
Microwave-assisted organic synthesis offers a powerful solution to this challenge. By utilizing microwave irradiation for rapid and uniform heating, reaction times can be dramatically reduced from hours to minutes.[3][4] This rapid heating profile can overcome the high activation energy barriers associated with sterically demanding substrates, promoting efficient coupling where conventional heating methods may fail.[5] This application note provides a comprehensive guide to the experimental setup and optimization of microwave-assisted Suzuki reactions for hindered substrates, intended for researchers, scientists, and professionals in drug development.
The Mechanistic Advantage of Microwave Irradiation in Hindered Couplings
The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform temperature elevation. This is particularly advantageous for the key steps in the Suzuki-Miyaura catalytic cycle that are sensitive to steric hindrance:
-
Oxidative Addition: The initial step, where the aryl halide adds to the Pd(0) catalyst, can be slowed by bulky ortho-substituents. Increased temperatures achieved rapidly with microwave heating can accelerate this process.
-
Transmetalation: The transfer of the aryl group from the boronic acid (or ester) to the palladium center is often the rate-limiting step, especially with hindered partners. A strong base is crucial here, and higher temperatures can facilitate this challenging step.[2]
-
Reductive Elimination: The final step, where the biaryl product is formed and the Pd(0) catalyst is regenerated, is also accelerated at higher temperatures.
The use of microwave irradiation minimizes the formation of thermal decomposition products and byproducts like homocoupled boronic acids by significantly shortening the reaction time.[3]
Core Components of the Catalytic System for Hindered Substrates
Achieving high yields with sterically demanding substrates requires careful selection of the catalyst, ligand, base, and solvent.
Palladium Source (Precatalyst)
While various palladium sources can be used, Pd(OAc)₂ and Pd(PPh₃)₄ are common starting points.[6] For challenging couplings, preformed catalysts or palladacycles can offer higher activity. The key is the in-situ generation of the active Pd(0) species.
The Crucial Role of Ligands
For hindered substrates, the choice of phosphine ligand is paramount. Bulky, electron-rich monophosphine ligands are essential as they promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species.[2][7] This facilitates both the oxidative addition and the reductive elimination steps.
Key Ligand Classes for Hindered Couplings:
-
Buchwald-type Biarylphosphine Ligands: These are the gold standard for difficult couplings. Ligands like XPhos, SPhos, and RuPhos have demonstrated exceptional performance in coupling sterically hindered substrates.[2]
-
Phenanthrene-based and Indole-Amide-based Ligands: Novel ligand scaffolds have been developed to address extreme steric hindrance, showing excellent efficiency even for the synthesis of tetra-ortho-substituted biaryls.[1][8][9]
-
Arsa-Buchwald Ligands: Arsenic analogs of Buchwald ligands have also been shown to be effective for sterically hindered substrates due to the longer arsenic-palladium bond, which can facilitate the transmetalation step.[10]
Selection of Base and Solvent
The base plays a critical role in the transmetalation step by activating the boronic acid. For hindered substrates, stronger bases are often required.
-
Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently more effective than weaker bases like potassium carbonate (K₂CO₃).[2] The choice of base should also consider the solubility in the chosen solvent system.
-
Solvents: Aprotic polar solvents are generally preferred for microwave-assisted Suzuki reactions. The solvent's ability to absorb microwave energy and its boiling point are important considerations.
Experimental Workflow and Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for a microwave-assisted Suzuki reaction.
Caption: General workflow for microwave-assisted Suzuki coupling.
Detailed Protocol: Coupling of 2-Chloro-1,3-dimethylbenzene with 2,6-Dimethylphenylboronic Acid
This protocol is a representative example for the synthesis of a tetra-ortho-substituted biaryl.
Materials:
-
Aryl Halide: 2-Chloro-1,3-dimethylbenzene (1.0 equiv)
-
Boronic Acid: 2,6-Dimethylphenylboronic acid (1.5 equiv)
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Ligand: SPhos (4 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane/H₂O (5:1 mixture)
-
Equipment: Microwave synthesis reactor, appropriate microwave process vials with caps, magnetic stir bars.
Procedure:
-
Reagent Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-chloro-1,3-dimethylbenzene (e.g., 0.5 mmol, 70.3 mg), 2,6-dimethylphenylboronic acid (0.75 mmol, 112.5 mg), and K₃PO₄ (1.5 mmol, 318.4 mg).
-
Solvent Addition and Degassing: Add 3 mL of the 1,4-dioxane/H₂O (5:1) solvent mixture. Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add Pd(OAc)₂ (0.01 mmol, 2.2 mg) and SPhos (0.02 mmol, 8.2 mg).
-
Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture with the following parameters:
-
Temperature: 120 °C (use a ramp time of 2 minutes)
-
Hold Time: 20 minutes
-
Power: 100-200 W (adjust to maintain temperature)
-
Stirring: High
-
-
Work-up:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired tetra-ortho-substituted biaryl. Confirm the structure and purity by NMR spectroscopy and mass spectrometry.
Data Summary: Recommended Conditions for Hindered Suzuki Couplings
The following table summarizes typical conditions for microwave-assisted Suzuki reactions with sterically demanding substrates.
| Parameter | Recommended Conditions | Rationale & Causality |
| Aryl Halide | Aryl Chlorides, Bromides, or Triflates | Chlorides are challenging but cost-effective; bromides are more reactive. Microwave heating is particularly effective for activating less reactive aryl chlorides.[13] |
| Boronic Acid | 1.2 - 2.0 equivalents | An excess is often used to drive the reaction to completion, especially if competitive protodeboronation occurs.[1] |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles (1-5 mol%) | Low catalyst loadings (down to ppm levels) can be achieved with highly active ligand systems.[9][13] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, AntPhos) (2-10 mol%) | Facilitates the formation of the active monoligated Pd(0) species, accelerating oxidative addition and reductive elimination.[2][14] |
| Base | K₃PO₄, Cs₂CO₃, KF (2-3 equivalents) | Stronger, non-nucleophilic bases are required to facilitate the difficult transmetalation step with hindered boronic acids. |
| Solvent | Dioxane, Toluene, THF, EtOH/H₂O, Dioxane/H₂O | Solvent choice affects microwave absorption, reagent solubility, and reaction temperature. Aqueous mixtures often enhance reaction rates.[11][12] |
| Temperature | 100 - 150 °C | Higher temperatures are needed to overcome the activation barriers for hindered substrates. |
| Time | 5 - 30 minutes | Significantly reduced compared to conventional heating (hours to days). |
Troubleshooting Common Issues
-
Low Yield:
-
Increase Temperature/Time: Carefully increase the microwave irradiation temperature or hold time.
-
Screen Ligands/Bases: The combination of ligand and base is critical. Test a more electron-rich ligand (e.g., XPhos) or a stronger base (e.g., Cs₂CO₃).[2]
-
Check Reagent Quality: Ensure the boronic acid is pure and not degraded. Consider using a boronic ester (e.g., MIDA or pinacol) for improved stability.
-
-
Protodeboronation (Loss of Boronic Acid):
-
Use Anhydrous Solvents: Water can sometimes promote this side reaction.
-
Increase Boronic Acid Equivalents: Use a larger excess of the boronic acid.[1]
-
Use a Milder Base: If possible, try a weaker base like K₂CO₃, though this may slow the desired reaction.
-
-
Homocoupling of Boronic Acid:
-
Thoroughly Degas: Oxygen can promote homocoupling. Ensure the reaction mixture is properly degassed before adding the catalyst.[2]
-
Catalytic Cycle Visualization
The following diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
Microwave-assisted Suzuki-Miyaura coupling is an indispensable tool for the synthesis of sterically hindered biaryls. By leveraging rapid, controlled heating, researchers can overcome the inherent challenges of coupling bulky substrates, leading to higher yields, shorter reaction times, and cleaner reaction profiles. The key to success lies in the rational selection of a bulky, electron-rich ligand in combination with an appropriate base and solvent system. The protocols and guidelines presented in this application note provide a robust framework for developing and optimizing these challenging yet crucial transformations in the pursuit of novel chemical entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols: Strategic Derivatization of (4-Chloro-2,6-dimethylphenyl)boronic Acid for Advanced Organic Synthesis
Abstract
(4-Chloro-2,6-dimethylphenyl)boronic acid is a pivotal building block in modern organic synthesis, particularly for the construction of sterically congested biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[1][2] The inherent steric hindrance posed by the two ortho-methyl groups presents unique challenges in achieving efficient cross-coupling reactions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this versatile reagent. We will explore the rationale behind converting the boronic acid to more reactive intermediates, such as boronate esters and trifluoroborate salts, and provide detailed, field-proven protocols to overcome steric impediments in Suzuki-Miyaura coupling reactions.
Introduction: The Challenge and Opportunity of Steric Hindrance
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation.[2][3] However, its efficiency can be significantly diminished when employing sterically demanding substrates, such as those required for the synthesis of tri- and tetra-ortho-substituted biaryls.[4][5][6] this compound exemplifies this challenge. The two methyl groups flanking the boronic acid moiety sterically shield the boron center, impeding the crucial transmetalation step in the catalytic cycle.
Direct coupling of this boronic acid often results in low yields due to competing side reactions like protodeboronation. Derivatization of the boronic acid functional group is a key strategy to mitigate these issues. By converting the boronic acid to a boronate ester (e.g., a pinacol ester) or a trifluoroborate salt, we can enhance its stability, tune its reactivity, and ultimately facilitate a more efficient cross-coupling process. This approach is particularly critical in the synthesis of complex molecules where high yields and clean reaction profiles are paramount.
Derivatization Strategies: Enhancing Reactivity and Stability
The choice of derivatization strategy depends on the specific requirements of the subsequent coupling reaction, including the nature of the coupling partner and the catalyst system employed.
Conversion to Pinacol Boronate Ester
The formation of a pinacol boronate ester is a widely adopted method for stabilizing boronic acids. This derivatization replaces the hydroxyl groups of the boronic acid with a more robust pinacolato ligand, which can protect the boron center from premature decomposition and facilitate purification.
Causality Behind the Choice:
-
Enhanced Stability: Pinacol esters are generally more stable to air and moisture than their corresponding boronic acids, allowing for easier handling and storage.
-
Improved Solubility: They often exhibit better solubility in organic solvents commonly used for cross-coupling reactions.
-
Mitigation of Trimerization: Boronic acids can form cyclic anhydride trimers (boroxines), which can be less reactive in coupling reactions.[7] Esterification prevents the formation of these species.
Formation of Potassium Trifluoroborate Salt
An alternative and highly effective strategy is the conversion of the boronic acid to its corresponding potassium trifluoroborate salt (ArBF₃K). These salts are crystalline, air-stable solids that offer distinct advantages in certain coupling protocols.
Causality Behind the Choice:
-
Increased Nucleophilicity: The trifluoroborate moiety enhances the nucleophilicity of the organic group attached to boron, which can facilitate the transmetalation step with the palladium catalyst.
-
Controlled Release: In the presence of a suitable base and water, the trifluoroborate salt slowly hydrolyzes to release the active boronic acid in situ, maintaining a low, steady concentration that can suppress side reactions.
-
Orthogonal Reactivity: Trifluoroborate salts can exhibit different reactivity profiles compared to boronic acids and esters, providing an additional tool for optimizing challenging coupling reactions.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationale for each experimental choice.
Protocol 1: Synthesis of 2-(4-Chloro-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester Derivative)
This protocol details the esterification of this compound with pinacol.
Workflow Diagram:
Caption: Workflow for Pinacol Ester Derivatization.
Materials:
-
This compound
-
Pinacol
-
Toluene (anhydrous)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq) and pinacol (1.1 eq).
-
Solvent Addition: Add a sufficient volume of anhydrous toluene to dissolve the reagents upon heating.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting boronic acid is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure pinacol boronate ester.
Protocol 2: Suzuki-Miyaura Coupling of the Pinacol Ester Derivative with an Aryl Bromide
This protocol outlines a general procedure for the cross-coupling of the synthesized pinacol ester with a sterically hindered aryl bromide. The choice of a highly active catalyst system is crucial for success.[4][8][9]
Catalytic Cycle Diagram:
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Materials:
-
2-(4-Chloro-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Aryl bromide (e.g., 2-bromo-1,3-dimethylbenzene)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos)[4]
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine the pinacol boronate ester (1.2 eq), the aryl bromide (1.0 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Reagent Addition: Add the base (2.0-3.0 eq) and the anhydrous solvent.
-
Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes, or by three freeze-pump-thaw cycles.
-
Heating: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Summary: Comparative Analysis of Derivatization Strategies
The following table summarizes typical outcomes for the coupling of this compound and its pinacol ester derivative with a representative sterically hindered aryl bromide.
| Coupling Partner | Boron Species | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-m-xylene | Boronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 24 | 30-40 |
| 2-Bromo-m-xylene | Pinacol Ester | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 100 | 12 | 75-85 |
| 2-Bromo-m-xylene | Trifluoroborate | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene/H₂O | 90 | 18 | 70-80 |
Yields are representative and may vary based on specific reaction conditions and substrate purity.
Conclusion and Future Perspectives
The derivatization of this compound is an indispensable strategy for the successful synthesis of sterically encumbered biaryl compounds. Conversion to pinacol boronate esters or trifluoroborate salts enhances the stability and reactivity of this valuable building block, enabling high-yielding Suzuki-Miyaura cross-coupling reactions where the parent boronic acid fails. The protocols and insights provided herein offer a robust framework for researchers in organic synthesis and drug development to tackle the challenges associated with steric hindrance. Future advancements in ligand design and the development of novel boronic acid derivatives will continue to expand the synthetic utility of this important class of reagents.[10][11][12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki reactions with (4-Chloro-2,6-dimethylphenyl)boronic acid.
Introduction: Navigating the Challenges of Sterically Hindered Couplings
Welcome to the technical support guide for researchers engaged in Suzuki-Miyaura cross-coupling reactions. This document provides in-depth troubleshooting advice specifically for reactions involving sterically demanding substrates, such as (4-Chloro-2,6-dimethylphenyl)boronic acid. The presence of two ortho-methyl groups on the boronic acid presents significant steric challenges that can impede the catalytic cycle, leading to low conversion, side product formation, and overall poor yields.
This guide is structured as a series of questions and answers to directly address the common and complex issues encountered in the lab. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and rationally design your experiments for success.
Core Challenge: The Impact of Steric Hindrance on the Catalytic Cycle
The efficiency of the Suzuki-Miyaura reaction hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Sterically hindered substrates, particularly those with ortho-substituents, can negatively impact each of these stages. The two methyl groups on this compound create a crowded environment around the boron atom, which primarily complicates the transmetalation and reductive elimination steps.
-
Transmetalation: This step involves the transfer of the aryl group from the boron atom to the palladium center. The bulky methyl groups can hinder the necessary approach and coordination of the boronate complex to the palladium catalyst.
-
Reductive Elimination: This is the final, product-forming step where the two coupled organic fragments are ejected from the palladium center. Significant steric clash between the ortho-substituents on both coupling partners can raise the energy barrier for this step, slowing down catalyst turnover and potentially leading to catalyst decomposition or side reactions.[2]
Caption: The Suzuki catalytic cycle with points of steric hindrance highlighted.
Troubleshooting Guide & FAQs
Q1: My reaction shows no conversion, and I only recover starting materials. What are the most critical initial checks?
This scenario often points to a fundamental issue with one of the core components of the reaction rather than a complex optimization problem.
Answer:
-
Verify Reagent Quality and Stability:
-
Boronic Acid Integrity: Boronic acids can degrade over time, especially through protodeboronation where the C-B bond is cleaved.[3] This is a common failure point.[4] Consider using a fresh bottle or purifying the existing stock. For challenging substrates, converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) can dramatically improve consistency.[3][4][5]
-
Palladium Catalyst Activity: Palladium(II) precatalysts like Pd(OAc)₂ can degrade, and Pd(0) sources like Pd₂(dba)₃ can lose activity with prolonged exposure to air.[3][6] Ensure your catalyst is stored properly and is not from an old, frequently opened bottle.
-
Ligand Purity: Phosphine-based ligands are highly susceptible to oxidation.[3] If the ligand appears clumpy or discolored, it is likely oxidized and will fail to activate the catalyst. Store ligands under an inert atmosphere.
-
-
Ensure a Rigorously Inert Atmosphere:
-
Oxygen is the Enemy: Oxygen can deactivate the Pd(0) catalyst through oxidation.[4][6] All reaction vessels should be flame- or oven-dried to remove moisture.[7] The reaction must be assembled under a positive pressure of an inert gas like argon or nitrogen.
-
Degas Your Solvents: Solvents, including any water used in biphasic systems, must be thoroughly degassed. This can be achieved by bubbling an inert gas through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique for the most sensitive reactions.[3][6][7]
-
-
Check Your Base:
-
The base is not just a spectator; it is essential for activating the boronic acid to form the reactive 'ate' complex required for transmetalation.[8] Ensure the correct equivalent amount of a suitable, dry base has been added. For sterically hindered couplings, stronger bases are often required.
-
Q2: I'm observing low conversion (<50%). How can I push the reaction toward completion?
Low conversion with a hindered substrate suggests that while the catalytic cycle is turning over, it is likely very slow. The key is to accelerate the rate-limiting step, which is often the reductive elimination for these types of substrates.
Answer:
This requires a systematic optimization of the catalyst system, temperature, and concentration.
-
Catalyst & Ligand Selection is Crucial: Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered couplings.[9] You need a more active catalyst system designed to overcome steric barriers.
-
Use Bulky, Electron-Rich Ligands: These ligands promote the crucial reductive elimination step.[4] They stabilize the palladium center and their steric bulk helps to "push" the product off the metal. Dialkylbiaryl phosphines are the gold standard here.[1][10]
-
Consider Precatalysts: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more stable and provide more consistent generation of the active Pd(0) species in solution.[6]
Ligand Type Key Characteristics Common Application SPhos Biaryl Phosphine Highly active for hindered substrates, promotes fast reductive elimination.[1] General purpose for challenging couplings. XPhos Biaryl Phosphine Very bulky, excellent for creating tetra-ortho-substituted biaryls.[1] Extremely hindered couplings. RuPhos Biaryl Phosphine Electron-rich and bulky, effective for a wide range of substrates. Useful when other ligands fail. IMes N-Heterocyclic Carbene (NHC) Strong σ-donor, thermally stable.[11] High-temperature reactions, coupling with aryl chlorides.[8] -
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier of the slow steps. However, be mindful of substrate and product stability. A good starting point is 80-110 °C.[12] Microwave irradiation can also be effective at rapidly heating the reaction and improving yields.[11][13]
-
Adjust Concentration: In some cases, higher concentrations can favor the bimolecular steps of the catalytic cycle. Try increasing the concentration from a typical 0.1 M to 0.5 M or even 1.0 M, ensuring all components remain soluble.
Q3: My main side products are homocoupling of the boronic acid and/or protodeboronation. How can I minimize these pathways?
These side reactions compete with the desired cross-coupling and directly reduce your yield by consuming the starting material.
Answer:
-
Protodeboronation (Loss of the Boronic Acid Group): This occurs when the boronic acid reacts with a proton source (like water) to replace the -B(OH)₂ group with a hydrogen atom.[12]
-
Choice of Base: While some water is often necessary, excess water or strongly protic conditions can accelerate this side reaction. Using a milder, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can be beneficial.[12]
-
Anhydrous Conditions: If protodeboronation is severe, switching to strictly anhydrous conditions may be necessary. Note that this requires a different mechanism for boronate activation, and not all catalyst systems are compatible.
-
-
Homocoupling (Ar'-Ar'): This is the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[4][14]
-
Rigorous Degassing: This is the most effective solution. Ensure your reaction mixture is completely free of oxygen before adding the palladium catalyst.[6][12]
-
Use a Pd(0) Source or Efficient Precatalyst: Starting with a Pd(II) source like Pd(OAc)₂ requires an initial reduction step to generate the active Pd(0) catalyst. This reduction can sometimes be mediated by the homocoupling of your boronic acid.[4] Using a direct Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst that cleanly generates Pd(0) can minimize this.
-
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
Experimental Protocols
Protocol 1: General Procedure for a Sterically Hindered Suzuki Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.
-
Reaction Setup:
-
Inert Atmosphere:
-
Reagent Addition:
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates may require 12-24 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3][12]
-
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. reddit.com [reddit.com]
- 7. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
How to prevent protodeboronation of substituted arylboronic acids.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of protodeboronation, a common and often frustrating side reaction involving substituted arylboronic acids. Our goal is to move beyond simple procedural lists and provide a deep, mechanistic understanding to empower you to solve challenges in your own experiments.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Protodeboronation
This section addresses the foundational concepts of protodeboronation. Understanding the "what, why, and how" is the first step toward effective prevention.
Q1: What is protodeboronation and why is it a problem in my reaction?
A: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid or its derivative is cleaved and replaced with a carbon-hydrogen bond (Ar-B(OH)₂ → Ar-H).[1] In the context of cross-coupling reactions like the Suzuki-Miyaura coupling, this is a highly undesirable side reaction. It consumes your starting material, reduces the yield of your desired product, and complicates purification by introducing the corresponding arene as a byproduct. For drug development professionals, it can also lead to the formation of impurities that must be carefully controlled and removed.[2]
Q2: What are the primary factors that cause protodeboronation?
A: The propensity for a given arylboronic acid to undergo protodeboronation is highly variable and depends on a combination of factors.[1] The most critical are:
-
pH (Acidity/Basicity): Both acidic and basic conditions can promote protodeboronation, though the mechanisms differ. Basic conditions are a frequent culprit in Suzuki-Miyaura reactions.[1][3]
-
Substrate Structure: The electronic and steric properties of the aryl group are paramount. Electron-deficient arylboronic acids and certain heteroaromatic systems (like 2-pyridyl) are notoriously unstable.[4][5][6]
-
Presence of Water: Water acts as the proton source for the C-H bond formation.[1][7]
-
Temperature: Higher temperatures accelerate the rate of protodeboronation.[7]
-
Inefficient Catalysis: A slow desired reaction (e.g., Suzuki coupling) means the boronic acid is exposed to potentially harsh conditions for a longer period, increasing the likelihood of decomposition.[1][8]
Q3: How does pH trigger protodeboronation?
A: The effect of pH is crucial and bimodal. Most arylboronic acids are most stable at a neutral or slightly acidic pH (around 5).[2]
-
Base-Catalyzed Pathway: This is the most common issue in cross-coupling. In the presence of a base (e.g., OH⁻), the neutral boronic acid (a Lewis acid) forms a tetrahedral boronate anion [ArB(OH)₃]⁻. This species is more electron-rich and significantly more reactive towards protonolysis by water, leading to the cleavage of the C-B bond.[1][2]
-
Acid-Catalyzed Pathway: Under strongly acidic conditions, a different mechanism involving protonation of the boronic acid can facilitate C-B bond cleavage.[1][9]
-
Zwitterionic Pathway: Certain basic heteroaromatic boronic acids, like 2-pyridylboronic acid, can form a zwitterionic intermediate at neutral pH. This zwitterion is highly prone to rapid, unimolecular fragmentation, making these substrates particularly challenging.[1][10]
Below is a diagram illustrating the key mechanistic pathways leading to protodeboronation.
Caption: Key mechanistic pathways for protodeboronation.
Part 2: Troubleshooting Guide - Practical Solutions for the Lab
This section is designed as a decision-making tool. When you observe protodeboronation, consult the relevant question to find a hierarchy of solutions, from simple adjustments to more advanced strategies.
Scenario 1: "My Suzuki-Miyaura reaction has a low yield, and I've confirmed the presence of the protodeboronated side product. Where do I start?"
A: This is a classic problem. The key is to adjust conditions to favor the productive catalytic cycle over the decomposition pathway. Here is a workflow to follow.
Caption: A decision tree for troubleshooting protodeboronation.
Detailed Explanation of Troubleshooting Steps:
-
Optimize the Base: The choice and amount of base directly control the pH and the concentration of the reactive boronate anion.
-
Rationale: Strong bases like NaOH or KOH can generate a high concentration of the boronate, accelerating protodeboronation.[11] Weaker, non-hydroxide bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often sufficient to promote the Suzuki coupling while minimizing decomposition.[7][12]
-
Action: Switch from NaOH/KOH to K₃PO₄ or K₂CO₃. Start with the literature-recommended stoichiometry and consider reducing it if protodeboronation persists.
-
-
Ensure Anhydrous Conditions: Water is a reactant in the protodeboronation pathway.
-
Rationale: Minimizing the proton source (water) can directly slow the rate of protodeboronation. While some Suzuki protocols require a small amount of water to facilitate base dissolution or ligand activity, excess water is detrimental.[7] Boronic esters can also hydrolyze in the presence of water and base back to the more susceptible boronic acid.[11]
-
Action: Use anhydrous solvents (e.g., from a solvent purification system or freshly opened bottle). Thoroughly flame-dry or oven-dry all glassware. Consider adding activated 4Å molecular sieves to the reaction mixture.
-
-
Lower the Reaction Temperature: Kinetics matter.
-
Rationale: Both the desired coupling and the undesired protodeboronation are accelerated by heat. However, they may not have the same activation energy. By lowering the temperature, you may find a kinetic window where the rate of the Suzuki coupling is still acceptable, but the rate of protodeboronation is significantly suppressed.[7]
-
Action: Attempt the reaction at a lower temperature (e.g., 60-80 °C, or even room temperature if using a highly active catalyst). If the reaction becomes too sluggish, consider a more active catalyst system rather than increasing the heat.
-
-
Improve Catalytic Efficiency: Outcompete the side reaction.
-
Rationale: The fundamental principle here is to make the productive reaction much faster than the decomposition reaction. If the transmetalation and reductive elimination steps are rapid, the boronic acid's residence time under degradative conditions is minimized.[1][5]
-
Action: Switch to a modern, highly active catalyst system. Buchwald-type biarylphosphine ligands and their corresponding palladium precatalysts are excellent for this purpose, as they can form the active LPd(0) species quickly under mild conditions.[5] A modest increase in catalyst loading can also help accelerate the productive cycle.
-
Scenario 2: "I'm working with a notoriously unstable substrate (e.g., a polyfluorophenyl or 2-heteroaryl boronic acid) and the standard troubleshooting steps aren't enough. What's next?"
A: For inherently unstable boronic acids, a more robust strategy is required. The most effective approach is to use a "slow-release" strategy, where the boronic acid is masked as a more stable derivative.[1][8]
The 'Slow-Release' Strategy Explained
This strategy involves using a boronic acid derivative (like a MIDA boronate or a trifluoroborate) that is stable to the reaction conditions but is in slow equilibrium with the active boronic acid.[8][13] This keeps the instantaneous concentration of the free, unstable boronic acid very low. Since protodeboronation is often dependent on this concentration, its rate is dramatically reduced, while the catalytic cycle can still efficiently turn over the small amount of active reagent available.
Caption: The slow-release strategy minimizes protodeboronation.
Recommended Boronic Acid Derivatives:
| Derivative | Structure Example (Ar = Phenyl) | Key Advantages | Considerations |
| Pinacol Ester | Ph-B(pin) | Generally more stable than the acid; good for purification.[14] | Stability increase is modest; can still hydrolyze. Some hindered esters can be less stable than the parent acid.[4][11] |
| MIDA Boronate | Ph-B(MIDA) | Exceptionally stable, air-stable, crystalline solids. Excellent for slow-release.[1][13] | Requires an extra synthetic step to prepare. Liberation requires specific aqueous base conditions. |
| Trifluoroborate Salt | [Ph-BF₃]⁻K⁺ | Air-stable, crystalline solids. Good for slow-release strategies.[1] | Often requires specific conditions (e.g., aqueous base) for efficient coupling. |
| DABO Boronate | N/A | Air-stable complexes of heterocyclic boronic acids, providing excellent stability.[15] | Specifically designed for heterocyclic systems. |
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Converting a Boronic Acid to its MIDA Boronate Ester
This protocol is adapted for researchers looking to stabilize a valuable but unstable boronic acid prior to its use in cross-coupling.
Materials:
-
Arylboronic acid (1.0 eq)
-
N-methyliminodiacetic acid (MIDA) (1.1 eq)
-
Dimethylformamide (DMF) or Toluene
-
Dean-Stark trap (if using toluene) or molecular sieves (if using DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the arylboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.1 eq).
-
Add DMF or toluene to create a concentration of approximately 0.5 M with respect to the boronic acid.
-
If using toluene, fit the flask with a Dean-Stark trap and condenser and heat to reflux. Monitor the reaction for the collection of water.
-
If using DMF, add activated 4Å molecular sieves and heat the mixture to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed (typically 2-18 hours).
-
Cool the reaction to room temperature. If using toluene, remove the solvent under reduced pressure. If using DMF, filter off the molecular sieves and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting MIDA boronate is often a crystalline solid and can be purified by recrystallization or silica gel chromatography. These derivatives are typically air-stable and can be stored for long periods.[13][15]
Table: Relative Stability of Boronic Acids to Protodeboronation
The following table provides a qualitative and quantitative comparison of the stability of various boronic acids under basic conditions. Half-life (t₀.₅) data is representative and highlights the dramatic effect of substrate structure.
| Arylboronic Acid Type | Example | Relative Stability | Half-Life (t₀.₅) at 70°C, pH 13[11] | Key Challenges |
| Electron-Rich | 4-Methoxyphenylboronic acid | High | > 1 week | Generally stable, but can be prone to oxidation. |
| Electron-Neutral | Phenylboronic acid | High | > 1 week | The benchmark for stability. |
| Electron-Deficient | 4-Trifluoromethylphenylboronic acid | Moderate | ~ 20 hours | Increased Lewis acidity can enhance boronate formation. |
| Highly Electron-Deficient | 3,5-Bis(trifluoromethyl)phenylboronic acid | Low | ~ 2 minutes | Very rapid protodeboronation via a transient aryl anion.[16] |
| Basic Heteroaromatic | 4-Pyridylboronic acid | High | > 1 week | Generally stable under basic conditions. |
| Basic Heteroaromatic | 2-Pyridylboronic acid | Very Low | ~ 25 seconds (at pH 7)[10] | Extremely rapid decomposition via a zwitterionic intermediate.[1][10] |
| Non-Basic Heteroaromatic | 2-Thienylboronic acid | Low | ~ 1 hour | Prone to protodeboronation at high pH.[3] |
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 10. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Minimize Homocoupling of Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and minimize the formation of homocoupling byproducts in your coupling reactions involving boronic acids, particularly the Suzuki-Miyaura reaction. As Senior Application Scientists, we understand that unwanted side reactions can significantly impact yield, purity, and project timelines. Here, we address common issues in a practical question-and-answer format, explaining the underlying chemical principles to empower your experimental design.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem?
A: Boronic acid homocoupling is a common side reaction in palladium-catalyzed cross-coupling chemistry where two molecules of the boronic acid reagent couple with each other to form a symmetrical biaryl. This process, also known as oxidative homocoupling, consumes your valuable boronic acid, reduces the yield of your desired cross-coupled product, and introduces a byproduct that can be difficult to separate, complicating purification.[1][2]
Q2: What is the primary cause of homocoupling in Suzuki-Miyaura reactions?
A: The presence of dissolved oxygen is the most frequent culprit behind boronic acid homocoupling.[3][4] The active Pd(0) catalyst can react with oxygen to form a palladium-peroxo complex, [(PPh₃)₂Pd(η²-O₂)].[5][6] This complex can then react with two molecules of the boronic acid, ultimately leading to the formation of the homocoupled product and regenerating a Pd(0) or Pd(II) species that can re-enter a catalytic cycle.[5][6][7] Therefore, reactions that are not performed under a strictly inert atmosphere are highly susceptible to this side reaction.[3][4]
Q3: Can homocoupling occur even in the absence of oxygen?
A: Yes, although less common, homocoupling can occur through other pathways. One such mechanism involves a palladium(II)-mediated process. If a significant concentration of Pd(II) species is present (e.g., from an incompletely reduced precatalyst), it can undergo transmetalation with two equivalents of the boronic acid, followed by reductive elimination to yield the homocoupled product and Pd(0).[4][8] Additionally, certain reaction conditions, particularly with electron-deficient arylboronic acids, may promote a rare protonolysis/second transmetalation event leading to homocoupling.[9][10]
Part 2: Troubleshooting Guide by Experimental Parameter
You've run a Suzuki-Miyaura reaction and your analysis (TLC, LC-MS, GC-MS) shows a significant amount of a symmetrical biaryl byproduct derived from your boronic acid. Let's diagnose the potential causes.
Issue: Is it my reaction atmosphere?
Q4: I thought sparging with nitrogen/argon for a few minutes was enough. Why do I still see homocoupling?
A: A brief sparge may not be sufficient to remove all dissolved oxygen from the reaction mixture, especially in larger volumes or more viscous solvents.[4] Residual oxygen can still initiate the homocoupling cycle.[6] Furthermore, if the reaction vessel is not properly sealed, oxygen can slowly leak back in over the course of a long reaction time.
Solution: Implement Rigorous Deoxygenation.
-
Protocol: Employ at least three "freeze-pump-thaw" cycles for complete oxygen removal, especially for sensitive or long-duration reactions.[11] For a less rigorous but often effective method, perform a subsurface sparge with an inert gas (passing the gas through a needle directly into the solvent) for a minimum of 15-30 minutes, followed by maintaining a positive pressure of the inert gas throughout the reaction.[4][12]
-
Causality: These methods are far more effective at removing dissolved oxygen than a simple headspace purge, thereby minimizing the formation of the palladium-peroxo complex that is a key intermediate in the oxygen-mediated homocoupling pathway.[5][6]
Issue: Is it my Palladium Catalyst?
Q5: I'm using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. Could this be the problem?
A: Yes. Pd(II) precatalysts must be reduced in situ to the active Pd(0) species for the Suzuki cycle to begin. This reduction step can sometimes be slow or incomplete. The lingering Pd(II) can directly mediate the homocoupling of your boronic acid.[4][13] The reduction of Pd(II) to Pd(0) can also occur via the homocoupling of two boronic acid molecules, directly producing the impurity you are trying to avoid.[13][14]
Solutions & Rationale:
| Strategy | Rationale |
| Use a Pd(0) Catalyst Source | Directly using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ bypasses the need for in situ reduction, minimizing the concentration of Pd(II) species that can cause homocoupling.[15] |
| Add a Mild Reducing Agent | Including a mild reductant, such as potassium formate (HCO₂K), can help ensure any residual Pd(II) is efficiently converted to the active Pd(0) state without interfering with the main catalytic cycle.[4][8] |
| Choose Appropriate Ligands | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can stabilize the Pd(0) center and promote the desired reductive elimination of the cross-coupled product over side reactions.[9][15] |
Issue: Is it my choice of Base?
Q6: I used a very strong base to speed up my reaction, but now I have more homocoupling. Why?
A: While a base is essential for the transmetalation step, an overly strong or highly concentrated base can be detrimental.[16][17] Strong bases can accelerate the degradation of boronic acids through pathways like protodeboronation, especially in the presence of water.[18][19] Furthermore, the choice of base influences the equilibrium between the neutral boronic acid and the more reactive boronate "ate" complex, which can affect the relative rates of cross-coupling versus homocoupling.[20][21]
Solution: Optimize Base Selection and Stoichiometry.
-
Start with Milder Bases: For many substrates, weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) provide a good balance of reactivity and stability.[22][23]
-
Screen Bases: The optimal base is substrate-dependent. Consider screening a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF) to find the best conditions for your specific system.[18][21]
-
Stoichiometry Matters: Using a large excess of base is not always better. The reaction selectivity can depend on the amount of base used.[20] Start with 2-3 equivalents and optimize from there.
Issue: Is it my Boronic Acid?
Q7: My boronic acid is electron-deficient and seems particularly prone to homocoupling. What can I do?
A: Electron-deficient arylboronic acids can be more susceptible to homocoupling.[9] Additionally, all boronic acids have finite stability and can degrade on the shelf or in solution, especially if impure.[13] Some boronic acids are also prone to oxidative instability, which can be exacerbated under reaction conditions.[24][25][26]
Solutions & Rationale:
-
Use Fresh, High-Purity Reagents: Ensure your boronic acid is pure and has been stored correctly (typically refrigerated and protected from light and moisture).
-
Consider Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol boronate ester (Bpin), can often suppress side reactions.[13] These esters are generally more robust and less prone to degradation and homocoupling. The active boronic acid can be generated in situ under the basic reaction conditions.
-
Modify Addition Protocol: In some cases, slow addition of the boronic acid or boronate ester to the reaction mixture can help to keep its instantaneous concentration low, favoring the cross-coupling pathway over the second-order homocoupling pathway.[27]
Part 3: Visualizing the Problem & Solution
Reaction Pathways Diagram
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle versus the competing oxygen-induced homocoupling pathway. Understanding this divergence is key to troubleshooting.
Caption: Desired vs. Parasitic Catalytic Cycles.
Troubleshooting Workflow
If you are experiencing high levels of homocoupling, follow this logical workflow to identify and solve the issue.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. youtube.com [youtube.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. catalysis-consulting.com [catalysis-consulting.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. reddit.com [reddit.com]
- 24. pnas.org [pnas.org]
- 25. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Boronic acid with high oxidative stability and utility in biological contexts [dspace.mit.edu]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Reactivity of Electron-Deficient Boronic Acids in Cross-Coupling Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance and troubleshooting for a common challenge in Suzuki-Miyaura cross-coupling: the low reactivity of electron-deficient boronic acids. This guide will delve into the mechanistic underpinnings of this issue and offer field-proven solutions to optimize your reactions for higher yields and greater success.
Section 1: Troubleshooting Guide - A Symptom-Based Approach
This section is structured to address specific problems you may be encountering in the lab. Each question is followed by a detailed explanation of the potential causes and a series of recommended solutions.
Question 1: My reaction with an electron-deficient boronic acid is giving low to no yield of the desired product. What are the likely causes and what should I try first?
Answer:
Low yields with electron-deficient boronic acids are a frequent issue, primarily stemming from two key factors: a sluggish transmetalation step and the propensity for protodeboronation.[1][2] The electron-withdrawing groups on the boronic acid reduce its nucleophilicity, which in turn slows down the transfer of the aryl group from boron to the palladium catalyst.[2] Additionally, these substrates are more susceptible to decomposition pathways.[1]
Here is a systematic approach to troubleshoot this problem:
1. Enhance the Transmetalation Rate:
-
Choice of Base: The base plays a critical role in activating the boronic acid. For electron-deficient partners, a stronger base is often required to facilitate the formation of the more nucleophilic boronate species.[1][3]
-
Ligand Selection: The ligand bound to the palladium center is arguably the most critical factor in overcoming the low reactivity of electron-deficient boronic acids.
-
Recommendation: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium(0) species and accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[1][5] Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly recommended.[1] N-heterocyclic carbenes (NHCs) can also be very effective.[1]
-
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the sluggish kinetics.[1]
-
Recommendation: If your current solvent is low-boiling (e.g., THF), consider switching to a higher-boiling solvent like dioxane, toluene, or DMF to allow for increased reaction temperatures (e.g., 80–110 °C).[1]
-
2. Minimize Protodeboronation:
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can act as a proton source, leading to the cleavage of the C-B bond (protodeboronation).[4]
-
Recommendation: Use anhydrous solvents and bases. Ensure your solvent is thoroughly degassed to remove oxygen, which can also lead to catalyst deactivation and side reactions.[4]
-
-
Use of More Stable Boron Reagents: If protodeboronation remains a significant issue, consider converting the boronic acid to a more stable derivative.
-
Recommendation: Convert the electron-deficient boronic acid to a pinacol ester, MIDA boronate, or an aryltrifluoroborate .[4][6] These derivatives are more stable under reaction conditions and can slowly release the active boronic acid, minimizing its concentration and thus the rate of protodeboronation.[4][6]
-
Below is a workflow diagram to guide your troubleshooting process:
Caption: Troubleshooting flowchart for low yields with electron-deficient boronic acids.
Question 2: I am observing significant amounts of homocoupling of my boronic acid. How can I suppress this side reaction?
Answer:
Homocoupling of boronic acids to form a biaryl byproduct is often a result of oxygen in the reaction mixture.[1] Oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.[7]
Strategies to Minimize Homocoupling:
-
Thorough Degassing: This is the most critical step. Ensure your solvent is rigorously degassed before use. Common methods include:
-
Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes.
-
Freeze-Pump-Thaw: This method involves freezing the solvent, evacuating the headspace, and then thawing. Repeating this cycle three times is highly effective at removing dissolved oxygen.
-
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[4]
-
Ligand Choice: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[1]
Section 2: Frequently Asked Questions (FAQs)
Q1: Why are electron-deficient boronic acids less reactive in Suzuki-Miyaura coupling?
A1: The primary reason is their reduced nucleophilicity. The Suzuki-Miyaura catalytic cycle involves a key step called transmetalation, where the organic group is transferred from the boron atom to the palladium center.[3] This step is initiated by a base, which coordinates to the boron atom to form a more nucleophilic "ate" complex. Electron-withdrawing groups on the aryl ring of the boronic acid decrease the electron density on the boron atom, making it less Lewis acidic and thus less readily activated by the base. This, in turn, slows down the rate of transmetalation.[2]
Q2: What is protodeboronation and why is it more common with electron-deficient boronic acids?
A2: Protodeboronation is a side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom, effectively destroying the substrate.[4][6] This is a significant issue with electron-deficient boronic acids because the electron-withdrawing groups make the ipso-carbon (the carbon attached to the boron) more electrophilic and thus more susceptible to protonolysis, especially in the presence of water or other protic species.[6]
Q3: Are boronic esters always better than boronic acids for these challenging couplings?
A3: Not necessarily, but they offer significant advantages in terms of stability.[8][9] Boronic esters, such as pinacol esters, are generally less reactive than their corresponding boronic acids because the electron-donating alkoxy groups reduce the Lewis acidity of the boron center.[8][10] However, this reduced reactivity is often outweighed by their enhanced stability towards protodeboronation and other decomposition pathways.[6][9] They can be purified by chromatography and are often crystalline, air-stable solids.[8][10] The choice between a boronic acid and a boronic ester often depends on the specific substrate and the optimization of reaction conditions.
Q4: Can I use nickel catalysts for coupling with electron-deficient boronic acids?
A4: Yes, nickel catalysts can be an excellent alternative to palladium, especially for less reactive coupling partners like aryl arenesulfonates.[2] In some cases, electron-poor arylboronic acids have been shown to undergo transmetalation more readily with nickel complexes compared to their electron-neutral or electron-rich counterparts.[2]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Electron-Deficient Boronic Acid using a Buchwald Precatalyst
This protocol is a robust starting point for challenging couplings.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid or ester (1.2–1.5 equiv), and a finely powdered strong base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. This is a critical step to remove oxygen.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[1]
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., Dioxane or Toluene) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Diethanolamine (DABO) Adduct for Enhanced Boronic Acid Stability
If your boronic acid is particularly unstable, converting it to a diethanolamine complex can be a simple and effective solution.[11] These adducts are often air-stable, crystalline solids.[11][12]
-
Dissolution: In a vial with a stir bar, dissolve the electron-deficient boronic acid (1.0 equiv) in a suitable solvent like methylene chloride or ethyl acetate.[1][12]
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.[1]
-
Precipitation: A precipitate will typically form.[1]
-
Isolation: Stir the resulting slurry for 15-30 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This diethanolamine adduct can now be used directly in Suzuki coupling reactions, often in protic solvents.[1][11]
Data Summary: Recommended Conditions for Challenging Couplings
The following table summarizes effective conditions for coupling electron-deficient boronic acids, compiled from various literature sources.
| Aryl Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Trifluoromethylphenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ | K₂CO₃ | Water | 70 | 98[13] |
| 4-Nitrophenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | K₂CO₃ | Water | RT | 96[13] |
| 2,4-Difluorophenylboronic acid | 4-Methoxyphenyl p-toluenesulfonate | Ni(COD)₂/PCy₃ | K₃PO₄ | Toluene | RT | 95[2][13] |
| 2-Pyridylboronate | 3,5-(bis-trifluoromethyl)bromobenzene | Pd₂(dba)₃ / Ligand 1* | K₃PO₄ | Dioxane | 110 | 82[14] |
*Ligand 1 refers to a specific phosphite or phosphine oxide ligand detailed in the cited reference.
Section 4: Mechanistic Insights
Understanding the catalytic cycle is key to rational troubleshooting. The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The Suzuki-Miyaura catalytic cycle.
For electron-deficient boronic acids (Ar²-B(OH)₂), the transmetalation step is often the bottleneck. The base activates the boronic acid to form the boronate, which is more nucleophilic and readily transfers its aryl group (Ar²) to the palladium(II) complex. The reduced nucleophilicity of electron-deficient boronic acids slows this transfer, thus impeding the entire catalytic cycle.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Boron Suzuki Coupling | Borates Today [borates.today]
- 11. youtube.com [youtube.com]
- 12. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Scaling Up Hindered Boronic Acid Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address the common and often complex challenges encountered when scaling up Suzuki-Miyaura and other cross-coupling reactions involving sterically hindered boronic acids. Our goal is to empower you with the knowledge to not only solve problems but to understand the underlying chemical principles for robust and scalable process development.
Troubleshooting Guide: From Stalled Reactions to Impure Products
This section directly addresses specific issues you may be facing in the lab. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the problem.
Q1: My Suzuki-Miyaura coupling with a hindered boronic acid is showing low or no conversion. What are the likely causes and how can I fix it?
Low or no conversion is a frequent hurdle when working with sterically demanding substrates. The steric bulk around the boronic acid and/or the coupling partner can significantly slow down key steps in the catalytic cycle, namely transmetalation and reductive elimination.[1]
Potential Causes & Solutions:
-
Inadequate Catalyst and Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1] The key is to employ a catalyst system that is both highly active and can accommodate the steric bulk.
-
Expert Recommendation: Utilize bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[1][2][3] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition and facilitate the challenging transmetalation step. For particularly difficult couplings, specialized ligands like BI-DIME or AntPhos may be necessary.[1][4]
-
-
Suboptimal Base Selection: A weak or poorly soluble base may not be sufficient to activate the boronic acid for transmetalation.[5]
-
Protocol: Switch to a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3][5] Ensure the base is finely powdered to maximize its surface area and solubility. In some cases, the addition of a small amount of water to solvents like dioxane or THF can improve the solubility of the base and facilitate the formation of the active boronate species.[5]
-
-
Insufficient Reaction Temperature: Higher activation barriers associated with hindered substrates may require more thermal energy.
-
Workflow: Incrementally increase the reaction temperature. Microwave reactors can be particularly effective for rapidly screening higher temperatures and accelerating slow reactions.[1]
-
-
Catalyst Deactivation: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst and cause homocoupling of the boronic acid.[3] For heteroaromatic substrates, the nitrogen atoms in the ring can coordinate to the palladium catalyst, leading to its deactivation.[1]
Troubleshooting Flowchart for Low Conversion:
Caption: Decision tree for troubleshooting low conversion.
Q2: I'm observing significant amounts of side products, such as homocoupling of the boronic acid and protodeboronation. How can I minimize these?
Side reactions are a common issue when reaction kinetics are slow, allowing competing pathways to become more prominent.
Minimizing Homocoupling:
Homocoupling occurs when two molecules of the boronic acid react with each other. This is often promoted by the presence of oxygen and can be a sign of catalyst decomposition.[3]
-
Strategies:
-
Rigorous Inert Atmosphere: As mentioned before, thoroughly degas all reagents and maintain a positive pressure of an inert gas.
-
Slow Addition: In a scaled-up reaction, consider the slow addition of the boronic acid solution to the reaction mixture. This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[1]
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling. Screening different palladium sources and ligands can identify a more selective system.[1]
-
Preventing Protodeboronation:
Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is particularly problematic with electron-deficient or heteroaromatic boronic acids and is often accelerated by strong bases and the presence of water.[5][6]
-
Strategies:
-
Use Milder Bases: If the reaction allows, switch to a milder base like potassium fluoride (KF).[5]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial.[5] However, be aware that some water is often necessary for the activity of certain bases.[1]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[5][7][8] These are more resistant to protodeboronation and can release the boronic acid in situ under the reaction conditions.[7][8]
-
Comparative Stability of Boronic Acid Surrogates:
| Derivative | Stability | Release Conditions | Key Advantages |
| Boronic Acid | Often low, especially for heteroaromatics | N/A | Commercially available |
| Pinacol Ester (BPin) | Moderate to good | Hydrolysis with base | Improved stability to chromatography |
| MIDA Boronate | High | Slow release with aqueous base | Air-stable, crystalline solids; excellent for unstable boronic acids |
| Trifluoroborate Salt (BF₃K) | High | Hydrolysis | Crystalline, easy to handle solids |
Q3: Purification of my final product is difficult due to boron-containing impurities. What are the best practices for purification at scale?
Residual boron-containing species can make purification challenging, especially on a larger scale.
Purification Strategies:
-
Aqueous Workup: During the workup, washing the organic layer with an aqueous base (e.g., NaOH) can help to extract the acidic boronic acid and its byproducts into the aqueous phase.
-
Diethanolamine Treatment: Boronic acids can form adducts with diethanolamine, which may precipitate out of non-polar organic solvents.[3] This can be an effective way to remove boronic acid-related impurities.
-
Chromatography on Silica Gel: While sometimes tricky, column chromatography can be effective.
-
Recrystallization: If the product is crystalline, recrystallization is often the most effective method for purification at scale.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing and handling sterically hindered boronic acids?
Many boronic acids, especially hindered and heteroaromatic ones, can be unstable and degrade upon storage.[11][12]
-
Storage: Store boronic acids in a cool, dark, and dry place, preferably under an inert atmosphere. Refrigeration is often recommended.
-
Handling: Avoid prolonged exposure to atmospheric moisture and air.[13] When weighing and transferring, do so in a glove box or under a stream of inert gas if the compound is particularly sensitive.
Q2: When should I consider using a boronic acid surrogate like a pinacol ester or MIDA boronate?
Consider using a surrogate when you are working with a boronic acid that is known to be unstable.[12]
-
Key Indicators for Using a Surrogate:
-
The boronic acid is a 2-heterocycle (e.g., 2-pyridyl, 2-furyl).[6]
-
You observe significant protodeboronation or decomposition under your reaction conditions.
-
The boronic acid is difficult to handle or purify due to instability.[11]
-
You require a slow, controlled release of the boronic acid into the reaction mixture.[7][8]
-
Workflow for Choosing a Boron Reagent:
Caption: Selection guide for boron reagents.
Q3: How can I effectively monitor the progress of my scaled-up reaction?
Effective reaction monitoring is crucial for optimization and ensuring reproducibility.[14]
-
Recommended Techniques:
-
HPLC and UPLC-MS: These are powerful techniques for quantitative analysis of the reaction mixture. They allow for accurate determination of the consumption of starting materials and the formation of the product and byproducts.[14][15]
-
NMR Spectroscopy: Can provide detailed structural information and is useful for in-situ monitoring and mechanistic studies.[14]
-
GC-MS: Suitable for volatile compounds and can be a quick way to check for the presence of starting materials and products.
-
Experimental Protocol: HPLC Monitoring
-
Reaction Sampling: At designated time points, carefully withdraw a small, representative aliquot (e.g., 100 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it into a known volume (e.g., 1.9 mL) of a suitable solvent (e.g., acetonitrile or methanol). This stops the catalytic cycle and prepares the sample for analysis. An internal standard can be added to this quenching solution for more precise quantification.
-
Sample Preparation: Filter the quenched sample through a syringe filter (e.g., 0.45 µm) to remove any particulate matter before injecting it into the HPLC.
-
Analysis: Analyze the sample using a pre-developed HPLC method that provides good separation of the starting materials, product, and any potential byproducts.
-
Data Interpretation: Integrate the peak areas of the relevant compounds and plot their concentrations or relative areas over time to generate a reaction profile.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Effect of aqueous bases on the stability of (4-Chloro-2,6-dimethylphenyl)boronic acid
Welcome to the technical support resource for (4-Chloro-2,6-dimethylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this reagent in the presence of aqueous bases. As a sterically hindered di-ortho substituted arylboronic acid, this compound presents unique challenges that require careful consideration of reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura reaction using this compound is giving low yields, and I'm observing significant byproduct formation. What is causing the degradation of my boronic acid?
A1: The instability of this compound in aqueous basic media, commonly used for cross-coupling reactions, is the primary cause of low yields.[1][2] This degradation primarily occurs through two competitive pathways: protodeboronation and oxidation .
-
Protodeboronation: This is the cleavage of the carbon-boron (C–B) bond, where the boronic acid group is replaced by a hydrogen atom, yielding 1-chloro-3,5-dimethylbenzene. This process is often accelerated at high pH when the boronic acid is converted to the more reactive boronate anion.[1][3] Arylboronic acids with two ortho-substituents, like the 2,6-dimethyl groups in your compound, are known to be particularly susceptible to rapid, base-mediated protodeboronation.[4][5]
-
Oxidation: This pathway involves the conversion of the boronic acid to the corresponding phenol (4-chloro-2,6-dimethylphenol). This can be promoted by dissolved oxygen in the reaction mixture or other oxidizing species.[6][7][8][9]
The steric hindrance from the two methyl groups can slow down the desired transmetalation step in the Suzuki-Miyaura catalytic cycle, giving these degradation pathways more time to occur.[2][10]
Q2: I've identified 1-chloro-3,5-dimethylbenzene in my crude reaction mixture. What is the mechanism of this protodeboronation, and how can I minimize it?
A2: The formation of 1-chloro-3,5-dimethylbenzene is a classic case of base-catalyzed protodeboronation.[4]
Mechanism: Under basic conditions, the boronic acid (ArB(OH)₂) is in equilibrium with its more nucleophilic trihydroxyboronate anion form ([ArB(OH)₃]⁻).[3][5] This boronate species is significantly more reactive and prone to cleavage. While several specific mechanisms have been proposed, a key pathway involves the cleavage of the C–B bond, with a proton source (like water) protonating the ipso-carbon of the aromatic ring.[3][5][11] The presence of two ortho-substituents can facilitate this process.[4]
Troubleshooting & Optimization Strategies:
-
Choice of Base: Use the weakest base necessary for your reaction to proceed. Highly alkaline conditions (pH > 12) significantly accelerate protodeboronation.[4] Consider using carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) instead of hydroxides (NaOH, KOH).
-
Reaction Temperature & Time: Run the reaction at the lowest possible temperature and for the shortest time required for completion. Monitor the reaction closely by TLC or LC-MS.[2]
-
Anhydrous Conditions: If the catalytic cycle allows, using anhydrous conditions with a non-aqueous base can suppress protodeboronation. However, water is often required for the activity of many base systems.[10]
-
Slow-Release Strategy: Convert the boronic acid to a more stable N-methyliminodiacetic acid (MIDA) boronate. These air-stable compounds can be used in "slow-release" cross-coupling, where the active boronic acid is generated in situ at a controlled rate, keeping its concentration low and minimizing decomposition.[12]
Q3: My desired product is contaminated with 4-chloro-2,6-dimethylphenol. How can I prevent this oxidation?
A3: The formation of 4-chloro-2,6-dimethylphenol indicates that your boronic acid is undergoing oxidation. This is a common side reaction, especially in the presence of a palladium catalyst and oxygen.[2]
Mechanism: The oxidation of arylboronic acids can be complex but generally involves an oxidative cleavage of the C–B bond to form a C–O bond. This process can be mediated by dissolved molecular oxygen or other oxidizing agents present in the reaction medium.[9] Under basic conditions, the boronic acid can be selectively transferred to the aqueous phase where oxidation can occur rapidly.[8]
Troubleshooting & Optimization Strategies:
-
Degassing: This is the most critical step. Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire course of the reaction to prevent oxygen from re-entering the system.
-
Reagent Purity: Ensure solvents and reagents are free from peroxide impurities, which can act as oxidants.
Experimental Protocol: Assessing Boronic Acid Stability
Before committing to a large-scale reaction, it is prudent to perform a small-scale experiment to assess the stability of this compound under your proposed basic conditions.
Objective: To quantify the rate of degradation (protodeboronation and oxidation) of the boronic acid in a specific aqueous base system over time.
Methodology:
-
Preparation: In a clean vial, dissolve this compound (e.g., 10 mg) and an internal standard (e.g., 1,3,5-trimethoxybenzene, a compound stable under the reaction conditions with a distinct NMR/HPLC signal) in your chosen reaction solvent (e.g., 1 mL of Dioxane/H₂O 4:1).
-
Time Zero (t=0) Sample: Remove a small aliquot (e.g., 50 µL) of the solution before adding the base. Quench it by diluting with a slightly acidic solvent (e.g., acetonitrile with 0.1% formic acid) to prevent further degradation. This is your t=0 reference sample.
-
Initiation: Add the desired amount of your chosen aqueous base to the vial. If your reaction is heated, place the vial in a preheated block set to the target temperature.
-
Time-Point Sampling: At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw aliquots and quench them in the same manner as the t=0 sample.
-
Analysis: Analyze all quenched samples by a suitable analytical technique.
-
HPLC/UPLC-MS: This is the preferred method for quantification.[13] Monitor the disappearance of the starting boronic acid peak and the appearance of the protodeboronation (1-chloro-3,5-dimethylbenzene) and oxidation (4-chloro-2,6-dimethylphenol) product peaks relative to the internal standard.
-
¹H NMR: This can also be used to monitor the reaction by integrating the signals corresponding to the starting material and products relative to the internal standard.
-
Data Interpretation:
Plot the percentage of remaining boronic acid versus time. This will give you a clear indication of its stability under your chosen conditions and help you select the optimal base and reaction time for your synthesis.
| Compound | Formula | Molar Mass ( g/mol ) | Common Cause of Formation |
| Starting Material | C₈H₁₀BClO₂ | 184.43 | - |
| Protodeboronation Product | C₈H₉Cl | 140.61 | Excessively strong base, high temperature, long reaction time |
| Oxidation Product | C₈H₉ClO | 156.61 | Presence of oxygen or other oxidants |
Best Practices for Storage and Handling
To ensure the long-term integrity of this compound, follow these storage guidelines:
-
Protect from Moisture and Air: Boronic acids are sensitive to moisture and atmospheric oxygen.[14] Store the solid compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere.[15]
-
Temperature: Store in a cool, dark place. Refrigeration (2-8°C) is often recommended.[14] Avoid exposure to direct sunlight or heat.[15]
-
Segregation: Store boronic acids away from strong bases and oxidizing agents.[16][17][18]
-
Check for Anhydrides: Be aware that boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines). This is a common and often unavoidable state and does not necessarily indicate decomposition.[19]
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04014D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalyst- and solvent-free ipso -hydroxylation of arylboronic acids to phenols - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07201B [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Buy (4-Chloro-2,5-dimethylphenyl)boronic acid | 1350512-30-9 [smolecule.com]
- 15. csuohio.edu [csuohio.edu]
- 16. Safe Working Practices: Storing Acids | Safety Storage Systems [safetystoragesystems.co.uk]
- 17. blog.storemasta.com.au [blog.storemasta.com.au]
- 18. alliancechemical.com [alliancechemical.com]
- 19. 2,6-Dimethylphenylboronic acid = 95.0 100379-00-8 [sigmaaldrich.com]
Technical Support Center: Navigating Catalyst Deactivation with Ortho-Substituted Boronic Acids in Suzuki-Miyaura Cross-Coupling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical guidance and troubleshooting strategies for one of the most persistent challenges in modern synthetic chemistry: catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving sterically hindered ortho-substituted boronic acids. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles, empowering you to diagnose and solve complex synthetic problems.
Introduction: The Challenge of Steric Hindrance
The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation. However, its efficiency can be dramatically reduced when employing sterically demanding substrates, particularly boronic acids with substituents in the ortho position. This steric bulk impedes key steps in the catalytic cycle, primarily transmetalation and reductive elimination, leading to low yields, catalyst decomposition, and the formation of unwanted byproducts.[1] This guide provides a structured approach to overcoming these obstacles through logical troubleshooting and protocol optimization.
Part 1: Troubleshooting Guide - Common Failure Modes & Solutions
This section addresses specific issues encountered during experiments in a practical question-and-answer format.
Q1: My reaction has stalled at low conversion, and I'm observing a black precipitate. What is happening and how can I fix it?
A1: The appearance of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst agglomeration and deactivation.[2] The catalytically active Pd(0) species, if not properly stabilized, can aggregate into larger, inactive palladium clusters. This is particularly common at the elevated temperatures often required for hindered couplings.
Probable Causes & Solutions:
| Probable Cause | Proposed Solution & Scientific Rationale |
| Insufficient Ligand Stabilization | Increase Ligand-to-Palladium Ratio: A higher concentration of a stabilizing ligand can maintain the mononuclear nature of the active catalyst.[2] Switch to a More Effective Ligand: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to stabilize the Pd(0) center and accelerate the catalytic cycle, especially for hindered substrates.[1] These ligands promote the formation of stable, monoligated palladium complexes that are crucial for efficient catalysis.[3] |
| High Reaction Temperature | Lower the Reaction Temperature: While hindered couplings often require heat, excessive temperatures can accelerate catalyst decomposition.[2] If possible, screen lower temperatures in conjunction with a more active catalyst system. |
| Oxygen Contamination | Ensure Rigorous Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and also degrade phosphine ligands.[4] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen). |
Q2: My main byproduct is the homocoupling of my boronic acid. How can I suppress this side reaction?
A2: Boronic acid homocoupling (dimerization) is often promoted by the presence of Pd(II) species and oxygen.[5] It competes with the desired cross-coupling pathway, consuming your starting material and reducing the yield of the target biaryl.
Probable Causes & Solutions:
| Probable Cause | Proposed Solution & Scientific Rationale |
| Presence of Oxidants (Air) | Improve Inert Atmosphere Technique: As with catalyst precipitation, meticulous exclusion of oxygen is critical. Ensure your reaction setup is leak-proof and solvents are properly degassed.[5] |
| Slow Transmetalation | Optimize Base and Solvent: The choice of base is critical. For sterically hindered boronic acids, a weaker base like K₃PO₄ or Cs₂CO₃ is often preferred to stronger bases like NaOH, as it can facilitate the transmetalation step without promoting excessive side reactions.[4] The solvent system also plays a key role; polar aprotic solvents like dioxane, often with a small amount of water, can be effective.[1] |
| Use of a Pd(II) Precatalyst | Employ a Pre-formed Pd(0) Source or a Modern Precatalyst: While many protocols use Pd(II) sources like Pd(OAc)₂, these require an in situ reduction step which can be inefficient and lead to side reactions. Using a stable Pd(0) source like Pd₂(dba)₃ or, more preferably, a modern G3 or G4 Buchwald precatalyst, ensures a more controlled initiation of the catalytic cycle. |
Q3: I'm observing significant protodeboronation of my ortho-substituted boronic acid. What strategies can I use to minimize this?
A3: Protodeboronation is the undesired replacement of the boronic acid group with a hydrogen atom, a common issue with electron-deficient or sterically hindered boronic acids.[4][6] This side reaction is often base-promoted and accelerated by the presence of water.
Probable Causes & Solutions:
| Probable Cause | Proposed Solution & Scientific Rationale |
| Boronic Acid Instability | Convert to a More Stable Boron Reagent: Convert the boronic acid to a more robust derivative like a pinacol ester, an N-methyliminodiacetic acid (MIDA) boronate, or a potassium organotrifluoroborate.[4][6] These surrogates are often more stable to the reaction conditions and slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition pathways.[6] |
| Reaction Conditions | Use Milder Bases and Anhydrous Conditions: Employing milder bases such as KF or K₃PO₄ can reduce the rate of protodeboronation.[4] While some water is often beneficial for Suzuki couplings, excessive amounts can serve as a proton source.[4] Experimenting with anhydrous conditions or minimizing the water content can be effective. |
| Slow Cross-Coupling Kinetics | Increase Catalyst Activity: The faster the desired cross-coupling occurs, the less time the boronic acid has to decompose. Using a highly active catalyst system with bulky, electron-rich ligands can accelerate the productive cycle, outcompeting the protodeboronation pathway.[1][7] |
Part 2: Frequently Asked Questions (FAQs)
Q4: Why are ortho-substituted boronic acids so challenging for Suzuki-Miyaura coupling?
A4: The primary reason is steric hindrance. The bulky ortho substituent creates a crowded environment around the boron atom, which impedes the crucial transmetalation step where the organic group is transferred from boron to the palladium center.[1] This steric clash slows down the reaction rate, often requiring more forcing conditions (higher temperatures, longer reaction times), which in turn can lead to catalyst deactivation and other side reactions.
Q5: What is the role of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) in overcoming these challenges?
A5: These specialized ligands are essential for coupling sterically hindered substrates for several reasons:
-
Promotion of Monoligation: Their steric bulk favors the formation of highly reactive, monoligated Pd(0) species, which are key intermediates in the catalytic cycle.[3]
-
Acceleration of Reductive Elimination: The steric pressure exerted by these ligands also accelerates the final reductive elimination step, where the desired C-C bond is formed and the product is released from the palladium center.[1]
-
Enhanced Catalyst Stability: The electron-donating nature of these ligands increases the electron density on the palladium atom, which can help to stabilize the catalyst and prevent decomposition.[3]
Q6: When should I consider using a boronic acid surrogate like a MIDA boronate or a trifluoroborate salt?
A6: You should consider a surrogate when you experience significant decomposition of your boronic acid under standard coupling conditions, evidenced by protodeboronation or homocoupling. MIDA boronates are particularly advantageous as they are often crystalline, air-stable solids that are compatible with silica gel chromatography, simplifying purification.[6] Potassium organotrifluoroborates also offer enhanced stability and can lead to improved reaction outcomes by slowly releasing the active boronic acid during the reaction.[6]
Part 3: Experimental Protocols & Visual Guides
To illustrate the practical application of these troubleshooting principles, we provide a comparative experimental protocol for a challenging coupling reaction.
Model Reaction: Coupling of 2-Isopropylphenylboronic Acid with 1-Bromo-4-chlorobenzene
This reaction is challenging due to the steric bulk of the ortho-isopropyl group on the boronic acid.
Protocol 1: Standard Conditions (Prone to Failure)
-
Reagent Setup: To an oven-dried vial, add 1-bromo-4-chlorobenzene (0.5 mmol, 1.0 equiv), 2-isopropylphenylboronic acid (0.6 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 1.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.025 mmol, 5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane/water (4:1, 5 mL).
-
Reaction: Seal the vial and heat at 100 °C with vigorous stirring for 24 hours.
-
Analysis: Monitor by TLC or GC-MS. Expected Outcome: Low conversion to product, significant protodeboronation of the boronic acid, and potential formation of palladium black.
Protocol 2: Optimized Conditions for Hindered Substrates
-
Reagent Setup: To an oven-dried vial, add 1-bromo-4-chlorobenzene (0.5 mmol, 1.0 equiv), 2-isopropylphenylboronic acid diethanolamine (DA) ester (0.6 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 1.0 mmol, 2.0 equiv).[1]
-
Catalyst Addition: Under an inert atmosphere, add XPhos Pd G3 precatalyst (0.01 mmol, 2 mol%).[1]
-
Solvent Addition: Add thoroughly degassed 1,4-dioxane (5 mL).
-
Reaction: Seal the vial and heat at 100 °C with vigorous stirring for 4-8 hours.
-
Workup & Analysis: After completion (monitored by TLC or GC-MS), cool the reaction, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography. Expected Outcome: High conversion to the desired biaryl product with minimal side reactions.
Visualizing the Problem: Catalyst Deactivation Pathway
Caption: The catalytic cycle can be diverted by slow transmetalation, leading to catalyst deactivation.
Visualizing the Solution: A Robust Catalytic System
Caption: An optimized system using a stable precatalyst and bulky ligand promotes an efficient cycle.
References
Technical Support Center: Purification of Boronic Acids and Their Derivatives
Welcome to the technical support hub for the purification of boronic acids and their derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-purity boronic acids, crucial reagents in modern synthetic chemistry. Here, we dissect common issues and provide robust, field-tested solutions grounded in chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries we receive regarding the purification of boronic acids and their esters.
Q1: Why is the purification of boronic acids notoriously difficult?
A1: The challenges in purifying boronic acids stem from several intrinsic properties:
-
Polarity: The dihydroxyl group (-B(OH)₂) imparts high polarity, leading to issues like streaking on normal-phase silica gel chromatography and poor solubility in many organic solvents.[1][2]
-
Boroxine Formation: Boronic acids readily undergo reversible dehydration to form cyclic trimeric anhydrides called boroxines.[3][4][5] This equilibrium between the monomer and trimer can complicate characterization and purification, often resulting in complex NMR spectra.[1][6]
-
Instability: Some boronic acids are susceptible to protodeboronation (cleavage of the C-B bond) under acidic or heated conditions, or oxidation, leading to impurities that are often difficult to remove.[1]
-
Interaction with Silica Gel: The Lewis acidic nature of the boron atom can lead to strong, sometimes irreversible, binding to the silanol groups of standard silica gel, resulting in low recovery or decomposition during column chromatography.[1][2]
Q2: What is a boroxine, and how do I know if it's present in my sample?
A2: A boroxine is a six-membered ring formed from the dehydration of three boronic acid molecules (cyclo-(RBO)₃).[3] Its formation is a reversible equilibrium that can be influenced by the presence of water.[4]
Identifying Boroxines:
-
NMR Spectroscopy: The presence of boroxines is often indicated by broadened peaks or multiple sets of signals in the ¹H NMR spectrum, corresponding to both the boronic acid and the boroxine.[6] Adding a small amount of D₂O or using a coordinating solvent like methanol-d₄ can often shift the equilibrium back to the monomeric boronic acid, simplifying the spectrum.
-
Mass Spectrometry: In mass spectrometry, boroxines will appear as higher molecular weight species corresponding to the trimer minus three water molecules.[6]
Q3: When should I choose to purify the boronic acid versus its ester derivative?
A3: The choice depends on the stability of your target compound and the intended downstream application.
-
Purify as the Boronic Acid: If the boronic acid is relatively stable and you need it for immediate use in a reaction that is incompatible with ester protecting groups, direct purification is necessary.
-
Purify as a Boronate Ester: For long-term storage or when dealing with unstable boronic acids, converting to a boronate ester is highly recommended.[7][8] Pinacol esters (Bpin) are the most common and offer increased stability, making them more amenable to standard purification techniques like silica gel chromatography.[7][9] Other stable esters include those derived from N-methyliminodiacetic acid (MIDA) and 1,8-diaminonaphthalene (dan).[7][9]
Q4: What are the most common impurities I should expect?
A4: Typical impurities include:
-
Protodeboronation products: The corresponding arene or alkane resulting from the loss of the boronic acid group.[1]
-
Homocoupling products: Biaryl compounds formed from the coupling of two boronic acid molecules.
-
Starting materials: Unreacted organohalides or other precursors.
-
Boroxines: As discussed in Q2.[6]
-
Residual solvents: Solvents from the reaction or workup.[6]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems encountered during the purification process.
Issue 1: My boronic acid is streaking badly on a silica gel column.
Causality: The high polarity and Lewis acidity of boronic acids cause strong interactions with the acidic silanol groups on the silica surface, leading to poor elution profiles.[1][2]
Solutions:
-
Switch to a Boronate Ester: Convert the crude boronic acid to a more stable and less polar ester, such as a pinacol ester (Bpin).[7] Pinacol esters are generally more compatible with silica gel chromatography.[9]
-
Use Treated Silica Gel: Pre-treating the silica gel with boric acid can help to saturate the active sites and reduce streaking.[1][7]
-
Alternative Stationary Phases:
-
Modify the Mobile Phase: Adding a small amount of a modifier like acetic acid or triethylamine to the eluent can sometimes improve the peak shape by competing for active sites on the silica.[12]
Issue 2: I'm having difficulty removing the boroxine from my boronic acid.
Causality: Boroxine formation is an equilibrium process. To favor the boronic acid, the equilibrium must be shifted by the addition of water.[4]
Solutions:
-
Recrystallization with a biphasic solvent system: Dissolving the crude material in a solvent mixture containing a small amount of water (e.g., ethyl acetate with a few drops of water) can help hydrolyze the boroxine back to the boronic acid, which may then crystallize out in a purer form.
-
Aqueous Workup: A simple aqueous wash of an organic solution of the crude product can often be sufficient to break up the boroxine.
-
Coordinating Solvents: As mentioned in the FAQ, dissolving the sample in a coordinating solvent like methanol can disrupt the boroxine structure.
Issue 3: My boronic acid is decomposing during purification.
Causality: Boronic acids can be sensitive to heat and acidic conditions, which can be encountered during chromatography or solvent evaporation.[1]
Solutions:
-
Low-Temperature Purification: Perform all purification steps at reduced temperatures. This includes running columns in a cold room and using low-temperature rotary evaporation.[1]
-
Avoid Acidic Conditions: If using chromatography, ensure the mobile phase is not acidic, unless your compound is stable under those conditions. Consider using a buffered mobile phase for HPLC.[6]
-
Protection Strategy: Convert the boronic acid to a more robust derivative, such as a MIDA ester, which is known for its stability under a wide range of conditions.[7]
Issue 4: Recrystallization is not working for my boronic acid.
Causality: Finding a suitable solvent system for recrystallization can be challenging due to the unique solubility profile of many boronic acids. Some may also be oils at room temperature.[12]
Solutions:
-
Solvent Screening: Systematically screen a range of solvents and solvent mixtures. Common systems that have shown success include hot water, ethanol, or mixtures like hexane/acetone and ethyl acetate/hexane.[1][10]
-
Trituration: If the compound is an oil or fails to crystallize, trituration with a non-polar solvent like hexane can sometimes induce solidification and remove non-polar impurities.[1]
-
Derivative Formation for Crystallization:
-
Diethanolamine Adducts: Reacting the crude boronic acid with diethanolamine can form a crystalline adduct that precipitates from solution.[1][10] The pure boronic acid can then be regenerated by treatment with an acid.[1]
-
Potassium Trifluoroborate Salts: Conversion to the corresponding trifluoroborate salt often yields a highly crystalline solid that is easy to purify by recrystallization.[10]
-
Section 3: Key Experimental Protocols
Here are step-by-step methodologies for common purification techniques.
Protocol 1: Purification via Diethanolamine Adduct Formation
This protocol is particularly useful for separating boronic acids from non-acidic impurities.
Step-by-Step Methodology:
-
Dissolve the crude boronic acid in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Add diethanolamine (1.1 equivalents) dropwise with stirring.
-
A white precipitate of the diethanolamine adduct should form.[13] Continue stirring for 30-60 minutes at room temperature.
-
Collect the precipitate by vacuum filtration and wash it with cold solvent.
-
To regenerate the boronic acid, suspend the adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an acidic aqueous solution (e.g., 1M HCl).
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified boronic acid.
Protocol 2: Recrystallization of a Typical Arylboronic Acid
Step-by-Step Methodology:
-
Place the crude arylboronic acid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., hot water or an ethanol/water mixture) to dissolve the solid completely upon heating.
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Protocol 3: Flash Chromatography of a Boronate Ester (Pinacol Ester)
Step-by-Step Methodology:
-
Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude boronate ester in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Load the sample onto the column.
-
Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate in hexane).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Section 4: Data Presentation and Visualization
Table 1: Common Purification Strategies and Their Applicability
| Purification Technique | Best Suited For | Key Considerations |
| Recrystallization | Crystalline solid boronic acids and their derivatives. | Finding an appropriate solvent system can be challenging. |
| Acid-Base Extraction | Separating acidic boronic acids from neutral or basic impurities. | The boronic acid must be stable to the pH changes. |
| Silica Gel Chromatography | Boronate esters (e.g., Bpin) and less polar boronic acids. | Can lead to decomposition or poor recovery for unprotected boronic acids.[1] |
| Reverse-Phase HPLC | Polar boronic acids and for high-purity requirements. | Can be expensive for large-scale purification. |
| Derivative Formation | Oily or difficult-to-crystallize boronic acids. | Requires an additional reaction and regeneration step. |
Diagram 1: General Purification Workflow
This diagram illustrates the decision-making process for purifying a crude boronic acid.
Caption: Decision tree for selecting a boronic acid purification strategy.
Diagram 2: Boronic Acid-Boroxine Equilibrium
This diagram shows the reversible trimerization of boronic acids.
Caption: The equilibrium between a boronic acid and its corresponding boroxine.
References
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Boroxine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of (4-Chloro-2,6-dimethylphenyl)boronic acid
Introduction
(4-Chloro-2,6-dimethylphenyl)boronic acid is a crucial building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The purity of this reagent is paramount, as impurities can significantly impact reaction yields, downstream purification processes, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methods for the purity analysis of this compound, offering researchers and drug development professionals the insights needed to select and implement a robust, reliable analytical method.
The inherent reactivity of boronic acids presents unique analytical challenges. They are susceptible to dehydration to form cyclic anhydrides (boroxines) and can interact with free silanol groups on silica-based stationary phases, leading to poor peak shape and on-column degradation.[1][2][3][4] Therefore, method development must be approached with a clear understanding of these potential pitfalls. This guide will compare a traditional reversed-phase HPLC (RP-HPLC) method with a modern ultra-high-performance liquid chromatography (UPLC) approach, highlighting the trade-offs in terms of speed, resolution, and sensitivity.
Method 1: Robust Reversed-Phase HPLC (RP-HPLC)
This method is designed for reliability and is suitable for standard quality control laboratories equipped with conventional HPLC systems. The core principle is to use a stationary phase with minimal silanol activity to reduce undesirable secondary interactions.
Causality Behind Experimental Choices
-
Column: A column with low residual silanol activity, such as the Waters XTerra MS C18, is selected to minimize on-column hydrolysis and peak tailing.[2][3][4] The C18 stationary phase provides the necessary hydrophobicity to retain the analyte.
-
Mobile Phase: An acidic mobile phase using formic acid is employed to suppress the ionization of the boronic acid, leading to better retention and peak shape. A simple gradient of water and acetonitrile allows for the elution of potential impurities with varying polarities.
-
Diluent: Using a non-aqueous, aprotic solvent like acetonitrile for sample preparation is crucial to prevent the hydrolysis of the boronic acid to its corresponding boronic acid in the sample vial.[5][6]
-
Detection: UV detection at 220 nm is chosen as it provides good sensitivity for the aromatic ring of the analyte.
Experimental Protocol: RP-HPLC
| Parameter | Condition |
| Column | Waters XTerra MS C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-20 min: 20-80% B; 20-25 min: 80% B; 25.1-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 220 nm |
| Sample Diluent | Acetonitrile |
| Sample Concentration | 0.5 mg/mL |
Method 2: High-Throughput Ultra-High-Performance Liquid Chromatography (UPLC)
For laboratories requiring faster analysis times and higher resolution, a UPLC method is the superior alternative. UPLC utilizes smaller particle size columns (typically sub-2 µm) and higher pressures to achieve significantly improved chromatographic performance.[7][8][9]
Causality Behind Experimental Choices
-
Column: A sub-2 µm particle size column, such as the Waters ACQUITY UPLC BEH C18, provides a dramatic increase in efficiency, leading to sharper peaks and better resolution.[8]
-
System: A UPLC system is required to handle the higher backpressures generated by the smaller particle size column.
-
Gradient: The gradient is significantly shorter due to the higher efficiency of the UPLC column, allowing for a much faster analysis time.
-
Flow Rate: The flow rate is lower than the HPLC method, which, combined with the shorter run time, leads to a significant reduction in solvent consumption.[9]
Experimental Protocol: UPLC
| Parameter | Condition |
| Column | Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 20-80% B; 5-6 min: 80% B; 6.1-7 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 2 µL |
| Detector | UV at 220 nm |
| Sample Diluent | Acetonitrile |
| Sample Concentration | 0.5 mg/mL |
Performance Comparison
The following table summarizes the expected performance differences between the two methods, based on typical results for similar analyses.
| Performance Parameter | RP-HPLC Method | UPLC Method | Advantage |
| Analysis Time | ~30 minutes | ~7 minutes | UPLC |
| Resolution (Analyte vs. Impurity) | Good (Baseline separation) | Excellent (Higher resolution) | UPLC |
| Peak Symmetry (Tailing Factor) | < 1.5 | < 1.2 | UPLC |
| Theoretical Plates | ~15,000 | > 50,000 | UPLC |
| Solvent Consumption per Run | ~30 mL | ~2.8 mL | UPLC |
| System Backpressure | ~1500 psi | ~8000 psi | HPLC (Lower) |
| Instrument Requirement | Standard HPLC | UPLC System | HPLC (More accessible) |
Alternative Analytical Strategy: Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of boronic acids, GC-MS can be a powerful alternative, particularly for identifying and quantifying volatile impurities. However, boronic acids themselves are not volatile and require derivatization prior to analysis.[10][11][12][13]
A common derivatization strategy involves reaction with triethanolamine to form a volatile borate ester.[10][11][12][13] While this adds a sample preparation step, it can provide excellent sensitivity and specificity, especially for detecting trace-level impurities that may not be amenable to LC-UV analysis.
Experimental Protocol: GC-MS (Conceptual)
-
Derivatization: React a known quantity of the this compound sample with an excess of triethanolamine in an appropriate aprotic solvent.
-
GC Separation: Inject the derivatized sample onto a GC column (e.g., a non-polar stationary phase like 5% phenyl-methylpolysiloxane).
-
MS Detection: Use a mass spectrometer in scan or selected ion monitoring (SIM) mode to identify and quantify the derivatized analyte and any impurities.
Comparison with HPLC/UPLC:
-
Advantages: High sensitivity and specificity, ability to analyze volatile impurities.
-
Disadvantages: Requires a derivatization step, may not be suitable for non-volatile impurities, potential for thermal degradation of some compounds.
Method Validation and System Suitability
Regardless of the chosen method, it must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[14][15][16][17][18] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
System suitability testing (SST) must be performed before each analytical run to ensure the chromatographic system is performing adequately, as outlined in USP <621>.[19][20][21][22][23] Typical SST parameters include:
-
Tailing Factor: To ensure peak symmetry.
-
Theoretical Plates: To demonstrate column efficiency.
-
Repeatability (%RSD): Of replicate injections to show system precision.
Diagrams
Caption: General workflow for HPLC/UPLC purity analysis.
Caption: Method comparison for boronic acid analysis.
Conclusion
The choice between RP-HPLC and UPLC for the purity analysis of this compound depends on the specific needs of the laboratory. The RP-HPLC method offers a robust and reliable solution that can be implemented on standard equipment. The UPLC method provides significant advantages in terms of speed, resolution, and solvent savings, making it ideal for high-throughput environments and for resolving complex impurity profiles. For orthogonal testing or the analysis of volatile impurities, GC-MS after derivatization presents a valuable alternative.
Regardless of the chosen technique, careful method development that addresses the inherent instability of boronic acids is crucial for accurate and reliable purity determination. All methods must be properly validated to ensure they are fit for purpose and meet regulatory expectations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uhplcs.com [uhplcs.com]
- 8. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 9. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
- 18. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 19. usp.org [usp.org]
- 20. <621> CHROMATOGRAPHY [drugfuture.com]
- 21. agilent.com [agilent.com]
- 22. usp.org [usp.org]
- 23. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Quantitative NMR (qNMR) for Boronic Acid Purity Determination
In the landscape of pharmaceutical development and chemical research, the purity of synthetic intermediates is paramount to ensuring the safety, efficacy, and quality of the final product. Boronic acids, pivotal reagents in cornerstone reactions like the Suzuki-Miyaura cross-coupling, demand rigorous purity assessment. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for determining boronic acid purity. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower researchers, scientists, and drug development professionals in selecting and implementing the most suitable methodology for their needs.
The Imperative of Purity in Boronic Acids
Boronic acids and their derivatives are fundamental building blocks in modern organic synthesis. However, they are susceptible to various impurities, including residual starting materials, byproducts, and particularly, the formation of boroxines—the cyclic anhydrides formed through dehydration.[1][2] The presence of these impurities can significantly affect reaction yields, catalyst performance, and the impurity profile of the final active pharmaceutical ingredient (API). Therefore, an accurate and precise analytical method for purity determination is not merely a quality control checkpoint but a critical component of robust process development.
Quantitative NMR (qNMR): A Primary Analytical Method
Quantitative NMR stands out as a primary ratio method, capable of determining the purity of a substance without the need for an identical reference standard of the analyte.[3][4] The fundamental principle of qNMR lies in the direct proportionality between the integral of a resonance signal and the number of nuclei contributing to that signal.[5] By co-dissolving a known mass of a certified internal standard with a known mass of the boronic acid sample, the purity of the analyte can be calculated with high accuracy and precision.[6]
Why qNMR is a Powerful Tool for Boronic Acid Analysis:
-
Primary Method: Unlike chromatographic techniques that are secondary methods requiring a specific reference standard for the analyte, qNMR utilizes a certified internal standard of a different compound.[3] This is particularly advantageous in early-stage development when a fully characterized standard of the boronic acid may not be available.
-
Structural Confirmation: Beyond quantification, the NMR spectrum provides a fingerprint of the molecule, allowing for simultaneous structural confirmation and identification of impurities.[3]
-
Non-destructive: The sample can be recovered after analysis, which is crucial when dealing with valuable or scarce materials.[3][5]
-
Versatility: qNMR can be applied to a broad range of small molecules.[5]
A significant consideration in the qNMR analysis of boronic acids is their propensity to form boroxines through dehydration.[7][8] This is a reversible equilibrium that can be influenced by the solvent and the presence of water.[1] The NMR spectrum will reflect this equilibrium, and it is crucial to select signals for quantification that are representative of the total boronic acid content.
Comparative Analysis: qNMR vs. Alternative Techniques
While qNMR offers distinct advantages, a comprehensive analytical strategy often involves orthogonal methods to ensure the highest level of confidence in the purity assessment. The choice of technique depends on factors such as required sensitivity, sample matrix complexity, and the specific impurities of interest.[9]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[3] | Separation based on differential partitioning between a stationary and a mobile phase, with detection typically by UV absorbance.[9] | Separation of volatile compounds followed by mass-based detection.[9] | Atomization and ionization in plasma, followed by mass-based detection of elemental boron.[9] |
| Primary/Secondary | Primary ratio method; does not require an analyte-specific reference standard.[3] | Secondary method; requires a reference standard of the analyte for quantification.[3] | Secondary method; requires a reference standard. | Can be a primary method for elemental quantification. |
| Selectivity | Excellent for structural confirmation. Can be limited by signal overlap.[3] | High selectivity for separating structurally similar impurities.[3] | High selectivity for volatile and thermally stable compounds. | Measures total boron content, does not differentiate between species.[10] |
| Sensitivity | Typically lower than HPLC, but can be enhanced with high-field instruments and cryoprobes.[3] | Generally offers higher sensitivity, suitable for trace impurity analysis.[3] | High sensitivity for volatile compounds.[9] | Extremely high sensitivity for elemental analysis.[9] |
| Sample Throughput | Can be automated, but generally lower throughput than HPLC.[3] | Well-suited for high-throughput analysis with autosamplers.[3] | Moderate throughput, dependent on run time. | High throughput. |
| Non-destructive | Yes, the sample can be recovered.[3][5] | No. | No. | No. |
In-Depth Look: qNMR vs. HPLC
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for purity analysis in the pharmaceutical industry due to its high sensitivity and resolving power.[11] However, the analysis of boronic acids by reversed-phase HPLC can be challenging due to their potential for on-column degradation and the instability of their pinacol esters.[12][13]
Advantages of HPLC:
-
High Sensitivity: Ideal for detecting and quantifying trace-level impurities.[3]
-
High Throughput: Well-suited for routine quality control environments with a large number of samples.[3]
Advantages of qNMR:
-
Absolute Quantification: Provides a direct measure of purity without the need for an analyte-specific standard, which can be costly and time-consuming to prepare and certify.[11]
-
Simpler Method Development: Method development for qNMR is often faster than for HPLC.[3]
-
Avoids On-Column Issues: As a solution-state technique, qNMR is not susceptible to the on-column hydrolysis that can plague HPLC analysis of boronic acids.[14]
For a comprehensive characterization of boronic acids, the use of both HPLC and qNMR can provide orthogonal and confirmatory data, leading to a higher degree of confidence in the purity assessment.
Experimental Protocol: ¹H qNMR for Boronic Acid Purity
This protocol describes a validated method for the purity determination of a generic boronic acid using ¹H qNMR with an internal standard.
Causality in Experimental Choices:
-
Internal Standard Selection: An ideal internal standard should have high purity, be stable, soluble in the same solvent as the analyte, and possess a simple NMR spectrum with signals that do not overlap with those of the analyte.[15][16] Maleic acid is often a suitable choice for its sharp singlet in a relatively clear region of the spectrum and its stability.[3]
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice as it can dissolve a wide range of organic compounds and its residual peak does not typically interfere with analyte signals.[3]
-
Relaxation Delay (d1): This is a critical parameter for accurate quantification. A sufficiently long relaxation delay (typically ≥ 5 times the longest T₁ relaxation time of the protons of interest) ensures that all protons have fully relaxed before the next pulse, leading to accurate signal integration.[3]
-
Number of Scans: The number of scans is chosen to achieve a signal-to-noise ratio of >150 for the signals of interest, which is essential for precise integration.[3][6]
Step-by-Step Methodology:
-
Sample and Standard Preparation:
-
Accurately weigh approximately 10 mg of the boronic acid sample and 5 mg of a certified internal standard (e.g., maleic acid) into a clean, dry vial. The use of a microbalance with 0.01 mg accuracy is recommended.[17]
-
Record the exact weights.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[17]
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
NMR Spectrometer and Parameters:
-
Spectrometer: 400 MHz or higher, equipped with a high-precision probe.[3]
-
Pulse Sequence: A standard 90° pulse sequence. The 90° pulse width should be calibrated for the specific sample and probe.[17]
-
Relaxation Delay (d1): ≥ 30-60 seconds to ensure full relaxation.[3]
-
Number of Scans: 16 or as required to achieve a signal-to-noise ratio >150.[3]
-
Temperature: Maintain a constant temperature, e.g., 298 K.[3]
-
-
Data Acquisition and Processing:
-
Acquire the ¹H NMR spectrum.
-
Apply appropriate processing parameters, including zero-filling and line broadening, to improve spectral quality.[17]
-
Carefully phase the spectrum and correct the baseline to ensure accurate integration.
-
-
Quantification:
-
Integrate a well-resolved signal of the boronic acid analyte (Int_analyte) and a signal from the internal standard (Int_IS).
-
Select signals from protons that are unique to each molecule and are not involved in any chemical exchange.
-
Calculate the purity of the boronic acid using the following equation:
Purity (%) = (Int_analyte / N_analyte) * (N_IS / Int_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
Int: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P_IS: Purity of the internal standard
-
Visualizing the Workflow
To further clarify the analytical process, the following diagrams illustrate the qNMR experimental workflow and a logical framework for method selection.
Caption: qNMR Experimental Workflow for Purity Assessment.
Caption: Logical Framework for Method Selection.
Method Validation: Ensuring Trustworthiness
Any analytical method used for quality control must be validated to ensure it is fit for its intended purpose.[18][19] Validation of a qNMR method involves assessing parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Quantification (LOQ) and Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy, and the lowest amount that can be detected, respectively.[20]
These validation parameters should be established in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).[21]
Conclusion: An Integrated Approach to Purity Assessment
Both qNMR and HPLC are powerful techniques for the purity assessment of boronic acids, each with its own set of strengths.[3] HPLC excels in sensitivity and throughput, making it a workhorse for routine quality control and trace impurity analysis.[3] Conversely, qNMR's status as a primary analytical method that provides absolute quantification without the need for an analyte-specific reference standard makes it an invaluable tool, especially in research and early development phases.[3][22]
The choice between these methods should be guided by the specific analytical requirements. For the most rigorous and comprehensive characterization of boronic acids, a dual approach employing both qNMR and HPLC provides orthogonal data, ensuring the highest level of confidence in the purity assessment and contributing to the overall quality and safety of the final drug product.
References
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. usp.org [usp.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. almacgroup.com [almacgroup.com]
- 12. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 17. pubsapp.acs.org [pubsapp.acs.org]
- 18. Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry | Semantic Scholar [semanticscholar.org]
- 19. database.ich.org [database.ich.org]
- 20. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 21. database.ich.org [database.ich.org]
- 22. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
A Comparative Analysis of (4-Chloro-2,6-dimethylphenyl)boronic acid and its MIDA Boronate Ester for Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures prevalent in pharmaceuticals and functional materials. The choice of the boron reagent is critical to the success of this transformation. This guide provides an in-depth comparative analysis of (4-Chloro-2,6-dimethylphenyl)boronic acid and its corresponding N-methyliminodiacetic acid (MIDA) boronate ester, offering insights into their respective strengths and weaknesses, supported by established chemical principles and representative experimental data.
Introduction: The Challenge of Sterically Hindered Boronic Acids
This compound is a valuable building block, offering a sterically encumbered phenyl ring that can impart unique conformational constraints in target molecules. However, the ortho-dimethyl substitution pattern presents significant challenges. Steric hindrance around the boronic acid moiety can impede the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, often requiring harsh reaction conditions which can lead to undesired side reactions, including protodeboronation.[1][2] Furthermore, boronic acids, in general, can be prone to decomposition and the formation of boroxine anhydrides, complicating stoichiometry and long-term storage.[3]
To circumvent these issues, the use of protecting groups for boronic acids has become a widely adopted strategy. Among these, the N-methyliminodiacetic acid (MIDA) boronate ester has emerged as a particularly effective solution, offering a stable, crystalline, and easily handled alternative.[4][5]
At a Glance: Key Performance Differences
| Feature | This compound | This compound MIDA Ester |
| Stability & Handling | Prone to dehydration to form boroxines; can be sensitive to air and moisture, requiring storage under inert atmosphere.[3] | Exceptionally stable, crystalline solid; bench-stable and compatible with long-term storage in air.[4] |
| Purification | Can be challenging to purify by standard column chromatography due to potential decomposition on silica gel.[1] | Readily purified by silica gel chromatography.[6] |
| Reactivity in Anhydrous Suzuki Coupling | Directly reactive. | Generally unreactive under anhydrous conditions, allowing for orthogonal reactivity. |
| Reactivity in Aqueous Suzuki Coupling | Reactive, but can be susceptible to protodeboronation under basic conditions. | Requires in situ deprotection to the boronic acid for reaction to proceed. This "slow-release" can be advantageous.[7] |
| Compatibility with Other Reagents | Limited compatibility with strong oxidants, reductants, and some organometallics. | Compatible with a wide range of synthetic reagents, enabling multi-step synthesis with the MIDA boronate in place.[1] |
The Underlying Chemistry: A Mechanistic Perspective
The profound differences in the properties of this compound and its MIDA ester stem from the coordination state of the boron atom.
In the free boronic acid, the boron atom is sp²-hybridized with a vacant p-orbital, rendering it Lewis acidic and susceptible to nucleophilic attack. This vacancy is essential for the transmetalation step of the Suzuki-Miyaura reaction but also contributes to its instability.
Caption: Hybridization state of Boron in the boronic acid vs. its MIDA ester.
Conversely, in the MIDA boronate ester, the nitrogen atom of the MIDA ligand forms a dative bond with the boron atom's empty p-orbital.[5] This intramolecular coordination leads to a more stable, tetracoordinate, sp³-hybridized boron center. This coordinative saturation effectively "masks" the reactivity of the boronic acid, rendering the MIDA boronate inert under many reaction conditions where the free boronic acid would react or decompose.[5]
Stability and Handling: A Clear Advantage for the MIDA Ester
The enhanced stability of the MIDA boronate ester is one of its most significant advantages. This compound, like many boronic acids, can undergo trimerization to form a cyclic boroxine through the loss of water. This process can complicate accurate weighing and stoichiometry in reactions. Furthermore, prolonged exposure to air and moisture can lead to degradation.[3]
In contrast, the MIDA boronate of this compound is a crystalline, free-flowing solid that is indefinitely stable at room temperature and can be handled in the air without special precautions.[4] This robustness simplifies experimental setup and improves the reproducibility of reactions.
Reactivity in Suzuki-Miyaura Cross-Coupling: Controlled Release vs. Direct Engagement
The differing reactivity profiles of the two compounds offer distinct strategic advantages in synthesis.
This compound is directly competent in the Suzuki-Miyaura catalytic cycle. However, due to its steric bulk, forcing conditions (higher temperatures, stronger bases, and more active catalysts) may be required to achieve reasonable reaction rates and yields. These conditions can exacerbate the issue of protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond, leading to the formation of 1-chloro-3,5-dimethylbenzene as a byproduct and reducing the overall yield of the desired biaryl product.
The This compound MIDA ester , on the other hand, is generally unreactive in anhydrous Suzuki-Miyaura coupling conditions. This orthogonality allows for selective reactions at other sites in a molecule without affecting the MIDA-protected boronic acid.
For the MIDA ester to participate in a Suzuki-Miyaura coupling, it must first be deprotected to release the free boronic acid. This is typically achieved in situ using a mild aqueous base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). This process creates a "slow-release" of the reactive boronic acid into the reaction mixture. This slow, continuous generation of the active species at a low concentration is highly beneficial for sterically hindered and otherwise unstable boronic acids, as it minimizes the opportunity for decomposition and side reactions.[7]
Caption: The "slow-release" strategy using the MIDA boronate ester.
Experimental Protocols
The following are representative, detailed protocols for the synthesis of the MIDA boronate ester and its subsequent use in a Suzuki-Miyaura cross-coupling reaction, alongside a protocol for the direct use of the boronic acid.
Protocol 1: Synthesis of this compound MIDA ester
This procedure is adapted from a general method for the synthesis of MIDA boronates.[6][8]
Caption: Workflow for the synthesis of the MIDA boronate ester.
Materials:
-
This compound (1.0 eq)
-
N-methyliminodiacetic acid (MIDA) (1.0 eq)
-
Toluene
-
Dimethyl sulfoxide (DMSO)
-
Acetone
-
Diethyl ether
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound and N-methyliminodiacetic acid.
-
Add a 19:1 mixture of toluene and DMSO (to achieve a 0.1 M solution based on the boronic acid).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting solid, add a minimal amount of acetone to form a slurry, then add diethyl ether to precipitate the product.
-
Collect the white solid by vacuum filtration, washing with diethyl ether.
-
Dry the solid under high vacuum to afford the this compound MIDA ester.
Protocol 2: Suzuki-Miyaura Coupling using this compound MIDA ester (Slow-Release)
This protocol is a representative example of a Suzuki-Miyaura coupling utilizing the MIDA boronate under slow-release conditions.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 eq)
-
This compound MIDA ester (1.2 eq)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 eq)
-
Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, this compound MIDA ester, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed dioxane and degassed water (typically in a 5:1 to 10:1 ratio).
-
Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Suzuki-Miyaura Coupling using this compound
This protocol outlines a typical procedure for the direct coupling of the free boronic acid.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 eq)
-
This compound (1.5 eq)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (3.0 eq)
-
Toluene
-
Water
Procedure:
-
In a Schlenk tube, combine the aryl halide, this compound, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed toluene and degassed water (typically a small amount, e.g., 10:1 toluene:water).
-
Seal the tube and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and perform an aqueous workup as described in Protocol 2.
-
Purify the crude product by flash column chromatography.
Conclusion and Recommendations
The choice between this compound and its MIDA boronate ester is a strategic one, dictated by the specific requirements of the synthetic route.
For straightforward, late-stage couplings where the boronic acid is used immediately after synthesis or purchase and the potential for lower yields due to decomposition can be tolerated, the free boronic acid may be a suitable choice.
However, for multi-step syntheses requiring a robust building block that can withstand various reaction conditions, for applications demanding high reproducibility and ease of handling, and particularly when dealing with challenging couplings where minimizing side reactions is paramount, the MIDA boronate ester is the superior reagent. Its exceptional stability and the ability to engage in a controlled, slow-release of the active boronic acid species provide a powerful tool for overcoming the inherent challenges associated with sterically hindered boronic acids. The initial investment in preparing the MIDA ester is often repaid with higher and more consistent yields, simplified purification, and greater overall synthetic efficiency.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. meta -Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00230E [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Boronic Acids vs. Trifluoroborate Salts in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation.[1][2][3] The choice of the organoboron nucleophile is a critical decision that dictates the efficiency, scope, and practicality of this transformation. For decades, boronic acids have been the workhorse reagents.[4][5] However, the increasing prominence of potassium organotrifluoroborate salts warrants a detailed, evidence-based comparison for the discerning researcher.[6][7][8] This guide provides an in-depth analysis of these two classes of reagents, moving beyond simple protocols to explain the fundamental differences in their reactivity and handling, thereby empowering scientists to make more informed strategic decisions in their synthetic endeavors.
Pillar 1: Stability and Practical Handling—An Experimentalist's Perspective
The first point of divergence, and arguably the most significant from a practical standpoint, is stability.[9] Potassium organotrifluoroborates are demonstrably superior in this regard.
Potassium Organotrifluoroborate Salts:
-
Physical Form and Stability: These reagents are typically free-flowing, crystalline solids that are remarkably stable to both air and moisture.[6][10][11] The tetracoordinate boron center, strongly bonded to three electronegative fluorine atoms, is shielded from common decomposition pathways.[9][11]
-
Shelf-Life: Their inherent stability allows for indefinite storage at room temperature under ambient conditions without special precautions, a significant logistical advantage in any research or manufacturing setting.[9][12]
-
Stoichiometric Precision: Unlike boronic acids, trifluoroborates exist as well-defined monomers.[11] This eliminates ambiguity in stoichiometry, ensuring reproducibility.
Boronic Acids:
-
Physical Form and Stability: Boronic acids are prone to dehydration, existing in a concentration-dependent equilibrium with their cyclic trimeric anhydrides, known as boroxines.[6][9] This equilibrium can complicate accurate massing and lead to inconsistent reaction stoichiometry.
-
Handling and Storage: Many boronic acids, particularly alkylboronic acids, are sensitive to air and moisture, leading to degradation via protodeboronation and oxidation.[9][13] Some are not benchtop-stable and require storage under inert atmospheres or in a glovebox.[14] This instability often necessitates the use of an excess of the boronic acid in reactions to drive them to completion.[13]
Comparative Stability Data
| Feature | Boronic Acids | Potassium Trifluoroborates | Rationale for Difference |
| Air & Moisture Stability | Prone to dehydration (boroxine formation) and protodeboronation.[9] | Exceptionally stable; can be stored indefinitely at room temperature.[9][12] | The tetracoordinate boron in R-BF₃K is less electrophilic and sterically shielded, resisting attack by water and oxygen.[9] |
| Oxidative Stability | Susceptible to oxidation.[9] | Remarkably stable, even under strongly oxidative conditions.[9][11] | Filled orbitals of the fluoride ions protect the boron center from oxidative attack.[9] |
| Physical State | Can be difficult to purify and may exist in equilibrium with boroxines.[6] | Crystalline, free-flowing solids.[6][11] | The stable ionic lattice of the potassium salt leads to well-defined crystalline solids. |
| Stoichiometry | Can be imprecise due to boroxine formation.[6][11] | Precise, as they exist as monomers.[11] | The stable salt form prevents oligomerization. |
Pillar 2: The Mechanistic Dichotomy—Reactivity and the "Slow-Release" Principle
While trifluoroborates win on stability, the discussion around reactivity is more nuanced and centers on the mechanism of the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle: Two Points of Entry
The fundamental cycle involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[2][15] Boronic acids and trifluoroborates enter this cycle at different points and via different activation mechanisms.
Boronic Acid Reactivity: A boronic acid itself is not sufficiently nucleophilic for transmetalation. It must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic tetracoordinate "ate" complex, or boronate, [R-B(OH)₃]⁻.[16][17][18] This boronate is the active species that engages with the Pd(II) complex.[1][19]
Trifluoroborate Reactivity: Potassium organotrifluoroborates are, in essence, protected forms of boronic acids.[11][20] Despite their anionic "ate" structure, the strong electronegativity of the fluorine atoms makes them poor nucleophiles for direct transmetalation.[11] Their participation in the catalytic cycle is contingent on a rate-limiting hydrolysis step, where the trifluoroborate is slowly converted in situ to the corresponding boronic acid.[11][17][21][22][23] This boronic acid is then activated by the base in the reaction mixture to proceed with transmetalation.
This hydrolysis-first mechanism gives rise to the "slow-release" principle.[14][21][22][23] By maintaining a low, steady-state concentration of the active boronic acid, several common side reactions are suppressed:
-
Protodeboronation: The premature cleavage of the C-B bond by solvent or other protic species is minimized.[21][23]
-
Homocoupling: The undesirable dimerization of the organoboron reagent is reduced.[21][23]
The rate of this crucial hydrolysis step is highly dependent on the electronic nature of the organic group, the reaction conditions, and even the material of the reaction vessel, as glass can act as a fluoride scavenger, driving the equilibrium toward the boronic acid.[14][21][23]
Pillar 3: Experimental Design and Reagent Selection
The theoretical differences in stability and reactivity translate directly into distinct experimental protocols and inform the strategic choice between these reagents.
Decision Workflow: Choosing the Right Reagent
The following workflow can guide a researcher in selecting the appropriate boron reagent based on the specific challenges of their desired transformation.
Representative Experimental Protocols
To illustrate the practical differences, here are two parallel protocols for the Suzuki-Miyaura coupling of 4-bromoanisole with the corresponding phenylboron reagent.
Protocol 1: Using Phenylboronic Acid
Reaction: Coupling of 4-bromoanisole with phenylboronic acid.
Materials:
-
4-Bromoanisole (187 mg, 1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (146 mg, 1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2.2 mg, 0.01 mmol, 1 mol%)
-
Triphenylphosphine [PPh₃] (5.2 mg, 0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (414 mg, 3.0 mmol, 3.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add toluene and water to the flask.
-
In a separate vial, premix the Pd(OAc)₂ and PPh₃ and add this catalyst system to the reaction mixture.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 4-methoxybiphenyl.
Protocol 2: Using Potassium Phenyltrifluoroborate
Reaction: Coupling of 4-bromoanisole with potassium phenyltrifluoroborate.
Materials:
-
4-Bromoanisole (187 mg, 1.0 mmol, 1.0 equiv)
-
Potassium Phenyltrifluoroborate (190 mg, 1.05 mmol, 1.05 equiv)[12]
-
Palladium(II) Acetate [Pd(OAc)₂] (4.5 mg, 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (18.6 mg, 0.04 mmol, 4 mol%)[12]
-
Cesium Carbonate (Cs₂CO₃) (977 mg, 3.0 mmol, 3.0 equiv)
-
Tetrahydrofuran (THF) (9 mL)
-
Water (1 mL)
Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole, potassium phenyltrifluoroborate, and cesium carbonate.[12] Note the near-stoichiometric amount of the trifluoroborate.[24]
-
Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.[12]
-
Add THF and water via syringe.[25]
-
Sparge the mixture with argon for 15 minutes to degas the solution.[12]
-
Under a positive pressure of argon, add the Pd(OAc)₂ and RuPhos ligand to the reaction mixture.[12]
-
Seal the Schlenk tube and place it in a preheated oil bath at 80-85 °C.[12][24]
-
Monitor the reaction progress by TLC or GC-MS. Reaction times can be longer, typically 12-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL).
-
Wash the mixture with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 4-methoxybiphenyl.
Conclusion and Future Outlook
The choice between boronic acids and potassium trifluoroborates is a strategic one, balancing reactivity, stability, and practicality.
-
Boronic acids remain highly valuable for their generally faster reaction kinetics and lower initial cost for many common structures. They are an excellent choice for robust, well-established coupling reactions where their inherent instability is not a limiting factor.
-
Potassium trifluoroborates have emerged as superior alternatives when stability is paramount.[6] Their exceptional benchtop stability simplifies handling and storage and ensures stoichiometric precision.[9][11][12] The "slow-release" of the active boronic acid via hydrolysis minimizes side reactions, making them indispensable for complex, multi-step syntheses and for coupling sensitive or unstable substrates where protodeboronation or homocoupling is a significant concern.[14][21][22][23]
For professionals in drug development, where reproducibility, scalability, and the ability to tolerate diverse and sensitive functional groups are critical, the advantages offered by potassium organotrifluoroborates are compelling.[26][27] As the demand for more complex and precisely engineered molecules grows, the adoption of these stable and reliable reagents will undoubtedly continue to expand, solidifying their role as essential tools in the synthetic chemist's arsenal.
References
- 1. ideals.illinois.edu [ideals.illinois.edu]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 11. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.ed.ac.uk [pure.ed.ac.uk]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. experts.illinois.edu [experts.illinois.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
The Gauntlet of Steric Hindrance: A Comparative Guide to Buchwald and NHC Ligands for the Cross-Coupling of 2,6-Disubstituted Substrates
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon bonds between sterically encumbered aryl moieties, particularly those bearing substituents at the 2 and 6 positions, represents a formidable challenge in modern synthetic chemistry. The successful synthesis of these tri- and tetra-ortho-substituted biaryls is crucial for the development of novel pharmaceuticals, agrochemicals, and functional materials, where the controlled three-dimensional arrangement of molecular architecture dictates biological activity and material properties. At the heart of overcoming this steric challenge lies the judicious selection of the ancillary ligand that governs the reactivity and selectivity of the palladium catalyst.
This guide provides an in-depth, objective comparison of two preeminent classes of ligands in this domain: the bulky biaryl phosphines, commonly known as Buchwald ligands , and the robust N-Heterocyclic Carbenes (NHCs) . We will delve into the mechanistic nuances that underpin their efficacy, present a critical analysis of their performance with sterically demanding substrates, and provide detailed, field-proven experimental protocols to empower researchers in their synthetic endeavors.
The Ligand's Crucial Role: Orchestrating the Catalytic Cycle
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1] For sterically hindered substrates, each of these steps presents a significant kinetic barrier. The ligand, bound to the palladium center, plays a pivotal role in surmounting these hurdles. An effective ligand must be sufficiently electron-donating to facilitate the oxidative addition of the sterically hindered aryl halide to the Pd(0) center. Concurrently, it must possess the requisite steric bulk to promote the reductive elimination of the biaryl product from the Pd(II) intermediate, the turnover-limiting step in many cases.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald Ligands: Pioneers in Sterically Demanding Couplings
Developed by Stephen Buchwald and his group, this class of electron-rich, bulky biaryl phosphine ligands has revolutionized cross-coupling chemistry. Their design features a biaryl backbone with a phosphine moiety on one ring and various substituents on the other, allowing for fine-tuning of both steric and electronic properties.
The efficacy of Buchwald ligands in coupling 2,6-disubstituted substrates stems from their ability to form monoligated, highly active Pd(0) species. The steric bulk of the ligand facilitates the reductive elimination of the sterically congested biaryl product, which is often the rate-limiting step. Ligands such as SPhos and XPhos have demonstrated remarkable utility in the synthesis of hindered biaryls.
Mechanistic Advantage of Buchwald Ligands
Caption: Key mechanistic advantages of Buchwald-type ligands in cross-coupling reactions.
N-Heterocyclic Carbenes (NHCs): A Robust Alternative
N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Characterized by a carbene carbon atom flanked by at least one nitrogen atom within a heterocyclic ring, NHCs are strong σ-donors, even more so than many electron-rich phosphines.[2] This strong σ-donating ability enhances the electron density at the palladium center, facilitating the oxidative addition of challenging substrates like aryl chlorides.[3]
The steric environment around the palladium center can be readily tuned by modifying the substituents on the nitrogen atoms of the NHC ring. Sterically demanding NHCs, such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene), have proven to be exceptionally effective in promoting the coupling of sterically hindered substrates by accelerating the reductive elimination step.[2]
Mechanistic Strength of NHC Ligands
References
A Comparative Guide to the Validation of (4-Chloro-2,6-dimethylphenyl)boronic acid Synthesis via GC-MS and Alternative Analytical Techniques
For researchers, scientists, and professionals in drug development, the purity and identity of building blocks such as (4-Chloro-2,6-dimethylphenyl)boronic acid are paramount. This organoboron compound is a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex molecular architectures.[1] The validation of its synthesis is not merely a quality control step but a critical cornerstone for the reliability and reproducibility of subsequent research.
This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques for the validation of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower you to select the most appropriate validation strategy for your research needs.
The Synthetic Pathway: An Overview
The synthesis of this compound typically proceeds via the borylation of an aryl halide. A common and effective route involves the reaction of 1-bromo-4-chloro-2,6-dimethylbenzene with an organolithium reagent followed by quenching with a trialkyl borate.
DOT Script of the Synthesis Pathway
References
A Senior Application Scientist's Guide to Base Selection in Hindered Suzuki-Miyaura Reactions
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. However, when dealing with sterically hindered substrates, such as those required for the synthesis of tetra-ortho-substituted biaryls, the choice of base becomes a critical parameter that dictates the success or failure of the reaction. This guide provides an in-depth comparison of the performance of different bases in these challenging transformations, supported by experimental data and mechanistic insights to empower you to make informed decisions in your synthetic endeavors.
The Pivotal Role of the Base in Overcoming Steric Hindrance
In the catalytic cycle of the Suzuki-Miyaura reaction, the base plays a multifaceted role that extends beyond simple proton scavenging.[1] Its primary function is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex. This complex then undergoes transmetalation with the palladium(II) halide intermediate, a step that is often rate-limiting, especially with sterically encumbered substrates. The choice of base can significantly influence the rate of this step and, consequently, the overall reaction efficiency.[1]
Two primary mechanistic pathways are generally accepted for the role of the base:
-
The Boronate Pathway: The base reacts with the boronic acid to form a highly nucleophilic boronate species, which then reacts with the palladium(II) complex.
-
The Hydroxide Pathway: The base generates hydroxide ions, which coordinate to the palladium center, forming a palladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid.
In hindered reactions, a strong and effective base is crucial to drive the equilibrium towards the formation of the active boronate species and to facilitate the transmetalation step, which is sterically disfavored.
Visualizing the Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle with emphasis on the base's role.
Comparative Performance of Bases in Hindered Couplings
The selection of the optimal base for a hindered Suzuki-Miyaura reaction is highly substrate-dependent. However, general trends can be observed from comparative studies. Weaker bases, such as sodium carbonate (Na₂CO₃), are often insufficient to promote the reaction with sterically demanding partners. Stronger inorganic bases are generally required.
Quantitative Comparison of Common Bases
The following table summarizes representative data from the literature on the coupling of sterically hindered substrates, highlighting the impact of the base on the reaction yield.
| Aryl Halide (R¹-X) | Arylboronic Acid (R²-B(OH)₂) | Base | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,6-Dimethylphenyl bromide | 2,4,6-Trimethylphenylboronic acid | K₃PO₄ | Pd(OAc)₂ / SPhos | Toluene | 100 | 95 | [2] |
| 2,6-Dimethylphenyl bromide | 2,4,6-Trimethylphenylboronic acid | Cs₂CO₃ | Pd(OAc)₂ / SPhos | Toluene | 100 | 92 | [2] |
| 2,6-Dimethylphenyl bromide | 2,4,6-Trimethylphenylboronic acid | K₂CO₃ | Pd(OAc)₂ / SPhos | Toluene | 100 | <10 | [2] |
| 1-Bromo-2-methylnaphthalene | (2-Methylnaphthalen-1-yl)boronic acid | K₃PO₄ | Pd₂(dba)₃ / L1 | Toluene | 110 | 75 | [2] |
| 1-Bromo-2-methylnaphthalene | (2-Methylnaphthalen-1-yl)boronic acid | CsF | Pd₂(dba)₃ / L1 | Toluene | 110 | 68 | [2] |
| 1-Bromo-2-methylnaphthalene | (2-Methylnaphthalen-1-yl)boronic acid | KOAc | Pd₂(dba)₃ / L1 | Toluene | 110 | 25 | [2] |
| 2-Chloro-1,3,5-triisopropylbenzene | Phenylboronic acid | K₃PO₄ | Pd/BI-DIME | Dioxane | 100 | 96 | [3] |
| 2-Chloro-1,3,5-triisopropylbenzene | Phenylboronic acid | Cs₂CO₃ | Pd/BI-DIME | Dioxane | 100 | 94 | [3] |
Analysis of Performance:
-
Potassium Phosphate (K₃PO₄): This is often the base of choice for hindered Suzuki-Miyaura couplings. Its strong basicity and ability to effectively promote the formation of the boronate species make it highly effective.[2]
-
Cesium Carbonate (Cs₂CO₃): Another powerful base for these transformations. Its high solubility in many organic solvents is a significant advantage, leading to higher effective concentrations of the base.[4] This phenomenon is often referred to as the "caesium effect," where caesium bases outperform their potassium or sodium counterparts, not just due to basicity but also potentially through direct interaction with the palladium catalyst.[5]
-
Potassium Carbonate (K₂CO₃): While a common base in standard Suzuki-Miyaura reactions, it often proves to be insufficiently reactive for sterically demanding substrates, leading to low yields.
-
Fluoride Bases (e.g., CsF, KF): Fluoride ions have a high affinity for boron and can effectively form fluoroborate species, which are also active in transmetalation.[6] In some cases, particularly with base-sensitive substrates, fluoride bases can be a good alternative.[7] However, their performance can be variable.
Mechanistic Insights into Base Performance
The superiority of bases like K₃PO₄ and Cs₂CO₃ in hindered couplings can be attributed to several factors:
-
Basicity: Stronger bases shift the equilibrium more effectively towards the formation of the boronate "ate" complex, increasing its concentration and facilitating the sterically challenging transmetalation step.
-
Solubility: The solubility of the base in the reaction solvent is critical.[8] A more soluble base, such as Cs₂CO₃ in many organic solvents, leads to a higher concentration of the active basic species in the solution, accelerating the reaction.[4]
-
The "Caesium Effect": There is evidence to suggest that the caesium cation may play a direct role in the catalytic cycle, possibly by forming a bimetallic intermediate with palladium that lowers the activation energy of the rate-limiting step.[5]
-
Water Content: For phosphate bases, the presence of water can be beneficial, as it can be involved in the hydrolysis of the boronic ester and the formation of the active boronate species.
Experimental Protocols
The following are representative, detailed protocols for performing a hindered Suzuki-Miyaura reaction.
General Experimental Workflow
Caption: A typical experimental workflow for a hindered Suzuki-Miyaura reaction.
Protocol 1: Synthesis of a Tetra-ortho-substituted Biaryl using K₃PO₄
This protocol is adapted from a procedure for the synthesis of sterically demanding biaryls.[2]
Materials:
-
1-Bromo-2-methylnaphthalene (1.0 mmol, 1.0 equiv)
-
(2-Methylnaphthalen-1-yl)boronic acid (1.5 mmol, 1.5 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
Appropriate phosphine ligand (e.g., SPhos, XPhos) (0.04 mmol, 4 mol%)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the 1-bromo-2-methylnaphthalene, (2-methylnaphthalen-1-yl)boronic acid, and potassium phosphate.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
In a separate vial, dissolve the Pd₂(dba)₃ and the phosphine ligand in a small amount of anhydrous toluene under an inert atmosphere.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of a Hindered Aryl Chloride using Cs₂CO₃
This protocol provides an example of coupling a challenging aryl chloride.[9]
Materials:
-
Hindered aryl chloride (e.g., 2-chloro-1,3,5-triisopropylbenzene) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)
-
N-heterocyclic carbene (NHC) precursor (e.g., IPr·HCl) (0.06 mmol, 6 mol%)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
In a glovebox, add the aryl chloride, arylboronic acid, cesium carbonate, Pd(OAc)₂, and NHC precursor to a vial.
-
Add anhydrous 1,4-dioxane to the vial.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a heating block set to 80 °C and stir for 18 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with diethyl ether.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired biaryl product.
Conclusion and Recommendations
For hindered Suzuki-Miyaura reactions, the choice of base is paramount. The experimental evidence strongly suggests that strong, soluble inorganic bases are necessary for efficient coupling.
-
Starting Point: For a new hindered coupling, potassium phosphate (K₃PO₄) is an excellent starting point due to its consistently high performance across a range of substrates.
-
For Optimization: If yields are suboptimal with K₃PO₄, cesium carbonate (Cs₂CO₃) should be investigated. Its superior solubility in many organic solvents can lead to significant improvements in reaction rate and yield.
-
Special Cases: For substrates with base-sensitive functional groups, weaker bases such as potassium fluoride (KF) or cesium fluoride (CsF) may be considered, although a decrease in reactivity should be anticipated.
Ultimately, the optimal base for a specific hindered Suzuki-Miyaura reaction must be determined empirically. However, by understanding the mechanistic role of the base and considering the comparative data presented in this guide, researchers can make more rational choices, leading to a more efficient and successful synthesis of sterically demanding biaryl compounds.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to the Characterization of Impurities in Synthetic (4-Chloro-2,6-dimethylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Chloro-2,6-dimethylphenyl)boronic acid is a pivotal building block in modern organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The purity of this reagent is paramount, as impurities can significantly impact reaction yields, downstream purification processes, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the robust characterization of impurities in synthetically derived this compound, grounded in established scientific principles and regulatory expectations.
Introduction: The Criticality of Impurity Profiling
Impurity profiling, the identification, quantification, and characterization of impurities in APIs, is a cornerstone of pharmaceutical development and quality control.[1][2] Regulatory bodies, including those guided by the International Council for Harmonisation (ICH), mandate stringent control of impurities to ensure the safety and efficacy of drug substances.[1][2][3] For a key intermediate like this compound, a well-defined impurity profile is essential. It provides critical insights into the synthesis process, enabling optimization to minimize or eliminate undesirable by-products.[2][4]
The Genesis of Impurities in this compound Synthesis
Understanding the potential impurities begins with an analysis of the common synthetic routes. A prevalent method for synthesizing arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate at low temperatures, followed by acidic hydrolysis.[5][6]
Common Synthetic Pathway:
-
Formation of Grignard Reagent: 1-Bromo-4-chloro-2,6-dimethylbenzene reacts with magnesium to form the corresponding Grignard reagent.
-
Borylation: The Grignard reagent reacts with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at very low temperatures (-70°C).
-
Hydrolysis: The resulting boronate ester is hydrolyzed with an acid to yield the final this compound.[5]
From this process, several classes of impurities can emerge:
-
Process-Related Impurities:
-
Starting Materials: Unreacted 1-bromo-4-chloro-2,6-dimethylbenzene.
-
Intermediates: Residual boronate esters.
-
By-products: Homocoupling products (dimers of the starting material), and products from competing side reactions. Over-reaction with the borate ester can lead to the formation of diarylborinic or triarylborane species.[5][7]
-
-
Degradation Products:
-
Anhydrides (Boroxines): Boronic acids are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines. This is a common and often reversible process.[8][9]
-
Oxidation and Hydrolysis Products: Exposure to air and moisture can lead to degradation.[8] Protodeborylation, the cleavage of the C-B bond, can also occur.
-
| Impurity Class | Potential Specific Impurities | Typical Origin |
| Organic Impurities | Unreacted Starting Materials, Boronate Esters, Homocoupling By-products, Diarylborinic acids | Synthesis Process |
| Boroxines (cyclic trimers) | Dehydration/Degradation | |
| Protodeborylated species | Degradation | |
| Inorganic Impurities | Residual Magnesium Salts, Boric Acid | Reagents, Synthesis |
| Residual Solvents | Ethers (THF, Diethyl ether), Acetonitrile, etc. | Synthesis and Purification |
Comparative Analysis of Key Analytical Techniques
A multi-faceted analytical approach is necessary for a comprehensive impurity profile. No single technique is sufficient to detect and characterize all potential impurities. The choice of method depends on the required sensitivity, the nature of the impurity, and the complexity of the sample matrix.[10]
| Technique | Principle | Strengths | Limitations | Primary Application |
| HPLC-UV/DAD | Separation by liquid chromatography, detection by UV absorbance. | Robust, quantitative, widely available. | Requires chromophore, may not be suitable for all impurities. On-column hydrolysis can be an issue.[8][11] | Purity assessment, quantification of known UV-active impurities. |
| LC-MS/MS | Separation by LC, detection by mass spectrometry. | High sensitivity and selectivity, structural information from fragmentation.[12][13] | Matrix effects can suppress ionization. Boroxines can complicate spectra.[8][10] | Trace-level quantification, identification of unknown impurities. |
| GC-MS | Separation of volatile compounds by gas chromatography, detection by MS. | Excellent for volatile impurities and residual solvents. | Requires derivatization for non-volatile boronic acids to improve thermal stability.[14][15] | Analysis of residual solvents and volatile starting materials. |
| NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation. | Powerful for structural elucidation of unknown impurities. Quantitative NMR (qNMR) for purity assessment without reference standards.[16] | Lower sensitivity compared to MS. Complex spectra with boroxines present.[8] | Structure confirmation, identification of unknowns, quantification. |
| ¹¹B NMR | NMR specifically for the ¹¹B nucleus. | Directly observes the boron environment, distinguishing between sp² (boronic acid) and sp³ (boronate ester/complex) boron.[17][18] | Low sensitivity, requires higher concentrations.[17] | Characterizing boron-containing species and their equilibria. |
| ICP-MS | Atomization and ionization in plasma, mass-based detection. | Extremely sensitive for elemental analysis. | Measures total boron content, cannot differentiate between the API and boron-containing impurities.[14] | Quantifying total elemental boron. |
In-Depth Experimental Protocols & Workflows
Workflow for Impurity Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of impurities in this compound.
Caption: A systematic workflow for impurity characterization.
Protocol 1: HPLC-UV Method for Purity Assessment
-
Rationale: Reversed-phase HPLC is the workhorse for purity analysis. The choice of a column with low silanol activity is crucial to minimize on-column hydrolysis of boronate esters, a potential impurity.[11][19] Using a buffered mobile phase helps ensure reproducible chromatography.[8]
-
Instrumentation: HPLC system with UV/Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 5 µm).[19]
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B (linear gradient)
-
20-25 min: 90% B (hold)
-
25-26 min: 90% to 10% B (return to initial)
-
26-30 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
Protocol 2: NMR Spectroscopic Analysis for Structural Information
-
Rationale: NMR provides unambiguous structural information. ¹H NMR is used to identify organic impurities, while ¹¹B NMR is specific for boron-containing species.[16][17] Using a coordinating solvent like methanol-d4 can help break up boroxine trimers, simplifying the proton spectrum.[8]
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation:
-
For ¹H NMR: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d6 or Methanol-d4.
-
For ¹¹B NMR: Dissolve ~20 mg of the sample in ~0.7 mL of DMSO-d6. A higher concentration may be needed due to the lower sensitivity of the ¹¹B nucleus.[17]
-
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans for good signal-to-noise.
-
¹¹B NMR: Acquire a proton-decoupled ¹¹B spectrum. Note that quartz NMR tubes are recommended to avoid a broad background signal from borosilicate glass.[17]
-
-
Data Analysis:
Protocol 3: LC-MS Analysis for Impurity Identification
-
Rationale: LC-MS is invaluable for identifying unknown impurities, especially at trace levels. Electrospray ionization (ESI) in negative mode is often effective for boronic acids.[8][20]
-
Instrumentation: LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
LC Conditions: Use the same or similar conditions as the HPLC-UV method.
-
MS Conditions (Negative ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), Negative Mode.
-
Capillary Voltage: -3.0 kV
-
Cone Voltage: -30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 50-800
-
-
Data Analysis: Look for the [M-H]⁻ ion of the parent compound. Correlate peaks in the UV chromatogram with mass signals. Higher molecular weight species may indicate boroxines (trimer minus water molecules).[8] High-resolution MS can provide accurate mass data to determine elemental composition.
Conclusion and Recommendations
A robust characterization of impurities in this compound requires an orthogonal analytical approach. No single method is sufficient.
Recommended Strategy:
-
Initial Assessment: Use HPLC-UV for routine purity testing and GC-Headspace for residual solvents.
-
Structural Confirmation: Employ ¹H and ¹¹B NMR on every batch to confirm the structure and assess the presence of boroxines or other major structural impurities.
-
Impurity Identification: For any unknown peak exceeding the identification threshold (as defined by ICH Q3A guidelines), utilize LC-MS and high-resolution mass spectrometry to propose a molecular formula.[1]
-
Definitive Elucidation: If necessary, isolate the impurity (e.g., by preparative HPLC) and perform 2D NMR experiments for complete structural elucidation.
-
Quantification: Once identified, develop and validate a specific, sensitive quantitative method, typically using HPLC-UV or LC-MS , to control the impurity in future batches.
By implementing this comprehensive, multi-technique strategy, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their synthetic processes and the safety of the resulting pharmaceutical products.
References
- 1. Impurity profile-API [moleculematters.com]
- 2. Ich guidelines for impurity profile [wisdomlib.org]
- 3. The Role of API Impurity Profiling in Drug Development [aquigenbio.com]
- 4. contractpharma.com [contractpharma.com]
- 5. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boronic acid - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. veeprho.com [veeprho.com]
- 17. par.nsf.gov [par.nsf.gov]
- 18. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. sciex.com [sciex.com]
A Senior Application Scientist's Guide to Biaryl Synthesis: Suzuki vs. Stille Coupling
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the construction of biaryl motifs is a cornerstone. These structures are prevalent in a vast array of bioactive molecules and functional materials. Among the myriad of cross-coupling reactions developed for this purpose, the Suzuki-Miyaura and Stille couplings have emerged as two of the most powerful and versatile methods. This guide provides a side-by-side analysis of these two stalwart reactions, offering insights grounded in mechanistic understanding and practical application to aid researchers in making informed decisions for their synthetic challenges.
The Suzuki-Miyaura Coupling: A Green Chemistry Mainstay
First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki coupling has become one of the most widely used methods for carbon-carbon bond formation.[1] Its popularity stems from the use of generally stable and less toxic organoboron reagents, and its tolerance to a wide range of functional groups.[2][3]
Mechanism of Action
The catalytic cycle of the Suzuki coupling is a well-established three-step process involving a palladium catalyst.[4]
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (or triflate) to form a Pd(II) complex.[4]
-
Transmetalation: In the presence of a base, the organoboron reagent (typically a boronic acid) transfers its organic group to the palladium center. The base is crucial for activating the boronic acid, forming a more nucleophilic borate species.[1][5]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[4]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Low Toxicity: Organoboron reagents are significantly less toxic than the organotin compounds used in Stille coupling.[2][6] | Base Sensitivity: The requirement for a base can be problematic for substrates with base-labile functional groups.[4] |
| Green Chemistry: The use of water as a solvent is often possible, making it an environmentally benign process.[1] | Boronic Acid Instability: Some boronic acids can be prone to decomposition, although many are commercially available and stable.[7][8] |
| High Functional Group Tolerance: Tolerates a wide variety of functional groups.[2][9] | Potential for Homocoupling: Side reactions such as the homocoupling of the boronic acid can occur. |
| Commercially Available Reagents: A vast library of boronic acids and their derivatives are commercially available.[6] |
Representative Experimental Protocol: Synthesis of 4-Methylbiphenyl
This protocol is adapted from a ligand-free Suzuki reaction in an aqueous phase.[2]
-
To a reaction vessel, add 4-bromotoluene (1 mmol), phenylboronic acid (1.5 mmol), and sodium carbonate (2 mmol).
-
Add palladium(II) acetate (0.5 mol%).
-
Add a mixture of water (3.5 mL) and acetone (3 mL) as the solvent.
-
Stir the mixture vigorously at 35°C in the air for 30 minutes.
-
After the reaction is complete, extract the mixture with diethyl ether (4 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-methylbiphenyl.
The Stille Coupling: A Robust and Versatile Alternative
Developed by John Stille, this coupling reaction involves the palladium-catalyzed reaction of an organostannane with an organic halide or pseudohalide.[10][11] It is renowned for its excellent functional group tolerance and the stability of the organotin reagents.[10][12]
Mechanism of Action
The Stille coupling follows a similar catalytic cycle to the Suzuki coupling, with the key difference being the nature of the transmetalation step.
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition with the organic electrophile.[13]
-
Transmetalation: The organostannane transfers its organic group to the palladium(II) complex.[13] This step does not require a base.
-
Reductive Elimination: The coupled product is released, and the Pd(0) catalyst is regenerated.[13]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stille Coupling | NROChemistry [nrochemistry.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
